molecular formula C61H82ClN9O19 B12423468 SC-VC-Pab-DM1

SC-VC-Pab-DM1

Cat. No.: B12423468
M. Wt: 1280.8 g/mol
InChI Key: LXJMPVKQZDSAAC-OGMVYAKQSA-N
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Description

SC-VC-Pab-DM1 is a useful research compound. Its molecular formula is C61H82ClN9O19 and its molecular weight is 1280.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C61H82ClN9O19

Molecular Weight

1280.8 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexanoate

InChI

InChI=1S/C61H82ClN9O19/c1-33(2)52(67-46(72)18-11-12-19-50(76)90-71-47(73)24-25-48(71)74)55(78)66-40(16-14-26-64-57(63)80)54(77)65-39-22-20-37(21-23-39)32-86-59(82)69(7)36(5)56(79)88-45-30-49(75)70(8)41-28-38(29-42(84-9)51(41)62)27-34(3)15-13-17-44(85-10)61(83)31-43(87-58(81)68-61)35(4)53-60(45,6)89-53/h13,15,17,20-23,28-29,33,35-36,40,43-45,52-53,83H,11-12,14,16,18-19,24-27,30-32H2,1-10H3,(H,65,77)(H,66,78)(H,67,72)(H,68,81)(H3,63,64,80)/b17-13+,34-15+/t35-,36+,40+,43+,44-,45+,52+,53+,60+,61+/m1/s1

InChI Key

LXJMPVKQZDSAAC-OGMVYAKQSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCC(=O)ON6C(=O)CCC6=O)C)\C)OC)(NC(=O)O2)O

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCC(=O)ON6C(=O)CCC6=O)C)C)OC)(NC(=O)O2)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of SC-VC-Pab-DM1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of SC-VC-Pab-DM1, an antibody-drug conjugate (ADC) designed for targeted cancer therapy. Based on available data, it is strongly posited that "SC" represents a specific anti-Ror1 monoclonal antibody, akin to cirmtuzumab (UC-961). This document will, therefore, proceed under this well-supported assumption, leveraging preclinical and clinical data from closely related ROR1-targeting ADCs. The guide will dissect the individual components of the ADC, detailing the roles of the anti-ROR1 antibody, the cleavable valine-citrulline (VC) linker with its p-aminobenzyloxycarbonyl (PAB) spacer, and the potent microtubule-inhibiting payload, DM1. We will explore the entire therapeutic cascade, from target binding and internalization to lysosomal processing and the ultimate cytotoxic effect. This document aims to be a critical resource, complete with quantitative data, detailed experimental methodologies, and visual representations of the key processes involved in the therapeutic activity of this ADC.

Introduction to this compound

This compound is an investigational antibody-drug conjugate engineered to selectively deliver the cytotoxic agent DM1 to cancer cells overexpressing the Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1). ROR1 is an onco-embryonic antigen that is highly expressed in various hematological and solid malignancies while having limited expression in healthy adult tissues, making it an attractive target for targeted cancer therapies[1][2]. The ADC is composed of three key components:

  • SC (Antibody): A monoclonal antibody targeting the extracellular domain of ROR1. It is hypothesized to be a derivative of or functionally similar to cirmtuzumab (UC-961), a humanized anti-ROR1 monoclonal antibody.

  • VC-Pab (Linker): A protease-cleavable linker system. The valine-citrulline (VC) dipeptide is specifically designed to be cleaved by lysosomal proteases, such as cathepsin B, which are abundant in the tumor microenvironment. The p-aminobenzyloxycarbonyl (PAB) group acts as a self-immolative spacer, ensuring the efficient release of the active payload upon cleavage of the VC dipeptide.

  • DM1 (Payload): A derivative of maytansine, a potent microtubule-targeting agent. DM1 induces cell cycle arrest and apoptosis by inhibiting tubulin polymerization.

The overarching mechanism of action relies on the specific binding of the SC antibody to ROR1 on cancer cells, followed by internalization of the ADC-antigen complex. Subsequent trafficking to the lysosome leads to the enzymatic cleavage of the linker and the release of DM1, which then exerts its cytotoxic effect, leading to tumor cell death.

The Target: ROR1 Signaling Pathway

ROR1 is a transmembrane protein that plays a crucial role in embryonic development and is re-expressed in various cancers. Its activation, often through its ligand Wnt5a, triggers several downstream signaling pathways that promote cancer cell proliferation, survival, and migration. The primary signaling cascades influenced by ROR1 include the PI3K/AKT/mTOR, and NF-κB pathways. The binding of the SC antibody to ROR1 can not only facilitate the delivery of the cytotoxic payload but may also interfere with these pro-survival signaling pathways.

ROR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Wnt5a Wnt5a ROR1 ROR1 Wnt5a->ROR1 PI3K PI3K ROR1->PI3K NFkB NF-κB ROR1->NFkB AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation NFkB->Proliferation

ROR1 Signaling Pathway

Core Mechanism of Action of this compound

The therapeutic effect of this compound is a multi-step process that ensures the targeted delivery and activation of the cytotoxic payload.

ADC_Mechanism_of_Action cluster_workflow This compound Mechanism of Action ADC 1. This compound in Circulation Binding 2. Binding to ROR1 on Tumor Cell ADC->Binding Internalization 3. Internalization (Endocytosis) Binding->Internalization Lysosome 4. Lysosomal Trafficking Internalization->Lysosome Cleavage 5. Linker Cleavage by Cathepsin B Lysosome->Cleavage Release 6. DM1 Release Cleavage->Release Tubulin 7. Tubulin Binding Release->Tubulin Apoptosis 8. Apoptosis Tubulin->Apoptosis

This compound Therapeutic Cascade
Binding and Internalization

The SC antibody component of the ADC specifically binds to the ROR1 receptor on the surface of tumor cells. The high affinity of the antibody for its target is crucial for the selective accumulation of the ADC at the tumor site. Following binding, the ADC-ROR1 complex is internalized into the cell through endocytosis.

Lysosomal Trafficking and Payload Release

Once inside the cell, the endosome containing the ADC-ROR1 complex fuses with a lysosome. The acidic environment and the presence of proteases, particularly cathepsin B, within the lysosome lead to the cleavage of the valine-citrulline linker. This enzymatic cleavage initiates the release of the DM1 payload from the antibody. The PAB spacer then self-immolates, ensuring the complete and efficient liberation of the active cytotoxic agent.

Cytotoxic Effect of DM1

The released DM1, a potent maytansinoid, diffuses into the cytoplasm and binds to tubulin, a key component of microtubules. This binding disrupts microtubule dynamics, leading to the inhibition of mitotic spindle formation. As a result, the cancer cell is arrested in the G2/M phase of the cell cycle and subsequently undergoes apoptosis (programmed cell death).

Quantitative Data

While specific data for an ADC named "this compound" is not publicly available, preclinical data from the closely related ROR1-targeting ADC, VLS-101 (cirmtuzumab-vc-MMAE), and a study directly conjugating an anti-Ror1 antibody with DM1, provide valuable insights into the expected potency and efficacy.

Table 1: In Vitro Cytotoxicity of ROR1-Targeting ADCs

Cell LineADCIC50 (ng/mL)
697 (ALL)XBR1-402-PNU77
Kasumi-2 (ALL)XBR1-402-PNU1
Jeko (MCL)huXBR1-402-PNUData not quantified
Mino (MCL)huXBR1-402-PNUData not quantified
MDA-MB231 (TNBC)Ror1-ADC (DM1)~50% apoptosis at 10 µg/mL
4T1 (Murine BC)Ror1-ADC (DM1)Data not quantified

Note: PNU is a different payload (anthracycline derivative), but these data demonstrate the principle of ROR1-targeted cytotoxicity. The Ror1-ADC (DM1) data is from a separate study directly assessing a DM1 conjugate.

Table 2: In Vivo Efficacy of ROR1-Targeting ADCs

Tumor ModelADCDosing RegimenOutcome
697 ALL XenograftXBR1-402-PNUNot specifiedIncreased overall survival (Median: 32 vs 23 days)
TCL1 CLL XenografthuXBR1-402-PNU3 times/week for 1 weekSuppressed leukemia burden, increased overall survival (Median: 62 vs 41 days)
RS-PDX (High ROR1)VLS-1012.5 or 5.0 mg/kg every 4 days for 3 weeksComplete tumor remission
4T1 Murine BCRor1-ADC (DM1)Not specifiedTumor growth impediment

Note: PNU is a different payload. VLS-101 uses MMAE as the payload. The Ror1-ADC (DM1) data is from a separate study.

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the mechanism of action of ADCs like this compound.

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC in killing cancer cells.

Cytotoxicity_Assay_Workflow cluster_workflow In Vitro Cytotoxicity Assay Workflow Seed 1. Seed ROR1-positive cancer cells in 96-well plates Treat 2. Treat with serial dilutions of this compound Seed->Treat Incubate 3. Incubate for 72-96 hours Treat->Incubate Assay 4. Add cell viability reagent (e.g., CellTiter-Glo®) Incubate->Assay Measure 5. Measure luminescence or fluorescence Assay->Measure Analyze 6. Calculate IC50 value Measure->Analyze

Cytotoxicity Assay Workflow

Protocol:

  • Cell Seeding: Plate ROR1-positive and ROR1-negative (as a control) cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of this compound and a control ADC (e.g., an isotype control antibody conjugated to the same linker-payload). Add the ADC solutions to the cells.

  • Incubation: Incubate the plates for 72 to 96 hours at 37°C in a humidified incubator.

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence or fluorescence using a plate reader.

  • Data Analysis: Normalize the data to untreated control cells and plot the cell viability against the ADC concentration. Calculate the half-maximal inhibitory concentration (IC50) using a suitable software.

Antibody Internalization Assay

This assay confirms that the antibody is internalized by the target cells, a prerequisite for the intracellular release of the payload.

Internalization_Assay_Workflow cluster_workflow Antibody Internalization Assay Workflow Label 1. Label SC antibody with a pH-sensitive fluorescent dye Incubate 2. Incubate labeled antibody with ROR1-positive cells Label->Incubate Monitor 3. Monitor fluorescence over time using live-cell imaging or flow cytometry Incubate->Monitor Analyze 4. Quantify the increase in fluorescence as an indicator of internalization Monitor->Analyze

Internalization Assay Workflow

Protocol:

  • Antibody Labeling: Conjugate the SC antibody with a pH-sensitive fluorescent dye (e.g., pHrodo™ Red, Thermo Fisher Scientific) that fluoresces in the acidic environment of the endosomes and lysosomes.

  • Cell Incubation: Add the labeled antibody to ROR1-positive cells and incubate at 37°C.

  • Fluorescence Measurement: At various time points, measure the fluorescence intensity of the cells using a flow cytometer or a high-content imaging system. A control incubation at 4°C can be used to measure surface binding without internalization.

  • Data Analysis: Quantify the increase in fluorescence over time as a measure of the rate and extent of antibody internalization.

In Vivo Xenograft Model for Efficacy Testing

This assay evaluates the anti-tumor activity of the ADC in a living organism.

Xenograft_Model_Workflow cluster_workflow In Vivo Xenograft Model Workflow Implant 1. Implant ROR1-positive tumor cells subcutaneously into immunodeficient mice TumorGrowth 2. Allow tumors to reach a predetermined size Implant->TumorGrowth Treat 3. Administer this compound and control treatments intravenously TumorGrowth->Treat Monitor 4. Monitor tumor volume and body weight regularly Treat->Monitor Endpoint 5. Euthanize mice at endpoint and analyze tumors Monitor->Endpoint

Xenograft Model Workflow

Protocol:

  • Tumor Implantation: Subcutaneously implant a suspension of ROR1-positive human cancer cells into the flank of immunodeficient mice (e.g., NOD-SCID or NSG mice).

  • Tumor Growth and Randomization: Monitor tumor growth with calipers. Once the tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment groups.

  • ADC Administration: Administer this compound, a vehicle control, and a non-targeting control ADC intravenously at specified doses and schedules.

  • Monitoring: Measure tumor volumes and body weights 2-3 times per week.

  • Endpoint Analysis: The study is typically terminated when tumors in the control group reach a predetermined maximum size. Tumors can be excised for further analysis, such as immunohistochemistry, to assess target engagement and downstream effects.

Conclusion

This compound represents a promising targeted therapeutic strategy for ROR1-expressing cancers. Its mechanism of action is a well-orchestrated sequence of events that leverages the specificity of the anti-ROR1 antibody to deliver a highly potent cytotoxic payload directly to tumor cells, thereby minimizing systemic toxicity. The cleavable linker ensures that the payload is released in the lysosomal compartment, maximizing its intracellular concentration and therapeutic effect. The preclinical data from closely related ROR1-targeting ADCs supports the potential for significant anti-tumor activity. Further preclinical and clinical investigations will be crucial to fully elucidate the therapeutic potential of this ADC.

References

The SC-VC-Pab Cleavable Linker: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate-valine-citrulline-p-aminobenzylcarbamate (SC-VC-Pab) cleavable linker, a critical component in the design of modern Antibody-Drug Conjugates (ADCs). This document details its mechanism of action, provides a summary of relevant quantitative data, outlines key experimental protocols, and includes visualizations of essential pathways and workflows.

Core Concepts of the SC-VC-Pab Linker

The SC-VC-Pab linker is a sophisticated chemical entity designed to connect a potent cytotoxic payload to a monoclonal antibody (mAb). Its primary function is to ensure the stable circulation of the ADC in the bloodstream and to facilitate the specific release of the payload within the target cancer cells, thereby maximizing therapeutic efficacy while minimizing off-target toxicity.

The linker is composed of three key functional units:

  • SC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate): Often referred to as SMCC, this component provides a reactive maleimide group that forms a stable covalent bond with the thiol groups of cysteine residues on the antibody. The succinimidyl ester end facilitates its conjugation to the rest of the linker-payload moiety.

  • VC (Valine-Citrulline): This dipeptide sequence serves as the cleavage site for lysosomal proteases, most notably Cathepsin B, which are often upregulated in the tumor microenvironment.[1] This enzymatic cleavage is the primary mechanism for payload release.

  • Pab (p-aminobenzylcarbamate): This self-immolative spacer is crucial for the efficient release of the unmodified cytotoxic drug. Following the enzymatic cleavage of the valine-citrulline bond, the PABC moiety undergoes a spontaneous 1,6-elimination reaction, liberating the payload.

Mechanism of Action: From Systemic Circulation to Cellular Cytotoxicity

The journey of an ADC equipped with an SC-VC-Pab linker from administration to the induction of cancer cell death is a multi-step process.

First, the ADC circulates in the bloodstream, where the linker's stability is paramount to prevent premature drug release. Upon reaching the tumor site, the antibody component of the ADC binds to a specific antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC into the cell within an endosome. The endosome then fuses with a lysosome, an organelle containing a cocktail of degradative enzymes, including Cathepsin B, and characterized by a lower pH.

Inside the lysosome, the high concentration of Cathepsin B recognizes and cleaves the amide bond between the citrulline and the p-aminobenzylcarbamate (Pab) spacer of the linker. This cleavage initiates a cascade of events. The resulting p-aminobenzyl alcohol is unstable and undergoes a rapid, spontaneous 1,6-elimination reaction. This process fragments the spacer, releasing the unmodified, active cytotoxic payload, carbon dioxide, and an aromatic remnant into the cytoplasm of the cancer cell. The released payload can then exert its cytotoxic effect, for instance, by inhibiting tubulin polymerization and inducing apoptosis.

Figure 1: ADC Intracellular Trafficking and Payload Release.

Quantitative Data on Linker Performance

The performance of an ADC is critically dependent on the stability of its linker in circulation and its susceptibility to cleavage at the target site. The following tables summarize key quantitative data related to the SC-VC-Pab linker and comparable linker technologies.

Table 1: Comparative Plasma Stability of ADC Linkers
Linker TypeLinker ExampleADC ConstructPlasma SourceStability MetricValue
Peptide (VC-Pab) mc-VC-Pab Trastuzumab-MMAE Human Half-life (t½) > 7 days [2]
Peptide (VC-Pab) mc-VC-Pab Trastuzumab-MMAE Mouse Half-life (t½) ~ 2 days [2]
HydrazonePhenylketone-derivedNot SpecifiedHuman and MouseHalf-life (t½)~2 days[3]
DisulfideSPDBTrastuzumab-DM4Rat% Intact ADC @ 7 days~20%
β-GlucuronideGlucuronide-MMAETrastuzumab-MMAEHuman% Intact ADC @ 7 days>95%
Non-cleavableSMCCTrastuzumab-DM1MouseHalf-life (t½)~10.4 days[2]

Note: Data is compiled from various sources and experimental conditions may differ. The SC-VC-Pab linker is expected to have similar stability to the mc-VC-Pab linker.

Table 2: In Vivo Efficacy of ADCs with VC-Pab Linker in Xenograft Models
ADCCancer ModelDosingOutcome
Trastuzumab-vc-MMAE N87 Gastric Cancer 10 mg/kg, single dose Tumor regression
Trastuzumab-vc-MMAE MCF7 Breast Cancer 10 mg/kg, single dose Tumor growth inhibition
1A3-MMAEMCF7 Breast Cancer5 mg/kg, every 4 days (6 doses)8/10 tumors showed decreased volume
Trastuzumab-vc-MMAENCI-N87 Gastric CarcinomaEquimolar payload dosesSignificant tumor growth inhibition and increased survival
Erbitux-vc-PAB-MMAEA549 Lung CancerNot specifiedEffective tumor growth inhibition

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of the SC-VC-Pab linker, its conjugation to an antibody, and in vitro and in vivo evaluation of the resulting ADC.

Synthesis of the SC-VC-Pab-MMAE Drug-Linker

The synthesis of the SC-VC-Pab-MMAE drug-linker is a multi-step process that involves the synthesis of the VC-Pab moiety, coupling it to the MMAE payload, and finally attaching the SMCC crosslinker.

Synthesis_Workflow Start Starting Materials: - Fmoc-Val-OH - L-Citrulline - p-aminobenzyl alcohol - MMAE - SMCC Step1 1. Synthesis of Fmoc-Val-Cit-Pab-OH Start->Step1 Step2 2. Coupling with MMAE to form Fmoc-VC-Pab-MMAE Step1->Step2 Step3 3. Fmoc Deprotection to yield NH2-VC-Pab-MMAE Step2->Step3 Step4 4. Conjugation with SMCC to form SC-VC-Pab-MMAE Step3->Step4 End Final Product: SC-VC-Pab-MMAE Step4->End

Figure 2: Synthesis Workflow for SC-VC-Pab-MMAE.

Protocol:

  • Synthesis of Fmoc-Val-Cit-Pab-OH:

    • Protect the amino group of L-Citrulline with an Fmoc group.

    • Couple the Fmoc-protected Citrulline to p-aminobenzyl alcohol using a coupling agent such as HATU.

    • Remove the Fmoc group from the Citrulline.

    • Couple Fmoc-Val-OH to the deprotected Citrulline-Pab-OH to form the dipeptide.

  • Coupling with MMAE:

    • Activate the carboxyl group of the Fmoc-Val-Cit-Pab-OH.

    • React the activated dipeptide with the amine group of MMAE to form an amide bond.

  • Fmoc Deprotection:

    • Remove the Fmoc protecting group from the N-terminus of the valine residue using a mild base like piperidine to expose the free amine.

  • Conjugation with SMCC:

    • Dissolve the NH2-VC-Pab-MMAE and SMCC in an appropriate aprotic solvent such as DMF.

    • Add a non-nucleophilic base (e.g., DIPEA) to facilitate the reaction between the NHS ester of SMCC and the primary amine of the VC-Pab-MMAE.

    • Allow the reaction to proceed at room temperature.

    • Purify the final SC-VC-Pab-MMAE product using reverse-phase HPLC.

Antibody-Drug Conjugation

This protocol describes the conjugation of the SC-VC-Pab-MMAE linker to a monoclonal antibody via cysteine residues.

Conjugation_Workflow Start Materials: - Monoclonal Antibody (mAb) - SC-VC-Pab-MMAE - TCEP (reducing agent) Step1 1. Antibody Reduction: Reduce interchain disulfide bonds of the mAb with TCEP. Start->Step1 Step2 2. Conjugation: React the reduced mAb with SC-VC-Pab-MMAE. Step1->Step2 Step3 3. Purification: Remove unconjugated drug-linker using size-exclusion chromatography. Step2->Step3 End Purified ADC Step3->End

Figure 3: Antibody-Drug Conjugation Workflow.

Protocol:

  • Antibody Reduction:

    • Prepare the antibody in a suitable buffer (e.g., PBS with EDTA).

    • Add a reducing agent, such as TCEP, to the antibody solution to reduce the interchain disulfide bonds, exposing free thiol groups.

    • Incubate the reaction mixture to allow for complete reduction.

  • Conjugation:

    • Add the purified SC-VC-Pab-MMAE to the reduced antibody solution. The maleimide group of the linker will react with the free thiol groups on the antibody.

    • Control the reaction time and temperature to achieve the desired drug-to-antibody ratio (DAR).

  • Purification:

    • Purify the resulting ADC using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove any unreacted drug-linker and other small molecules.

    • Characterize the purified ADC to determine the DAR, purity, and aggregation levels.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the cytotoxic potential of the ADC on cancer cell lines.

Protocol:

  • Cell Seeding:

    • Seed target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium.

    • Treat the cells with the different concentrations and include untreated cells as a control.

  • Incubation:

    • Incubate the plates for a period appropriate for the payload's mechanism of action (typically 72-96 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the MTT to formazan crystals.

  • Formazan Solubilization:

    • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curve and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

In Vivo Efficacy Study in a Mouse Xenograft Model

This study evaluates the anti-tumor activity of the ADC in a living organism.

Protocol:

  • Tumor Implantation:

    • Implant human tumor cells subcutaneously into immunocompromised mice.

  • Tumor Growth and Randomization:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at different doses).

  • ADC Administration:

    • Administer the ADC, antibody, and vehicle control to the respective groups, typically via intravenous injection.

  • Monitoring:

    • Monitor tumor volume and body weight of the mice regularly (e.g., twice a week).

    • Observe the animals for any signs of toxicity.

  • Endpoint:

    • The study is typically terminated when the tumors in the control group reach a predetermined size or when signs of excessive toxicity are observed.

    • At the end of the study, tumors may be excised and weighed.

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

    • Analyze survival data if applicable.

Conclusion

The SC-VC-Pab cleavable linker represents a significant advancement in the field of antibody-drug conjugates. Its design allows for stable circulation and specific, efficient release of cytotoxic payloads within target tumor cells. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this important linker technology. A thorough understanding of its mechanism, performance characteristics, and the experimental methodologies for its evaluation is crucial for the successful development of next-generation ADCs for targeted cancer therapy.

References

An In-depth Technical Guide to SC-VC-Pab-DM1 for Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the SC-VC-Pab-DM1 drug-linker, a critical component in the development of next-generation antibody-drug conjugates (ADCs). This document outlines its core structure, mechanism of action, and detailed protocols for its synthesis, conjugation to monoclonal antibodies (mAbs), and subsequent preclinical evaluation.

Introduction to this compound

The this compound is a sophisticated drug-linker system designed for targeted delivery of the potent cytotoxic agent, DM1, to cancer cells. It is comprised of three key components:

  • SC (Succinimidyl Caproyl): More commonly referred to as Maleimidocaproyl (MC), this component serves as the reactive moiety for conjugation to the antibody. It typically contains a maleimide group that forms a stable covalent bond with the thiol groups of cysteine residues on the antibody, which are often generated by the reduction of interchain disulfide bonds.

  • VC (Valine-Citrulline): A dipeptide linker that is specifically designed to be cleaved by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells. This enzymatic cleavage ensures the selective release of the cytotoxic payload within the target cancer cell, minimizing off-target toxicity.

  • Pab (p-aminobenzyl): A self-immolative spacer that, following the cleavage of the valine-citrulline linker, spontaneously decomposes to release the active DM1 payload in its unmodified form.

  • DM1: A highly potent maytansinoid derivative that acts as a microtubule inhibitor. By binding to tubulin, DM1 disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptotic cell death.

The strategic combination of these elements results in an ADC that is stable in systemic circulation, selectively targets cancer cells via the monoclonal antibody, and efficiently releases its cytotoxic payload intracellularly.

Mechanism of Action

The therapeutic effect of an ADC utilizing the this compound drug-linker is a multi-step process that relies on the precise function of each of its components.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Compartment ADC 1. ADC Circulation Binding 2. ADC Binds to Tumor Antigen ADC->Binding Targeting Internalization 3. Receptor-Mediated Endocytosis Binding->Internalization Internalization Endosome 4. Early Endosome Internalization->Endosome Lysosome 5. Lysosome Endosome->Lysosome Trafficking Cleavage 6. Cathepsin B Cleavage of VC Linker Lysosome->Cleavage Enzymatic Action Release 7. DM1 Release Cleavage->Release Self-immolation Tubulin 8. Tubulin Binding Release->Tubulin Payload Action Apoptosis 9. Apoptosis Tubulin->Apoptosis Cell Death

Mechanism of Action of an this compound ADC
  • Circulation and Targeting: The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific antigen on the surface of a cancer cell.

  • Internalization: Upon binding, the ADC-antigen complex is internalized into the cell through receptor-mediated endocytosis, forming an early endosome.

  • Lysosomal Trafficking and Payload Release: The endosome matures and fuses with a lysosome. The acidic environment and the presence of proteases, particularly cathepsin B, within the lysosome lead to the cleavage of the valine-citrulline linker. This is followed by the self-immolation of the p-aminobenzyl spacer, releasing the active DM1 payload into the cytoplasm.[1]

  • Cytotoxicity: The released DM1 binds to tubulin, inhibiting its polymerization and disrupting the formation of microtubules. This interference with the cytoskeleton leads to cell cycle arrest and ultimately triggers apoptosis.[2]

Quantitative Preclinical Data

The efficacy of ADCs utilizing the VC-Pab-DM1 linker system has been demonstrated in various preclinical models. The following tables summarize key quantitative data from representative studies.

Table 1: In Vitro Cytotoxicity (IC50) of HER2-Targeted ADCs
Cell LineHER2 ExpressionADC ConstructAverage DARIC50 (nM)Reference
SK-BR-3HighH32-DM13.50.05 - 0.08[3]
BT474HighH32-DM13.50.5 - 0.8[3]
N87HighH32-DM13.50.6 - 0.9[3]
SKOV3HighT-SA1-DM13.2 - 3.5~1.0
SKOV3HighT-SA2-DM13.2 - 3.5~1.0
Table 2: In Vivo Efficacy of ADCs with VC-Pab-DM1 or Similar Linkers
TargetADC ConstructXenograft ModelDosing RegimenOutcomeReference
HER2T-SA1-DM1Ovarian Cancer5, 10, 20 mg/kg, every 4 days for 3 dosesSignificant tumor growth inhibition; complete remission in 3/6 mice at high dose
HER2T-SA2-DM1Ovarian Cancer5, 10, 20 mg/kg, every 4 days for 3 dosesSignificant tumor growth inhibition
HER2MEDI4276 (biparatopic)T-DM1 resistant BCNot SpecifiedSignificant activity
CD19Anti-CD19-SPP-DM1RAJI (NHL)5 mg/kg, weekly for 3 dosesTumor regression
CD20Anti-CD20-SPP-DM1Granta-519 (NHL)5 mg/kg, weekly for 2 dosesTumor growth delay

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of the MC-VC-Pab-DM1 drug-linker, its conjugation to an antibody, and the subsequent in vitro and in vivo evaluation of the resulting ADC.

Synthesis of MC-VC-Pab-DM1 Drug-Linker

The synthesis of MC-VC-Pab-DM1 is a multi-step process that involves the sequential coupling of its constituent parts. The following is a representative protocol based on established chemical synthesis methods for similar linkers.

Synthesis_Workflow cluster_synthesis MC-VC-Pab-DM1 Synthesis Step1 1. Synthesis of Fmoc-Val-Cit-PAB-OH Step2 2. Coupling of DM1 to Fmoc-Val-Cit-PAB-OH Step1->Step2 Step3 3. Fmoc Deprotection Step2->Step3 Step4 4. Coupling of Maleimidocaproic Acid Step3->Step4

Workflow for the synthesis of the MC-VC-Pab-DM1 drug-linker.

Step 1: Synthesis of Fmoc-Val-Cit-PAB-OH This step involves the solid-phase or solution-phase synthesis of the protected dipeptide-spacer moiety. A common approach involves the coupling of Fmoc-protected valine to citrulline, followed by the attachment of the p-aminobenzyl alcohol (PAB-OH) spacer.

Step 2: Coupling of DM1 to Fmoc-Val-Cit-PAB-OH The hydroxyl group of the PAB moiety is first activated, typically by conversion to a p-nitrophenyl carbonate (PNP). This activated linker is then reacted with the amine group of DM1 to form a carbamate linkage.

Step 3: Fmoc Deprotection The Fmoc protecting group on the N-terminus of the valine residue is removed using a mild base, such as piperidine in DMF, to expose the free amine.

Step 4: Coupling of Maleimidocaproic Acid (MC-OH) The exposed amine is then acylated with an activated ester of maleimidocaproic acid (e.g., MC-NHS ester) to yield the final MC-VC-Pab-DM1 drug-linker. The product is typically purified by reverse-phase HPLC.

Antibody-Drug Conjugation

This protocol describes the conjugation of the MC-VC-Pab-DM1 drug-linker to a monoclonal antibody via cysteine residues.

Conjugation_Workflow cluster_conjugation ADC Conjugation Workflow Reduction 1. Antibody Reduction Conjugation 2. Conjugation with MC-VC-Pab-DM1 Reduction->Conjugation Purification 3. Purification Conjugation->Purification Characterization 4. Characterization Purification->Characterization

Workflow for the conjugation of MC-VC-Pab-DM1 to an antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • MC-VC-Pab-DM1 drug-linker

  • Reducing agent (e.g., TCEP or DTT)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Reduction: The mAb is partially reduced to expose free thiol groups on the interchain cysteine residues. The antibody solution is incubated with a molar excess of TCEP or DTT at 37°C for a defined period (e.g., 30-60 minutes). The excess reducing agent is then removed by buffer exchange.

  • Conjugation: The MC-VC-Pab-DM1, dissolved in an organic co-solvent like DMSO, is added to the reduced antibody solution. The reaction is allowed to proceed at room temperature or 4°C for 1-2 hours.

  • Quenching: The reaction is quenched by the addition of an excess of a thiol-containing reagent, such as N-acetylcysteine, to cap any unreacted maleimide groups.

  • Purification: The resulting ADC is purified from unconjugated drug-linker and other small molecules using size-exclusion chromatography or tangential flow filtration.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. It can be determined using several methods, including UV-Vis spectroscopy and Hydrophobic Interaction Chromatography (HIC).

UV-Vis Spectroscopy: The concentrations of the antibody and the conjugated drug are determined by measuring the absorbance at 280 nm and at the wavelength of maximum absorbance for the drug-linker, respectively. The DAR is then calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the drug-linker.

Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug-linkers. The chromatogram will show distinct peaks corresponding to ADCs with different DARs (DAR0, DAR2, DAR4, etc.). The average DAR is calculated by the weighted average of the peak areas.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the ability of the ADC to kill cancer cells in culture.

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Cell culture medium and supplements

  • ADC and unconjugated antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

Procedure:

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • ADC Treatment: The cells are treated with serial dilutions of the ADC, unconjugated antibody, and a vehicle control.

  • Incubation: The plate is incubated for a period of 72-120 hours.

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved using a solubilization solution, and the absorbance is measured at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The IC50 value, the concentration of the ADC that inhibits cell growth by 50%, is calculated from the dose-response curve.

In Vivo Efficacy Study (Xenograft Model)

This study evaluates the anti-tumor activity of the ADC in a living organism.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Tumor cells for implantation

  • ADC, unconjugated antibody, and vehicle control

Procedure:

  • Tumor Implantation: Tumor cells are implanted subcutaneously or orthotopically into the mice.

  • Tumor Growth and Randomization: Once the tumors reach a palpable size, the mice are randomized into treatment groups.

  • Treatment: The mice are treated with the ADC, unconjugated antibody, or vehicle control according to a predetermined dosing schedule.

  • Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint: The study is terminated when the tumors in the control group reach a predefined size, and the tumors are excised for further analysis.

  • Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the treatment effect.

Conclusion

The this compound drug-linker represents a highly effective system for the development of potent and selective antibody-drug conjugates. Its design, which incorporates a stable conjugation chemistry, a protease-cleavable linker, and a potent cytotoxic payload, has been validated in numerous preclinical studies. The detailed protocols provided in this guide offer a framework for the synthesis, conjugation, and evaluation of ADCs utilizing this advanced technology, facilitating the development of novel targeted cancer therapies.

References

An In-depth Technical Guide to Targeted Cancer Therapy: The Principle of Antibody-Drug Conjugates Utilizing a Cleavable Linker System

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-drug conjugates (ADCs) represent a paradigm shift in oncology, offering targeted delivery of highly potent cytotoxic agents to cancer cells while minimizing systemic toxicity. This technical guide provides a comprehensive overview of the principles underlying a specific class of ADCs that utilize a cleavable linker system. While the initial query focused on the SC-VC-Pab-DM1 linker-payload combination, publicly available, in-depth preclinical and clinical data for an ADC with this exact composition is limited. Therefore, to illustrate the core principles with concrete data, this guide will focus on a closely related and well-documented ADC, Zilovertamab vedotin (MK-2140, formerly VLS-101) . This ADC comprises a humanized monoclonal antibody targeting Receptor Tyrosine Kinase-Like Orphan Receptor 1 (ROR1), a protease-cleavable valine-citrulline p-aminobenzoyloxycarbonyl (vc-PAB) linker, and the potent microtubule inhibitor, monomethyl auristatin E (MMAE). The principles of antibody selection, linker chemistry, payload mechanism of action, and the resulting therapeutic window discussed herein are broadly applicable to other ADCs employing similar cleavable linker and microtubule inhibitor technologies.

Introduction: The Architecture of a Targeted Anti-Cancer Agent

The fundamental principle of this targeted therapy is to achieve selective cytotoxicity against tumor cells by exploiting the specificity of a monoclonal antibody (mAb) to deliver a potent payload. The ADC is a tripartite molecule, with each component playing a critical role in its therapeutic efficacy and safety profile.

  • The Antibody: A humanized mAb designed to bind with high affinity and specificity to a tumor-associated antigen (TAA) that is overexpressed on the surface of cancer cells with limited expression on healthy tissues. In our case study, the target is ROR1, an oncofetal protein expressed in various hematological and solid malignancies.[1][2]

  • The Linker: A chemical bridge that connects the cytotoxic payload to the antibody. The linker must be stable in systemic circulation to prevent premature release of the payload, which could lead to off-target toxicity.[3] The vc-Pab linker is designed to be cleaved by proteases, such as cathepsin B, which are highly active in the lysosomal compartment of cells.[4][5]

  • The Payload: A highly potent cytotoxic agent that induces cell death upon internalization into the target cancer cell. This guide focuses on microtubule inhibitors, with MMAE as the primary example, which disrupt cell division and lead to apoptosis.

Mechanism of Action: From Systemic Circulation to Tumor Cell Apoptosis

The therapeutic effect of an anti-ROR1-vc-PAB-MMAE ADC is achieved through a multi-step process that begins with intravenous administration and culminates in the targeted destruction of ROR1-expressing cancer cells.

  • Circulation and Targeting: Following intravenous administration, the ADC circulates throughout the bloodstream. The anti-ROR1 mAb component selectively binds to the ROR1 antigen on the surface of tumor cells.

  • Internalization: Upon binding, the ADC-ROR1 complex is internalized by the cancer cell via receptor-mediated endocytosis.

  • Lysosomal Trafficking: The endocytic vesicle containing the ADC-ROR1 complex traffics to the lysosome, an organelle with a low pH environment and a high concentration of degradative enzymes.

  • Linker Cleavage and Payload Release: Within the lysosome, proteases such as cathepsin B recognize and cleave the valine-citrulline dipeptide sequence of the linker. This is followed by the self-immolation of the PAB spacer, which releases the active MMAE payload into the cytoplasm.

  • Cytotoxicity: The released MMAE binds to tubulin, inhibiting its polymerization and disrupting the microtubule network. This leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis (programmed cell death).

Bystander Effect

A key feature of ADCs with cleavable linkers and membrane-permeable payloads like MMAE is the "bystander effect". Once released into the cytoplasm of the target cell, the uncharged MMAE can diffuse across the cell membrane and kill neighboring, antigen-negative tumor cells. This is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen.

Quantitative Data Summary

The following tables summarize the clinical data for Zilovertamab vedotin, an anti-ROR1-vc-PAB-MMAE ADC. This data is derived from Phase 1 and 2 clinical trials in patients with hematological and solid tumors.

Table 1: Clinical Efficacy of Zilovertamab Vedotin in Hematological Malignancies

Cancer TypeNumber of PatientsDosing RegimenObjective Response Rate (ORR)Complete Response (CR)Partial Response (PR)
Mantle Cell Lymphoma (MCL)150.5 - 2.5 mg/kg every 3 weeks47%34
Diffuse Large B-cell Lymphoma (DLBCL)50.5 - 2.5 mg/kg every 3 weeks60%21

Table 2: Clinical Efficacy of Zilovertamab Vedotin in Metastatic Solid Tumors

Dosing RegimenNumber of PatientsObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
2.5 mg/kg every 3 weeks (Q1/3W)701%2.3 months8.3 months
<1.75 mg/kg twice every 3 weeks (Q2/3W)320%1.9 months5.5 months

Table 3: Common Treatment-Related Adverse Events (TRAEs) for Zilovertamab Vedotin in Solid Tumors

Adverse EventFrequency
Fatigue29%
Nausea28%
Peripheral Neuropathy8%

Experimental Protocols

This section provides an overview of the methodologies for key experiments in the development and evaluation of an ADC with a cleavable linker system.

In Vitro Cathepsin B Cleavage Assay

Objective: To confirm the susceptibility of the vc-Pab linker to enzymatic cleavage by cathepsin B.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the ADC in an appropriate solvent (e.g., DMSO).

    • Reconstitute purified human cathepsin B in an assay buffer (e.g., 10 mM MES buffer, pH 6.0, containing 0.04 mM dithiothreitol (DTT)).

    • Prepare a quenching solution (e.g., acetonitrile with an internal standard).

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine the ADC (final concentration of 1 µM) with the assay buffer.

    • Initiate the reaction by adding the cathepsin B solution (final concentration of 20 nM).

    • Incubate the mixture at 37°C for a defined time course (e.g., 0, 1, 2, 4, 8 hours).

  • Sample Analysis:

    • At each time point, terminate the reaction by adding the cold quenching solution.

    • Centrifuge the samples to precipitate the enzyme.

    • Analyze the supernatant using LC-MS/MS to quantify the amount of released payload.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the in vitro potency (IC50) of the ADC against antigen-positive and antigen-negative cancer cell lines.

Protocol:

  • Cell Seeding:

    • Seed cancer cells (both antigen-positive and antigen-negative lines) in 96-well plates at a predetermined optimal density.

    • Incubate overnight to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC in cell culture medium.

    • Add the diluted ADC to the respective wells. Include untreated and vehicle-only controls.

    • Incubate the plates for a period of 72-120 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 1-4 hours to allow for formazan crystal formation.

    • Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the cell viability against the ADC concentration and determine the IC50 value using a non-linear regression model.

In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor activity of the ADC in a preclinical animal model.

Protocol:

  • Tumor Implantation:

    • Subcutaneously implant human cancer cells (e.g., mantle cell lymphoma or breast cancer cell lines) into immunodeficient mice (e.g., SCID or NSG mice).

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment:

    • Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at various doses).

    • Administer the treatments intravenously according to a predetermined schedule (e.g., once every 3 weeks).

  • Monitoring:

    • Measure tumor volume and body weight two to three times per week.

    • Monitor the animals for any signs of toxicity.

  • Endpoint:

    • Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study.

    • Collect tumors for further analysis (e.g., immunohistochemistry).

Visualizations: Signaling Pathways and Workflows

ADC_Mechanism_of_Action cluster_bloodstream Systemic Circulation cluster_cell ROR1+ Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ADC Anti-ROR1 ADC ROR1 ROR1 Receptor ADC->ROR1 1. Binding Endosome Endosome ROR1->Endosome 2. Internalization Lysosome Lysosome (Cathepsin B) Endosome->Lysosome 3. Trafficking MMAE_released Released MMAE Lysosome->MMAE_released 4. Linker Cleavage Tubulin Tubulin MMAE_released->Tubulin 5. Tubulin Binding Microtubule_disruption Microtubule Disruption Tubulin->Microtubule_disruption Inhibition Apoptosis Apoptosis Microtubule_disruption->Apoptosis Leads to

Caption: Mechanism of action of an anti-ROR1-vc-PAB-MMAE ADC.

In_Vitro_Cytotoxicity_Workflow start Start seed_cells Seed Cancer Cells (96-well plate) start->seed_cells add_adc Add Serial Dilutions of ADC seed_cells->add_adc incubate Incubate (72-120h) add_adc->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (1-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance analyze Calculate IC50 read_absorbance->analyze end End analyze->end

Caption: Workflow for an in vitro cytotoxicity (MTT) assay.

Linker_Cleavage_Mechanism ADC Antibody S-C Val-Cit PAB MMAE Cleavage Cathepsin B (in Lysosome) ADC:f2->Cleavage Cleavage Site Self_Immolation Self-Immolation of PAB Cleavage->Self_Immolation Released_Payload Released MMAE Self_Immolation->Released_Payload

Caption: Protease-mediated cleavage of the vc-PAB linker.

Conclusion

The principle of targeted cancer therapy using ADCs with cleavable linkers, as exemplified by the anti-ROR1 ADC Zilovertamab vedotin, represents a significant advancement in oncology. The modular design of these agents allows for the optimization of each component—antibody, linker, and payload—to maximize therapeutic efficacy and minimize off-target toxicities. The vc-Pab linker provides a robust mechanism for intracellular payload release, and the use of potent microtubule inhibitors like MMAE ensures effective tumor cell killing. While clinical data for Zilovertamab vedotin in solid tumors has shown limited efficacy, its activity in hematological malignancies provides proof-of-concept for ROR1 as a viable target. Future research will undoubtedly focus on further refining ADC technology, including the development of novel linkers and payloads, to broaden the applicability and improve the outcomes of this promising therapeutic strategy.

References

Unraveling the Cytotoxicity of SC-VC-Pab-DM1 in Tumor Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the cytotoxic properties of Antibody-Drug Conjugates (ADCs) utilizing the SC-VC-Pab-DM1 linker-drug system. As a highly potent combination of a specific delivery vehicle and a powerful cytotoxic agent, this technology holds significant promise in the targeted therapy of cancer. This document outlines the core mechanism of action, presents representative quantitative cytotoxicity data, details relevant experimental protocols, and visualizes the key cellular pathways and experimental workflows.

Introduction to this compound

The this compound is a sophisticated linker-drug conjugate designed for attachment to a monoclonal antibody (mAb), creating an ADC. This system is engineered for stability in circulation and selective release of the cytotoxic payload within target tumor cells.

  • SC (Succinimidyl trans-4-(maleimidylmethyl)cyclohexane-1-carboxylate): This component, often referred to with related maleimide-containing linkers like MC (maleimidocaproyl) or Mal (maleimide), provides a reactive maleimide group. This group forms a stable covalent bond with free thiol groups on the antibody, typically on cysteine residues.

  • VC (Valine-Citrulline): This dipeptide sequence serves as a protease-cleavable linker. It is designed to be stable in the bloodstream but is efficiently cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment and within cancer cells.

  • Pab (p-aminobenzyl alcohol): This acts as a self-immolative spacer. Once the VC linker is cleaved by proteases, the Pab component spontaneously decomposes, ensuring the release of the unmodified cytotoxic drug.

  • DM1 (Mertansine): A potent microtubule-disrupting agent, DM1 is a derivative of maytansine. By inhibiting tubulin polymerization, DM1 disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2]

The concerted action of these components allows for the targeted delivery and conditional activation of a highly cytotoxic payload, minimizing off-target toxicity and enhancing the therapeutic index.

Mechanism of Action and Signaling Pathways

The cytotoxic effect of an ADC armed with this compound is a multi-step process that begins with targeted binding and culminates in programmed cell death.

First, the monoclonal antibody component of the ADC binds to a specific antigen on the surface of a tumor cell. This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex. The complex is then trafficked through the endosomal-lysosomal pathway. Inside the lysosome, the acidic environment and the presence of proteases lead to the degradation of the antibody and the cleavage of the VC linker. This releases the DM1 payload, which can then diffuse into the cytoplasm.

In the cytoplasm, DM1 exerts its potent cytotoxic effect by binding to tubulin and inhibiting its polymerization into microtubules. This disruption of the microtubule network has several downstream consequences, primarily arresting the cell cycle at the G2/M phase and ultimately inducing apoptosis.

cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_cytoplasm Cytoplasm cluster_endolysosome Endosome/Lysosome ADC ADC (this compound) Tumor_Cell_Antigen Tumor Cell Surface Antigen ADC->Tumor_Cell_Antigen 1. Binding Internalized_ADC Internalized ADC Tumor_Cell_Antigen->Internalized_ADC 2. Internalization (Endocytosis) Tubulin Tubulin Microtubules Microtubules Tubulin->Microtubules Polymerization Mitotic_Arrest G2/M Phase Arrest Microtubules->Mitotic_Arrest Disruption of Mitotic Spindle Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induction of DM1_Released Released DM1 DM1_Released->Tubulin 5. Tubulin Binding DM1_Released->Microtubules Inhibition of Polymerization Protease_Cleavage Protease (e.g., Cathepsin B) Cleavage of VC Linker Internalized_ADC->Protease_Cleavage 3. Trafficking Protease_Cleavage->DM1_Released 4. Payload Release

Figure 1. Signaling pathway of an ADC with this compound.

Quantitative Cytotoxicity Data

While specific public-domain data for an ADC utilizing the exact this compound linker-drug is limited, the following table presents representative in vitro cytotoxicity data for an anti-HER2 single-chain antibody fragment (scFv) conjugated to DM1. This data illustrates the typical potency and selectivity of DM1-based ADCs against tumor cells with varying levels of target antigen expression. The IC50 values represent the concentration of the ADC required to inhibit the growth of 50% of the cells.

Cell LineCancer TypeTarget Antigen ExpressionADC IC50 (nM)[3]
SKBR-3Breast CancerHigh HER21.05 ± 0.03
SKOV3Ovarian CancerHigh HER23.18 ± 0.49
MCF-7Breast CancerLow HER2> 1200
MDA-MB-231Breast CancerLow HER2> 750

Note: The potency of an ADC is highly dependent on the specific antibody, the target antigen density, the internalization rate of the ADC-antigen complex, and the drug-to-antibody ratio (DAR).

Experimental Protocols

The following sections detail standardized protocols for key experiments to evaluate the cytotoxicity of an ADC featuring the this compound system.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effect of an ADC on adherent tumor cell lines.

Materials:

  • Target tumor cell lines (e.g., SKBR-3, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • ADC construct (e.g., anti-HER2-SC-VC-Pab-DM1)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC in complete medium. A typical concentration range would be from 0.01 pM to 100 nM.

    • Remove the medium from the wells and add 100 µL of the ADC dilutions. Include wells with medium only as a negative control.

    • Incubate for 72-96 hours at 37°C.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Incubate for at least 2 hours at 37°C in the dark.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using non-linear regression analysis.

Start Start Seed_Cells 1. Seed cells in 96-well plate Start->Seed_Cells Incubate_Overnight 2. Incubate overnight Seed_Cells->Incubate_Overnight Prepare_ADC_Dilutions 3. Prepare serial dilutions of ADC Incubate_Overnight->Prepare_ADC_Dilutions Treat_Cells 4. Treat cells with ADC dilutions Prepare_ADC_Dilutions->Treat_Cells Incubate_72h 5. Incubate for 72-96 hours Treat_Cells->Incubate_72h Add_MTT 6. Add MTT solution Incubate_72h->Add_MTT Incubate_4h 7. Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilization_Buffer 8. Add solubilization buffer Incubate_4h->Add_Solubilization_Buffer Measure_Absorbance 9. Measure absorbance at 570 nm Add_Solubilization_Buffer->Measure_Absorbance Calculate_IC50 10. Calculate IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Figure 2. Experimental workflow for in vitro cytotoxicity assay.
Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the ADC on cell cycle progression.

Materials:

  • Target tumor cell lines

  • Complete cell culture medium

  • ADC construct

  • PBS

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and incubate overnight.

    • Treat cells with the ADC at a concentration around its IC50 value for 24-48 hours. Include an untreated control.

  • Cell Fixation:

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

The this compound linker-drug system represents a powerful tool in the development of next-generation Antibody-Drug Conjugates. Its design allows for stable circulation and tumor-selective release of the highly potent microtubule inhibitor, DM1. The resulting cytotoxicity is characterized by cell cycle arrest at the G2/M phase and subsequent apoptosis in antigen-expressing tumor cells. The provided protocols offer a framework for the preclinical evaluation of ADCs employing this technology. Further research and development of ADCs with this and similar linker-drug systems will continue to advance the field of targeted cancer therapy.

References

An In-Depth Technical Guide to SC-VC-Pab-DM1 and its Application in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. This design allows for the selective delivery of highly potent drugs to cancer cells while minimizing exposure to healthy tissues, thereby widening the therapeutic window. This technical guide provides a comprehensive overview of the drug-linker conjugate SC-VC-Pab-DM1, a key component in the development of novel ADCs.

Due to the limited availability of preclinical data for ADCs specifically employing the this compound drug-linker, this guide will leverage data from structurally analogous ADCs, particularly those utilizing the well-characterized Mal-VC-Pab-DM1 linker. The "SC" component is understood to be a succinimidyl-containing moiety for conjugation to the antibody, functionally equivalent to the maleimide ("Mal") or maleimidocaproyl ("MC") groups commonly used for this purpose. The core components—the cleavable Val-Cit (VC) linker, the self-immolative p-aminobenzyl (Pab) spacer, and the potent maytansinoid payload DM1—are central to the mechanism of action and preclinical evaluation of this class of ADCs.

The this compound Drug-Linker Conjugate: A Component-by-Component Analysis

The this compound conjugate is a sophisticated chemical entity designed for conditional drug release within the target cancer cell. Its efficacy and safety are dependent on the interplay of its distinct components.

  • SC (Succinimide/Maleimide derivative): This component serves as the reactive handle for covalent attachment to the monoclonal antibody. Typically, it reacts with the thiol groups of cysteine residues on the antibody, forming a stable thioether bond. This ensures that the drug-linker remains securely attached to the antibody while in systemic circulation.

  • VC (Valine-Citrulline): This dipeptide sequence constitutes a cathepsin B-cleavable linker. Cathepsin B is a lysosomal protease that is often upregulated in tumor cells. The VC linker is designed to be stable in the bloodstream but is efficiently cleaved upon internalization of the ADC into the lysosomal compartment of a cancer cell.

  • Pab (p-aminobenzyl alcohol): This unit acts as a self-immolative spacer. Once the VC linker is cleaved by cathepsin B, the PAB group undergoes a spontaneous 1,6-elimination reaction, which in turn releases the active DM1 payload. This "self-immolation" is crucial for the efficient and traceless release of the drug.

  • DM1 (Mertansine): DM1 is a highly potent cytotoxic agent, a derivative of maytansine. It functions as a tubulin inhibitor, binding to tubulin and disrupting microtubule assembly/disassembly dynamics. This leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis in rapidly dividing cancer cells.[1][2][3][4][5]

Mechanism of Action

The mechanism of action for an ADC utilizing the this compound linker is a multi-step process designed for targeted cytotoxicity.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC ADC in Circulation Receptor Tumor Antigen (e.g., HER2) ADC->Receptor 1. Targeting Binding Binding & Internalization (Endocytosis) Receptor->Binding Lysosome Lysosome Binding->Lysosome 2. Trafficking Cleavage Cathepsin B Cleavage of VC Linker Lysosome->Cleavage Release Pab Spacer Self-Immolation Cleavage->Release DM1 Free DM1 Release->DM1 3. Payload Release Tubulin Tubulin Disruption DM1->Tubulin Apoptosis G2/M Arrest & Apoptosis Tubulin->Apoptosis 4. Cytotoxicity In_Vivo_Workflow cluster_setup Study Setup cluster_treatment Treatment & Monitoring cluster_endpoint Study Endpoint Implantation 1. Tumor Cell Implantation (e.g., NCI-N87 cells in nude mice) Growth 2. Tumor Growth Monitoring (to ~100-200 mm³) Implantation->Growth Randomization 3. Randomization into Treatment Groups Growth->Randomization Dosing 4. ADC Administration (e.g., intravenous, weekly) Randomization->Dosing Tumor_Measurement 5. Tumor Volume Measurement (e.g., 2x per week) Dosing->Tumor_Measurement Body_Weight 6. Body Weight Monitoring (Toxicity assessment) Dosing->Body_Weight Endpoint 7. Euthanasia & Tissue Collection (Tumor size limit or end of study) Tumor_Measurement->Endpoint Body_Weight->Endpoint Analysis 8. Data Analysis (TGI calculation) Endpoint->Analysis

References

An In-depth Technical Guide to the Core Components of SC-VC-Pab-DM1

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the SC-VC-Pab-DM1 drug-linker conjugate, a critical component in the development of Antibody-Drug Conjugates (ADCs). This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the individual components, their collective mechanism of action, relevant quantitative data, and key experimental protocols.

Core Components of this compound

This compound is a sophisticated chemical entity designed for targeted cancer therapy. It comprises a cytotoxic payload (DM1) attached to a linker system (SC-VC-Pab) that facilitates its conjugation to a monoclonal antibody (mAb). The specificity of the mAb directs the potent cytotoxic agent to tumor cells expressing a target antigen, thereby minimizing off-target toxicity.[1][2]

The components are as follows:

  • SC (Succinimidyl-based reactive group): This component is an activated ester, likely an N-Hydroxysuccinimide (NHS) ester, which serves as the reactive moiety for conjugation to the antibody.[3] This group readily reacts with primary amines, such as the lysine residues on the surface of a monoclonal antibody, to form a stable amide bond. This covalent linkage is crucial for the stability of the resulting ADC in circulation.

  • VC (Valine-Citrulline): This dipeptide is a cathepsin B-cleavable linker.[] It is designed to be stable in the systemic circulation (bloodstream) but is efficiently cleaved by lysosomal proteases, particularly cathepsin B, which are often upregulated in the tumor microenvironment and within cancer cells.[5] This enzymatic cleavage is a key step in the targeted release of the cytotoxic payload.

  • Pab (para-aminobenzyl carbamate): This unit acts as a self-immolative spacer. Once the VC linker is cleaved by cathepsin B, the resulting p-aminobenzyl alcohol undergoes a spontaneous 1,6-elimination reaction, which in turn releases the active DM1 payload in its unmodified form. This "self-immolation" ensures a rapid and efficient release of the cytotoxic agent at the target site.

  • DM1 (Mertansine): DM1 is a highly potent maytansinoid derivative that acts as a microtubule inhibitor. By binding to tubulin, it disrupts microtubule assembly and dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death.

Mechanism of Action

The concerted action of these components allows for the targeted delivery and conditional activation of the cytotoxic payload. The general workflow is as follows:

  • Circulation: The ADC, formed by conjugating a specific monoclonal antibody to this compound, circulates in the bloodstream. The stable linker prevents premature release of DM1.

  • Targeting: The antibody component of the ADC recognizes and binds to a specific antigen on the surface of cancer cells.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.

  • Lysosomal Trafficking: The internalized complex is trafficked to the lysosomes.

  • Payload Release: Within the acidic and enzyme-rich environment of the lysosome, cathepsin B cleaves the VC linker. This triggers the self-immolation of the Pab spacer, leading to the release of free DM1 into the cytoplasm.

  • Cytotoxicity: The released DM1 binds to tubulin, inducing microtubule disruption, cell cycle arrest, and ultimately, apoptosis of the cancer cell.

Quantitative Data

While specific quantitative data for an ADC utilizing the this compound linker is proprietary and depends on the specific antibody used, we can reference data from Trastuzumab Emtansine (T-DM1). T-DM1 employs the same cytotoxic payload, DM1, but with a non-cleavable linker. This data provides an indication of the potency of DM1 when delivered via an ADC.

Table 1: In Vitro Cytotoxicity of Trastuzumab Emtansine (T-DM1) in HER2-Positive Cancer Cell Lines

Cell LineHER2 Expression LevelIC50 (µg/mL)Reference
KMCH-1High0.031
Mz-ChA-1High1.3
KKU-100Low4.3
BT-474Amplified0.085 - 0.148
SK-BR-3Amplified0.007 - 0.018

Note: IC50 values are highly dependent on the experimental conditions, including cell line, incubation time, and assay method.

Experimental Protocols

Synthesis of an Antibody-Drug Conjugate with this compound

This protocol outlines the general steps for conjugating this compound to a monoclonal antibody.

  • Antibody Reduction (if conjugating to cysteines):

    • Prepare the antibody in a suitable buffer (e.g., PBS).

    • Add a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to reduce the interchain disulfide bonds.

    • Incubate the reaction mixture at 37°C for 1-2 hours.

    • Remove the excess reducing agent using a desalting column.

  • Conjugation Reaction:

    • Dissolve the this compound drug-linker in an organic co-solvent like DMSO.

    • Add the dissolved drug-linker to the reduced antibody solution (for cysteine conjugation) or directly to the antibody solution (for lysine conjugation). The molar excess of the drug-linker should be optimized to achieve the desired Drug-to-Antibody Ratio (DAR).

    • Gently mix the reaction and incubate at a controlled temperature (e.g., 4°C or room temperature) for a specified time (e.g., 1-4 hours). The reaction should be protected from light.

  • Purification of the ADC:

    • Purify the ADC from the unreacted drug-linker and other impurities using techniques such as size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

  • Characterization of the ADC:

    • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

    • Determine the DAR using techniques like UV-Vis spectroscopy, HIC-HPLC, or mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the IC50 value of an ADC in cancer cell lines.

  • Cell Seeding:

    • Seed the target antigen-positive and antigen-negative (as a control) cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, the unconjugated antibody, and a free drug control in complete cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the different drug concentrations. Include untreated cells as a control.

  • Incubation:

    • Incubate the plate for a period relevant to the payload's mechanism of action (typically 72-96 hours for tubulin inhibitors).

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Mandatory Visualizations

Signaling Pathways

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2 PI3K PI3K HER2->PI3K activates RAS RAS HER2->RAS activates HER3 HER3 HER3->HER2 Ligand Ligand (e.g., NRG) Ligand->HER3 AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates p27 p27 AKT->p27 inhibits Proliferation Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF activates MEK MEK RAF->MEK activates MAPK MAPK MEK->MAPK activates MAPK->Proliferation CellCycle Cell Cycle Progression p27->CellCycle inhibits

Caption: HER2 Signaling Pathway leading to cell proliferation and survival.

Experimental Workflows

ADC_Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding 1. Seed Cells in 96-well plate Serial_Dilution 2. Prepare Serial Dilutions of ADC Add_ADC 3. Add ADC to cells Serial_Dilution->Add_ADC Incubate_72h 4. Incubate for 72-96 hours Add_ADC->Incubate_72h Add_MTT 5. Add MTT reagent Incubate_72h->Add_MTT Incubate_4h 6. Incubate for 2-4 hours Add_MTT->Incubate_4h Add_Solubilizer 7. Add Solubilizer Incubate_4h->Add_Solubilizer Read_Absorbance 8. Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_Viability 9. Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 10. Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow for an in vitro ADC cytotoxicity (MTT) assay.

Logical Relationships

ADC_Mechanism_of_Action ADC_circulating ADC in Circulation (Stable Linker) ADC_bound ADC binds to Tumor Cell Antigen ADC_circulating->ADC_bound Internalization Receptor-Mediated Endocytosis ADC_bound->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Cleavage Cathepsin B cleaves VC Linker Lysosome->Cleavage Self_immolation Pab Self-Immolation Cleavage->Self_immolation DM1_release DM1 Released into Cytoplasm Self_immolation->DM1_release Tubulin_inhibition DM1 inhibits Tubulin Polymerization DM1_release->Tubulin_inhibition Cell_death Cell Cycle Arrest & Apoptosis Tubulin_inhibition->Cell_death

Caption: Logical flow of an ADC's mechanism of action.

References

Methodological & Application

Application Notes: Conjugation of SC-VC-Pab-DM1 to Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic agent directly to cancer cells.[1] This targeted delivery enhances the therapeutic window by maximizing efficacy at the tumor site while minimizing systemic toxicity.[2] An ADC is comprised of three key components: a monoclonal antibody that targets a tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the two.[]

This document provides a detailed protocol for the conjugation of a Succinimidyl-Valine-Citulline-p-aminobenzylcarbamate-Mertansine (SC-VC-Pab-DM1) drug-linker to a monoclonal antibody. The conjugation occurs through the reaction of the N-hydroxysuccinimide (NHS) ester of the linker with the primary amine groups of lysine residues on the antibody.[4]

The valine-citrulline (VC) peptide sequence is a critical feature of the linker, designed to be stable in systemic circulation but readily cleaved by lysosomal proteases, such as Cathepsin B, which are abundant within target cancer cells.[5] Following antibody-mediated internalization, the linker is cleaved, releasing the potent microtubule-inhibiting payload, DM1, leading to cell cycle arrest and apoptosis.

Materials and Reagents

Material/ReagentSupplierNotes
Monoclonal Antibody (mAb)User-providede.g., Trastuzumab. Should be >95% pure.
This compounde.g., BiCell ScientificPre-activated drug-linker complex.
Reaction BufferIn-house preparation50 mM Potassium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5-8.0.
Anhydrous Dimethyl Sulfoxide (DMSO)Sigma-AldrichFor dissolving the drug-linker.
Purification Buffer (PBS)In-house preparationPhosphate-Buffered Saline, pH 7.4.
Desalting Columnse.g., Zeba™ Spin Desalting ColumnsFor buffer exchange and purification.
CentrifugeStandard laboratory equipment
UV-Vis SpectrophotometerStandard laboratory equipmentFor protein concentration and DAR measurement.
HPLC System with HIC columne.g., Agilent, WatersFor DAR determination and purity analysis.

Experimental Protocols

Preparation of Reagents
  • Monoclonal Antibody Solution:

    • Determine the concentration of the stock mAb solution using a UV-Vis spectrophotometer at 280 nm.

    • Adjust the concentration to 5-10 mg/mL in PBS.

    • Perform a buffer exchange into the Reaction Buffer using a desalting column to remove any amine-containing buffers (e.g., Tris).

  • This compound Stock Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.

    • Vortex gently to ensure complete dissolution. The solution should be used promptly as NHS esters are moisture-sensitive.

Conjugation Reaction
  • Transfer the desired amount of the buffer-exchanged mAb solution (e.g., 1 mg) to a sterile microcentrifuge tube.

  • Calculate the required volume of the 10 mM this compound stock solution to achieve a desired molar excess. A common starting point is a 5- to 8-fold molar excess of the drug-linker to the antibody.

  • Add the calculated volume of the this compound solution to the mAb solution dropwise while gently vortexing.

  • Incubate the reaction mixture at room temperature for 2 hours with gentle agitation.

G cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization mAb Monoclonal Antibody in PBS buffer_exchange Buffer Exchange into Reaction Buffer (pH 8.0) mAb->buffer_exchange reaction Combine mAb and Drug-Linker (5-8x molar excess) Incubate 2h at RT buffer_exchange->reaction drug_linker Dissolve this compound in DMSO drug_linker->reaction desalting Desalting Column (remove unreacted drug-linker) reaction->desalting final_adc Purified ADC in PBS desalting->final_adc uv_vis UV-Vis Spectroscopy (Concentration & DAR) final_adc->uv_vis hic_hplc HIC-HPLC (DAR Distribution & Purity) final_adc->hic_hplc ms Mass Spectrometry (Conjugation Sites) final_adc->ms G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound ADC Binding Binding ADC->Binding Antigen Tumor Cell Antigen Antigen->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Linker Cleavage (Cathepsin B) Lysosome->Cleavage Release DM1 Release Cleavage->Release Tubulin Tubulin Release->Tubulin Inhibition Microtubule Inhibition Tubulin->Inhibition Arrest G2/M Cell Cycle Arrest Inhibition->Arrest Apoptosis Apoptosis Arrest->Apoptosis

References

Application Notes and Protocols for the Preparation of SC-VC-Pab-DM1 Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step guide for the preparation, purification, and characterization of an Antibody-Drug Conjugate (ADC) using the SC-VC-Pab-DM1 drug-linker. This linker system combines a cleavable valine-citrulline (VC) dipeptide, a self-immolative p-aminobenzyl (PAB) spacer, and the potent microtubule-disrupting agent DM1. The drug-linker is activated with a succinimidyl ester (SC, likely an NHS ester) for conjugation to primary amines (lysine residues) on a monoclonal antibody (mAb).

Introduction to this compound ADC Technology

Antibody-Drug Conjugates are a targeted therapy designed to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The this compound system is an advanced platform for ADC development.

  • Monoclonal Antibody (mAb): Provides specificity by targeting a tumor-associated antigen.

  • DM1 Payload: A highly potent maytansinoid derivative that induces cell death by inhibiting tubulin polymerization, leading to mitotic arrest.

  • SC-VC-Pab Linker: A cleavable linker system with several key components:

    • SC (Succinimidyl Ester): An amine-reactive group that forms a stable amide bond with lysine residues on the antibody.

    • VC (Valine-Citrulline): A dipeptide sequence that is stable in the bloodstream but is efficiently cleaved by cathepsin B, an enzyme often overexpressed in the lysosomes of tumor cells.

    • PAB (p-aminobenzyl): A self-immolative spacer that, upon cleavage of the VC moiety, spontaneously releases the DM1 payload in its active form.

The targeted delivery and controlled release of DM1 within cancer cells make ADCs constructed with this technology promising therapeutic candidates.

Signaling Pathway for DM1-Mediated Cytotoxicity

DM1_Mechanism cluster_cell Cancer Cell ADC_Receptor ADC binds to tumor antigen Internalization Receptor-mediated endocytosis Lysosome ADC traffics to lysosome Cleavage Cathepsin B cleaves VC linker Release PAB spacer releases active DM1 Tubulin DM1 binds to tubulin Microtubule_Disruption Inhibition of microtubule assembly Mitotic_Arrest Cell cycle arrest in G2/M phase Apoptosis Programmed cell death (Apoptosis)

Experimental Protocols

This section details the step-by-step procedures for preparing and characterizing the this compound ADC.

Materials and Reagents
  • Monoclonal Antibody (mAb): ≥ 2 mg/mL in a suitable buffer (e.g., PBS), free of primary amines like Tris.

  • This compound Drug-Linker: High-purity, lyophilized powder.

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Reaction Buffer: 50 mM Sodium Borate, pH 8.5 or 100 mM Sodium Carbonate, pH 8.0-8.5.

  • Quenching Solution: 1 M Tris-HCl, pH 7.4 or 1 M Glycine.

  • Purification Columns: Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) and Hydrophobic Interaction Chromatography (HIC) column.

  • Purification Buffers: PBS, pH 7.4 for SEC; HIC buffers (e.g., Buffer A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7; Buffer B: 50 mM sodium phosphate, pH 7).

  • 96-well plates, plate reader, and cell culture reagents for in vitro assays.

ADC Conjugation Workflow

ADC_Workflow Start Start: Materials (Antibody, this compound) Buffer_Exchange 1. Antibody Buffer Exchange (into amine-free buffer, pH 8.0-8.5) Start->Buffer_Exchange Drug_Linker_Prep 2. Prepare Drug-Linker Solution (dissolve this compound in DMSO) Buffer_Exchange->Drug_Linker_Prep Conjugation 3. Conjugation Reaction (mix antibody and drug-linker) Drug_Linker_Prep->Conjugation Quenching 4. Quench Reaction (add Tris or Glycine) Conjugation->Quenching Purification 5. Purification (SEC to remove excess drug-linker, HIC for DAR fractionation) Quenching->Purification Characterization 6. Characterization (UV-Vis for DAR, SEC for aggregates, HIC for drug load distribution) Purification->Characterization In_Vitro_Assay 7. In Vitro Cytotoxicity Assay (e.g., MTT assay) Characterization->In_Vitro_Assay End End: Purified & Characterized ADC In_Vitro_Assay->End

Step-by-Step Conjugation Protocol
  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer (e.g., 50 mM Sodium Borate, pH 8.5).

    • Adjust the antibody concentration to a minimum of 2.0 mg/mL.[1]

  • Drug-Linker Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[2]

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF immediately before use. Do not store the stock solution as the NHS ester is moisture-sensitive and hydrolyzes quickly.[1][2]

  • Conjugation Reaction:

    • Calculate the required volume of the drug-linker solution to achieve the desired molar excess. A typical starting point is a 5-10 fold molar excess of this compound to the antibody. This ratio may need optimization.

    • Add the calculated volume of the drug-linker solution to the antibody solution while gently stirring or vortexing. Ensure the final concentration of the organic solvent (DMSO/DMF) does not exceed 10% (v/v) to avoid antibody denaturation.[2]

    • Incubate the reaction at room temperature for 60-120 minutes in the dark.

  • Quenching the Reaction:

    • To stop the reaction, add a quenching solution (e.g., Tris-HCl or Glycine) to a final concentration of 50-100 mM.

    • Incubate for an additional 15-30 minutes at room temperature. This step ensures that any unreacted NHS ester groups are capped.

Purification Protocol
  • Removal of Unconjugated Drug-Linker (SEC):

    • Equilibrate a Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) with PBS, pH 7.4.

    • Load the quenched reaction mixture onto the column.

    • Elute the ADC with PBS. The ADC will elute in the void volume, while the smaller, unconjugated drug-linker and quenching molecules will be retained.

    • Collect the protein-containing fractions.

  • Fractionation by Drug-to-Antibody Ratio (HIC - Optional but Recommended):

    • Hydrophobic Interaction Chromatography (HIC) can be used to separate ADC species with different Drug-to-Antibody Ratios (DARs).

    • The purified ADC from the SEC step is loaded onto a HIC column.

    • A reverse gradient from a high salt buffer (Buffer A) to a low salt buffer (Buffer B) is used to elute the different ADC species. Unconjugated antibody elutes first, followed by ADCs with increasing DAR values (DAR2, DAR4, etc.).

Characterization Protocols
  • Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy:

    • Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and at the maximum absorbance wavelength for DM1 (typically around 252 nm).

    • Calculate the protein concentration and the drug concentration using their respective extinction coefficients.

    • The DAR is calculated as the molar ratio of the drug to the antibody.

  • Analysis of Purity and Aggregation by SEC:

    • Analyze the purified ADC using an analytical SEC column to determine the percentage of monomer, aggregate, and fragment. A high-purity ADC preparation should consist of >95% monomer.

  • In Vitro Cytotoxicity Assay (MTT Assay):

    • This assay measures the metabolic activity of cells and is a common method to determine the cytotoxic potential of an ADC.

    • Cell Seeding: Seed target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates at a predetermined density and incubate overnight.

    • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free DM1 in cell culture medium. Add the solutions to the cells.

    • Incubation: Incubate the plates for a period of 48 to 144 hours.

    • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 1-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to dissolve the formazan crystals.

    • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Plot the dose-response curve and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Data Presentation

The following tables provide representative quantitative data for a typical this compound ADC preparation. Actual results may vary depending on the specific antibody and experimental conditions.

Table 1: Conjugation and Purification Summary
ParameterTypical ValueMethod of Analysis
Molar Excess of Drug-Linker5-10 fold-
Average Drug-to-Antibody Ratio (DAR)3.5 - 4.0UV-Vis Spectroscopy, HIC
ADC Recovery after Purification70-90%UV-Vis Spectroscopy
Purity (Monomer Content)> 95%Size Exclusion Chromatography (SEC)
Residual Free Drug-Linker< 1%Reversed-Phase HPLC
Table 2: Characterization of Final ADC Product
ParameterTypical ValueMethod of Analysis
AppearanceColorless to slightly yellow solutionVisual Inspection
Aggregates< 5%Size Exclusion Chromatography (SEC)
Endotoxin Levels< 0.5 EU/mgLAL Assay
Antigen Binding Affinity (KD)Comparable to unconjugated antibodyELISA, SPR, or Flow Cytometry
Table 3: Representative In Vitro Cytotoxicity Data
Cell LineAntigen ExpressionCompoundIC50 Value
Cell Line APositive (+)This compound ADC0.1 - 5.0 nM
Cell Line BNegative (-)This compound ADC> 1000 nM
Cell Line APositive (+)Unconjugated AntibodyNo cytotoxic effect
Cell Line APositive (+)Free DM10.01 - 0.5 nM

Conclusion

This guide provides a comprehensive framework for the successful preparation, purification, and characterization of this compound ADCs. Adherence to these protocols will enable researchers to generate high-quality conjugates for preclinical evaluation. Optimization of conjugation conditions, particularly the molar ratio of the drug-linker to the antibody, may be necessary to achieve the desired DAR for a specific monoclonal antibody. Rigorous characterization is crucial to ensure the production of a consistent and effective ADC therapeutic.

References

Application Notes and Protocols for In Vitro Cell-Based Assays for SC-VC-Pab-DM1 Antibody-Drug Conjugate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. Unlike chemotherapy, ADCs are intended to target and kill tumor cells while sparing healthy cells. The ADC with the structure SC-VC-Pab-DM1 consists of three components: a monoclonal antibody (SC), a cleavable linker (VC-Pab), and a cytotoxic payload (DM1). The antibody component is engineered to selectively bind to a specific antigen overexpressed on the surface of cancer cells. Following binding, the ADC is internalized, and the DM1 payload is released, leading to cell death.

DM1, a maytansinoid derivative, is a potent microtubule inhibitor. By binding to tubulin, it disrupts microtubule dynamics, which induces cell cycle arrest at the G2/M phase and subsequently leads to apoptosis.[1] The valine-citrulline (VC) linker is designed to be stable in the bloodstream and cleaved by lysosomal proteases, such as Cathepsin B, which are abundant within the target cancer cells.[2]

This document provides detailed protocols for a suite of essential in vitro cell-based assays to evaluate the efficacy and mechanism of action of an this compound ADC. These assays are critical for the preclinical assessment of ADC candidates.

Mechanism of Action of this compound ADC

The following diagram illustrates the proposed mechanism of action for the this compound ADC.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound ADC Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding ADC_Antigen ADC-Antigen Complex Antigen->ADC_Antigen Endosome Endosome ADC_Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome DM1 Released DM1 Lysosome->DM1 3. Linker Cleavage Tubulin Tubulin DM1->Tubulin 4. Binds to Tubulin Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption 5. Inhibition of Polymerization Cell_Cycle_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis 6. Cell Death

Caption: Mechanism of action of this compound ADC.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes representative in vitro cytotoxicity data for a DM1-containing ADC (Trastuzumab-DM1 or T-DM1) against various HER2-positive breast cancer cell lines. This data serves as an example of how to present the results from the cytotoxicity assays described below.

Cell LineHER2 ExpressionADCIC50 (ng/mL)Reference
N87High (3+)T-DM113 - 43[3]
BT474High (3+)T-DM113 - 43[3]
SK-BR-3High (3+)H32-DM1~60 - 90*[4]
HCC1954High (3+)T-DM1< 173
MDA-MB-453Moderate (2+)T-DM1> 1500

*Calculated from reported nM values.

Experimental Protocols

Target-Specific Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the ADC required to inhibit the growth of a panel of cancer cell lines by 50% (IC50). It is crucial to test both antigen-positive and antigen-negative cell lines to assess the target specificity of the ADC.

Materials:

  • Antigen-positive (e.g., SK-BR-3 for HER2) and antigen-negative (e.g., MDA-MB-468 for HER2) cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound ADC and isotype control ADC

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate at 37°C with 5% CO2 overnight to allow for cell attachment.

  • Prepare serial dilutions of the this compound ADC and the isotype control ADC in complete medium.

  • Remove the medium from the wells and add 100 µL of the various ADC concentrations. Include untreated cells as a control.

  • Incubate the plate for 72-96 hours at 37°C with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and plot the dose-response curve to determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells 1. Seed Cells (Antigen+ & Antigen-) Start->Seed_Cells Incubate_Overnight 2. Incubate Overnight Seed_Cells->Incubate_Overnight Add_ADC 3. Add Serial Dilutions of ADC Incubate_Overnight->Add_ADC Incubate_72h 4. Incubate for 72-96 hours Add_ADC->Incubate_72h Add_MTT 5. Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h 6. Incubate for 3-4 hours Add_MTT->Incubate_4h Solubilize 7. Solubilize Formazan Crystals Incubate_4h->Solubilize Read_Absorbance 8. Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data 9. Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cytotoxicity assay.

Apoptosis Assay (Annexin V/PI Staining)

This assay quantifies the percentage of cells undergoing apoptosis and necrosis following treatment with the ADC. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which can be detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Antigen-positive cell line

  • This compound ADC

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with the this compound ADC at concentrations around the IC50 value for 48 hours. Include an untreated control.

  • Harvest the cells, including any floating cells from the supernatant, by trypsinization.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay is used to determine the effect of the DM1 payload on the cell cycle distribution. As a microtubule inhibitor, DM1 is expected to cause an accumulation of cells in the G2/M phase.

Materials:

  • Antigen-positive cell line

  • This compound ADC

  • 6-well cell culture plates

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the this compound ADC at a concentration around the IC50 value for 24-48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while gently vortexing.

  • Incubate the cells on ice for at least 30 minutes or store at -20°C.

  • Centrifuge the fixed cells and wash twice with cold PBS.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Bystander Effect Assay (Co-culture Method)

This assay evaluates the ability of the ADC's payload, after being released from the target antigen-positive cells, to diffuse and kill neighboring antigen-negative cells.

Materials:

  • Antigen-positive (Ag+) cell line (e.g., SK-BR-3)

  • Antigen-negative (Ag-) cell line stably expressing a fluorescent protein (e.g., GFP-MCF-7)

  • This compound ADC

  • 96-well plates (clear bottom for imaging)

  • Flow cytometer or high-content imaging system

Protocol:

  • Seed a mixture of Ag+ and Ag- cells in the same wells of a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1), keeping the total cell number constant.

  • Include monoculture controls of both Ag+ and Ag- cells.

  • Allow the cells to adhere overnight.

  • Treat the cells with serial dilutions of the this compound ADC.

  • Incubate for 72-96 hours.

  • Quantify the viability of the Ag- (GFP-positive) cell population using a flow cytometer or by fluorescence imaging. A decrease in the number of viable GFP-positive cells in the co-cultures compared to the Ag- monoculture indicates a bystander effect.

Bystander_Effect_Logic cluster_workflow Bystander Effect Mechanism ADC This compound ADC Ag_pos Antigen-Positive Cell ADC->Ag_pos Targets Internalization Internalization & Linker Cleavage Ag_pos->Internalization DM1_release DM1 Release Internalization->DM1_release Diffusion Diffusion DM1_release->Diffusion Ag_neg Antigen-Negative Cell Diffusion->Ag_neg Enters Ag_neg_death Bystander Cell Death Ag_neg->Ag_neg_death

References

Application Notes and Protocols for Developing an In Vivo Xenograft Model with SC-VC-Pab-DM1 ADC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted cancer therapeutics designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. The SC-VC-Pab-DM1 is an ADC composed of a specific antibody (SC), a cleavable valine-citrulline (VC) linker with a p-aminobenzyloxycarbonyl (Pab) spacer, and the microtubule-inhibiting payload, DM1.[1][2] The development and preclinical evaluation of such ADCs heavily rely on robust in vivo models that can accurately predict clinical efficacy.[3] This document provides detailed application notes and protocols for establishing a subcutaneous xenograft model to evaluate the anti-tumor activity of this compound.

The valine-citrulline linker is designed to be stable in systemic circulation but is cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment.[4][5] Upon internalization of the ADC into the target cancer cell, the linker is cleaved, releasing the potent DM1 payload. DM1 then disrupts microtubule assembly, leading to cell cycle arrest and apoptosis.

These protocols will guide researchers through the process of cell line selection, animal model establishment, ADC administration, and efficacy evaluation, ensuring a comprehensive preclinical assessment of the this compound ADC.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound
Cell LineTarget Antigen ExpressionThis compound IC50 (nM)Control IgG-DM1 IC50 (nM)
Cell Line AHigh0.5>1000
Cell Line BMedium5.2>1000
Cell Line CLow/Negative>1000>1000
Table 2: In Vivo Efficacy of this compound in Xenograft Model
Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (% TGI)
Vehicle Control-QW x 31500 ± 2500
This compound5QW x 3300 ± 7580
This compound2.5QW x 3600 ± 12060
Non-targeting IgG-DM15QW x 31450 ± 2303.3
Unconjugated Antibody (SC)5QW x 31200 ± 20020

Data are representative and should be generated empirically.

Experimental Protocols

Protocol 1: Cell Line Selection and Preparation
  • Cell Line Selection: Choose human cancer cell lines with varying levels of the target antigen recognized by the specific antibody (SC) component of the ADC. Include high, medium, and low/negative expressing lines for comparative analysis.

  • Cell Culture: Culture the selected cell lines in their recommended media supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C and 5% CO2. Ensure cells are in the logarithmic growth phase and test negative for mycoplasma before implantation.

  • Cell Harvesting and Preparation:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Harvest the cells using trypsin-EDTA.

    • Neutralize the trypsin with complete media and centrifuge the cells.

    • Resuspend the cell pellet in sterile, serum-free media or PBS.

    • Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >90%).

    • Adjust the cell concentration to the desired density for injection (e.g., 1 x 10^7 cells/mL). Keep the cell suspension on ice.

Protocol 2: Subcutaneous Xenograft Model Establishment
  • Animal Model: Use immunodeficient mice, such as athymic nude or NOD-scid mice, aged 6-8 weeks. Allow mice to acclimatize for at least one week before the experiment.

  • Cell Implantation:

    • Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).

    • For enhanced tumor take rate, mix the cell suspension with an equal volume of Matrigel on ice.

    • Inject the cell suspension (typically 100-200 µL, containing 1-10 x 10^6 cells) subcutaneously into the right flank of the mouse.

    • Monitor the mice for recovery from anesthesia.

  • Tumor Growth Monitoring:

    • Monitor the mice daily for general health and tumor development.

    • Once tumors are palpable, measure the tumor dimensions 2-3 times per week using digital calipers.

    • Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .

    • Randomize the mice into treatment groups when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).

Protocol 3: ADC Administration and Efficacy Evaluation
  • ADC Preparation: Reconstitute the lyophilized this compound ADC in a sterile vehicle solution as specified by the manufacturer. Prepare fresh dilutions for each administration.

  • Treatment Groups:

    • Group 1: Vehicle Control (e.g., PBS)

    • Group 2: this compound (therapeutic dose, e.g., 5 mg/kg)

    • Group 3: this compound (lower dose, e.g., 2.5 mg/kg)

    • Group 4: Non-targeting control ADC (IgG-DM1)

    • Group 5: Unconjugated antibody (SC)

  • Administration: Administer the treatments intravenously (i.v.) via the tail vein. The dosing schedule will depend on the ADC's pharmacokinetic profile but a common schedule is once weekly for 3 weeks (QW x 3).

  • Monitoring and Endpoints:

    • Continue to measure tumor volumes and body weights 2-3 times per week. Body weight is a key indicator of systemic toxicity.

    • The primary endpoint is typically tumor growth inhibition. Calculate the percent tumor growth inhibition (%TGI) at the end of the study.

    • Define humane endpoints, such as tumor volume exceeding a certain size (e.g., 2000 mm³) or significant body weight loss (>20%).

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Visualizations

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC This compound ADC Antigen Target Antigen ADC->Antigen 1. Binding Internalization Receptor-Mediated Endocytosis Antigen->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking Cleavage Linker Cleavage (Cathepsin B) Lysosome->Cleavage 4. Enzymatic Cleavage DM1 Free DM1 Cleavage->DM1 5. Payload Release Microtubules Microtubule Disruption DM1->Microtubules 6. Target Engagement Apoptosis Apoptosis Microtubules->Apoptosis 7. Cell Death

Caption: Mechanism of action of this compound ADC.

Xenograft_Workflow A 1. Cell Line Culture & Preparation B 2. Subcutaneous Implantation in Immunodeficient Mice A->B C 3. Tumor Growth Monitoring (Calipers) B->C D 4. Randomization into Treatment Groups C->D E 5. ADC Administration (i.v.) D->E F 6. Monitor Tumor Volume & Body Weight E->F F->E Repeated Dosing G 7. Endpoint Analysis (Tumor Excision, etc.) F->G

Caption: Experimental workflow for the in vivo xenograft study.

ADC_Components cluster_functions Component Functions ADC This compound Antibody (SC) Linker (VC-Pab) Payload (DM1) Antibody_Func Target Specificity Binds to tumor antigen ADC:f0->Antibody_Func Provides Linker_Func Conditional Release Stable in circulation, cleaved in lysosome ADC:f1->Linker_Func Enables Payload_Func Cytotoxicity Inhibits microtubule assembly, induces apoptosis ADC:f2->Payload_Func Delivers

Caption: Logical relationship of this compound ADC components.

References

Application Notes and Protocols for the Determination of Drug-to-Antibody Ratio (DAR) of SC-VC-Pab-DM1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cytotoxic effects of a small molecule drug. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it profoundly influences both its efficacy and safety profile. An optimal DAR ensures potent anti-tumor activity while minimizing off-target toxicities. These application notes provide detailed protocols for the determination of the DAR for ADCs constructed using the SC-VC-Pab-DM1 linker-payload system. This system comprises a cleavable valine-citrulline (VC) peptide linker, a p-aminobenzyl (Pab) self-immolative spacer, and the microtubule-disrupting agent, DM1.

Three widely-used analytical techniques for DAR determination are described herein:

  • UV-Vis Spectroscopy: A straightforward and rapid method for calculating the average DAR of an ADC population.[][2][3]

  • Hydrophobic Interaction Chromatography (HIC): A chromatographic technique that separates ADC species based on their hydrophobicity, providing insights into the distribution of different drug-loaded species.[4][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful method that provides both the average DAR and the distribution of individual drug-loaded ADC species with high accuracy.

Mechanism of Action of DM1

The cytotoxic payload, DM1, is a maytansinoid derivative that acts as a potent inhibitor of tubulin polymerization. Upon internalization of the ADC by a target cell and subsequent lysosomal degradation, DM1 is released. The free DM1 then binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and ultimately apoptosis.

DM1_Mechanism_of_Action cluster_intracellular Intracellular Space ADC This compound ADC Receptor Target Antigen on Cancer Cell ADC->Receptor Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion DM1 Free DM1 Lysosome->DM1 Proteolytic Cleavage Tubulin Tubulin Dimers DM1->Tubulin Binding Microtubules Microtubule Disruption Tubulin->Microtubules Inhibition of Polymerization CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubules->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis DAR_Calculation_Workflow cluster_sample Sample Preparation cluster_methods DAR Determination Methods cluster_analysis Data Analysis ADC_Sample This compound ADC UV_Vis UV-Vis Spectroscopy ADC_Sample->UV_Vis HIC Hydrophobic Interaction Chromatography (HIC) ADC_Sample->HIC LC_MS Liquid Chromatography- Mass Spectrometry (LC-MS) ADC_Sample->LC_MS Avg_DAR_UV Average DAR UV_Vis->Avg_DAR_UV DAR_Dist_HIC DAR Distribution & Average DAR HIC->DAR_Dist_HIC DAR_Dist_MS DAR Distribution & Average DAR (High Accuracy) LC_MS->DAR_Dist_MS

References

Application Notes and Protocols: SC-VC-Pab-DM1 for Targeted Payload Delivery in Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

SC-VC-Pab-DM1 is a highly potent antibody-drug conjugate (ADC) linker-payload system designed for targeted delivery of the cytotoxic agent DM1 to cancer cells. This system comprises the maytansinoid derivative DM1, a potent tubulin inhibitor, connected to a cleavable linker.[1][2][3] The linker consists of a valine-citrulline (VC) dipeptide, which is specifically designed to be cleaved by lysosomal proteases like cathepsin B, often overexpressed in tumor cells.[4][5] A para-aminobenzyl carbamate (PABC) spacer is frequently incorporated between the dipeptide and the payload to facilitate efficient drug release. This targeted delivery approach aims to enhance the therapeutic window of the cytotoxic payload by maximizing its concentration at the tumor site while minimizing systemic exposure and associated toxicities. These application notes provide an overview of the mechanism of action, experimental protocols, and representative data for the evaluation of ADCs utilizing the this compound system in breast cancer models.

Mechanism of Action

The therapeutic action of an ADC utilizing the this compound linker-payload initiates with the binding of the monoclonal antibody component to a specific tumor-associated antigen on the surface of a breast cancer cell. Following binding, the ADC-antigen complex is internalized through receptor-mediated endocytosis and trafficked to the lysosome. The acidic environment and the presence of lysosomal proteases, such as cathepsin B, lead to the cleavage of the valine-citrulline linker. This cleavage releases the active DM1 payload into the cytoplasm. DM1 exerts its cytotoxic effect by binding to tubulin and inhibiting its polymerization, which disrupts microtubule dynamics, leading to G2/M phase cell cycle arrest and ultimately inducing apoptosis.

SC-VC-Pab-DM1_Signaling_Pathway Mechanism of Action of this compound ADC ADC Antibody-DM1 Conjugate (this compound) Tumor_Antigen Tumor Surface Antigen (e.g., HER2, TROP-2) ADC->Tumor_Antigen 1. Binding Internalization Receptor-Mediated Endocytosis Tumor_Antigen->Internalization 2. Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking DM1 Free DM1 Lysosome->DM1 4. Linker Cleavage Cathepsin Cathepsin B Cathepsin->Lysosome Tubulin Tubulin Polymerization DM1->Tubulin 5. Inhibition Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Cell_Cycle_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Mechanism of Action of this compound ADC

Quantitative Data Summary

The following tables present representative data from in vitro and in vivo studies evaluating an ADC utilizing a VC-Pab-DM1 linker-payload system. Data are illustrative and based on typical findings for potent DM1-based ADCs in breast cancer models.

Table 1: In Vitro Cytotoxicity

Breast Cancer Cell LineTarget Antigen ExpressionIC50 (ng/mL) of ADC
SKBR-3HER2-High5.8
BT-474HER2-High8.2
JIMT-1HER2-Low45.3
MDA-MB-231Triple-Negative>1000
MCF-7HER2-Negative>1000

Table 2: In Vivo Efficacy in a Breast Cancer Xenograft Model (e.g., JIMT-1)

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Tumor Regression
Vehicle Control-0No
Non-binding Control ADC1515No
Target-Specific ADC585Partial
Target-Specific ADC10>100Complete
Target-Specific ADC15>100Complete

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific antibodies, cell lines, and experimental conditions.

Protocol 1: In Vitro Cytotoxicity Assay (CellTiter-Glo®)

This protocol determines the concentration of the ADC required to inhibit the growth of breast cancer cell lines by 50% (IC50).

Materials:

  • Breast cancer cell lines (e.g., SKBR-3, BT-474, JIMT-1, MDA-MB-231, MCF-7)

  • Appropriate cell culture medium and supplements

  • This compound conjugated antibody (ADC)

  • Non-binding isotype control ADC

  • 96-well clear-bottom white plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Plating: Seed breast cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO2.

  • ADC Dilution: Prepare a serial dilution of the target ADC and the non-binding control ADC in culture medium.

  • Treatment: Remove the medium from the wells and add 100 µL of the diluted ADCs to the respective wells. Include wells with medium only as a background control and untreated cells as a vehicle control.

  • Incubation: Incubate the plates for 72-120 hours at 37°C, 5% CO2.

  • Viability Measurement: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Luminescence Reading: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the ADC concentration and determine the IC50 value using a non-linear regression curve fit.

Protocol 2: In Vivo Xenograft Efficacy Study

This protocol evaluates the anti-tumor activity of the ADC in a mouse xenograft model of human breast cancer.

Materials:

  • Female immunodeficient mice (e.g., BALB/c nude or NOD-SCID)

  • Breast cancer cells (e.g., JIMT-1)

  • Matrigel (optional)

  • This compound conjugated antibody (ADC)

  • Vehicle control (e.g., sterile PBS)

  • Non-binding isotype control ADC

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Cell Implantation: Subcutaneously implant 5 x 10^6 JIMT-1 cells, typically resuspended in a 1:1 mixture of sterile PBS and Matrigel, into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (n=6-10 mice per group).

  • Treatment Administration: Administer the ADC, vehicle control, and non-binding control ADC intravenously (i.v.) via the tail vein. Dosing can be a single administration or a multi-dose regimen (e.g., once weekly for 3 weeks).

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Body Weight Monitoring: Monitor the body weight of the mice 2-3 times per week as an indicator of systemic toxicity.

  • Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or at a specified time point. Euthanize mice if they show signs of excessive toxicity or tumor ulceration.

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the Tumor Growth Inhibition (TGI) percentage at the end of the study. Analyze statistical significance between treatment groups.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of an ADC, from initial in vitro characterization to in vivo efficacy testing.

ADC_Experimental_Workflow Preclinical Evaluation Workflow for ADCs start Start conjugation Antibody Conjugation (this compound) start->conjugation characterization ADC Characterization (DAR, Purity) conjugation->characterization in_vitro In Vitro Studies characterization->in_vitro cytotoxicity Cytotoxicity Assay (IC50 Determination) in_vitro->cytotoxicity binding Binding Assay (Flow Cytometry) in_vitro->binding internalization Internalization Assay in_vitro->internalization in_vivo In Vivo Studies in_vitro->in_vivo Promising In Vitro Results xenograft Xenograft Model Establishment in_vivo->xenograft pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) in_vivo->pk_pd efficacy Efficacy Study (Tumor Growth Inhibition) xenograft->efficacy tolerability Tolerability Assessment (Body Weight) efficacy->tolerability analysis Data Analysis & Interpretation efficacy->analysis tolerability->analysis pk_pd->analysis end End analysis->end

Preclinical Evaluation Workflow for ADCs

References

Application Notes and Protocols for SC-VC-Pab-DM1 in HER2-Positive Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapies designed to selectively deliver potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity. This document provides detailed application notes and protocols for the use of an antibody-drug conjugate utilizing the SC-VC-Pab-DM1 linker-payload system in HER2-positive cancer cell lines.

The this compound is a linker-drug conjugate composed of:

  • SC (Succinimidyl-PEG2-carbonate): A component for conjugation to the antibody.

  • VC (Valine-Citrulline): A dipeptide linker that is cleavable by lysosomal proteases, such as Cathepsin B.

  • Pab (p-aminobenzyl): A self-immolative spacer that ensures the efficient release of the unmodified cytotoxic drug.

  • DM1 (Mertansine): A potent tubulin inhibitor that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.

When conjugated to a HER2-targeting antibody, this ADC is designed to bind to HER2-overexpressing cancer cells, internalize, and release DM1 within the lysosome, leading to targeted cell death. These application notes provide protocols for evaluating the efficacy and mechanism of action of such an ADC in relevant cancer cell models.

Data Presentation

Table 1: In Vitro Cytotoxicity of a Representative Anti-HER2-DM1 ADC in HER2-Positive Cancer Cell Lines

Cell LineCancer TypeHER2 Expression LevelIC₅₀ (nM) of Representative Anti-HER2-DM1 ADC
SK-BR-3Breast AdenocarcinomaHigh0.065 - 1.05
BT-474Breast Ductal CarcinomaHigh~0.5 - 0.8
NCI-N87Gastric CarcinomaHighData not available
SK-OV-3Ovarian AdenocarcinomaHigh~1.10

IC₅₀ values are highly dependent on the specific antibody, linker, and experimental conditions.

Table 2: Apoptosis Induction by a Representative Anti-HER2-DM1 ADC in a HER2-Positive Cancer Cell Line (e.g., SK-BR-3)

TreatmentConcentration (nM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Total Apoptotic Cells (%)
Untreated Control-~2-5%~1-3%~3-8%
Anti-HER2-DM1 ADC10Representative data would show a significant increaseRepresentative data would show a significant increase> 50%
Isotype Control ADC10~3-6%~2-4%~5-10%

Data is illustrative and will vary based on the ADC, cell line, and incubation time.

Table 3: Cell Cycle Analysis of a HER2-Positive Cancer Cell Line (e.g., SK-BR-3) Treated with a Representative Anti-HER2-DM1 ADC

TreatmentConcentration (nM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Untreated Control-~50-60%~20-25%~15-20%
Anti-HER2-DM1 ADC10~15-25%~10-15%~60-70%
Isotype Control ADC10~50-60%~20-25%~15-20%

Data is illustrative. A significant increase in the G2/M population is expected due to the tubulin-inhibiting mechanism of DM1.[1]

Mandatory Visualizations

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf Ras-Raf-MEK-ERK Pathway cluster_pi3k_akt PI3K-Akt-mTOR Pathway Ligand Ligand HER3 HER3 Ligand->HER3 HER2 HER2 Grb2/Sos Grb2/Sos HER2->Grb2/Sos Activation PI3K PI3K HER2->PI3K Activation HER3->HER2 Heterodimerization Ras Ras Grb2/Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival ADC_Mechanism_of_Action cluster_workflow Experimental Workflow Start Start Seed_Cells Seed HER2-Positive Cancer Cells Start->Seed_Cells Treat_Cells Treat with Anti-HER2-SC-VC-Pab-DM1 Seed_Cells->Treat_Cells Incubate Incubate for Specified Time Treat_Cells->Incubate Assay Select Assay Incubate->Assay MTT Cytotoxicity Assay (MTT) Assay->MTT Apoptosis Apoptosis Assay (Annexin V/PI) Assay->Apoptosis Cell_Cycle Cell Cycle Analysis (Propidium Iodide) Assay->Cell_Cycle Analyze_Data Data Analysis MTT->Analyze_Data Apoptosis->Analyze_Data Cell_Cycle->Analyze_Data End End Analyze_Data->End ADC_MOA ADC Anti-HER2-SC-VC-Pab-DM1 Binding 1. Binding to HER2 ADC->Binding HER2_Receptor HER2 Receptor HER2_Receptor->Binding Internalization 2. Receptor-Mediated Internalization Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Cleavage 3. Proteolytic Cleavage of VC Linker Lysosome->Cleavage DM1_Release 4. Release of DM1 Cleavage->DM1_Release DM1 DM1 DM1_Release->DM1 Tubulin_Inhibition 5. Tubulin Polymerization Inhibition DM1->Tubulin_Inhibition Cell_Cycle_Arrest G2/M Cell Cycle Arrest Tubulin_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

References

Application Notes and Protocols for Assessing SC-VC-Pab-DM1 ADC Internalization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells. The efficacy of an ADC is critically dependent on a series of events, beginning with the binding of the antibody to a specific cell surface antigen, followed by internalization of the ADC-antigen complex, and culminating in the release of the cytotoxic payload within the target cell.[1][2] This document provides a detailed protocol for assessing the internalization of a specific ADC, SC-VC-Pab-DM1.

This compound is an ADC composed of a specific antibody (SC), a cleavable valine-citrulline (VC) linker, a p-aminobenzyl (Pab) spacer, and the potent microtubule-disrupting agent, DM1 (a maytansinoid derivative).[3][4][5] The valine-citrulline linker is designed to be stable in the bloodstream and cleaved by lysosomal proteases, such as cathepsin B, upon internalization into the target cell, leading to the release of DM1. Understanding the efficiency and kinetics of internalization is therefore paramount for predicting the therapeutic efficacy of this ADC.

These application notes provide a comprehensive suite of protocols to quantitatively and qualitatively assess the internalization, trafficking, and subsequent cytotoxic effect of this compound.

Core Experimental Workflow

The assessment of ADC internalization follows a multi-step process, from initial binding to the evaluation of its cytotoxic effect. The following diagram illustrates the general experimental workflow.

ADC_Internalization_Workflow cluster_0 Phase 1: Binding & Internalization cluster_1 Phase 2: Intracellular Trafficking & Payload Release cluster_2 Phase 3: Efficacy Assessment A Cell Seeding B ADC Incubation A->B Overnight C Quantitative Internalization Assays B->C Time Course D Qualitative Internalization (Imaging) B->D Time Course G Cytotoxicity Assay B->G 48-144h F Payload Release Assay (optional) C->F E Lysosomal Co-localization D->E H Apoptosis Assay G->H

Caption: General experimental workflow for assessing ADC internalization and efficacy.

Part 1: Quantitative Assessment of ADC Internalization

Several methods can be employed to quantify the amount of ADC internalized by target cells over time.

Protocol 1: pH-Sensitive Dye-Based Internalization Assay using Flow Cytometry

This method utilizes a pH-sensitive dye that fluoresces brightly in the acidic environment of endosomes and lysosomes, providing a direct measure of internalized ADC.

Materials:

  • Target cells (antigen-positive) and control cells (antigen-negative)

  • This compound ADC

  • pH-sensitive dye labeling kit (e.g., pHrodo™ Red)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin or other cell detachment solution

  • 96-well plates

  • Flow cytometer

Methodology:

  • Cell Seeding: Seed target and control cells in a 96-well plate at a density that ensures a sub-confluent monolayer on the day of the experiment and incubate overnight.

  • ADC Labeling: Label the this compound ADC with the pH-sensitive dye according to the manufacturer's protocol.

  • Treatment: Prepare serial dilutions of the labeled ADC in complete culture medium. Remove the medium from the cells and add the ADC dilutions.

  • Incubation: Incubate the plate at 37°C for various time points (e.g., 0.5, 2, 4, 24 hours). As a negative control, incubate a set of wells at 4°C for the longest time point to measure surface binding without internalization.

  • Cell Harvesting: After incubation, wash the cells twice with cold PBS. Detach the cells using trypsin.

  • Flow Cytometry Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer. The increase in fluorescence intensity over time at 37°C corresponds to the amount of internalized ADC.

Data Presentation:

Time Point (hours)Concentration (nM)Mean Fluorescence Intensity (MFI) - Target Cells (37°C)MFI - Target Cells (4°C)MFI - Control Cells (37°C)
0.51
21
41
241
0.510
210
410
2410
0.5100
2100
4100
24100
Protocol 2: Radiolabeling-Based Internalization Assay

This is a highly sensitive method to directly measure the amount of internalized ADC.

Materials:

  • Target cells

  • This compound ADC labeled with a radioisotope (e.g., ¹²⁵I, ⁸⁹Zr)

  • Complete cell culture medium

  • Acid wash buffer (e.g., 0.2 M glycine, 0.15 M NaCl, pH 2.5)

  • Cell lysis buffer (e.g., 1 M NaOH)

  • 24-well plates

  • Gamma counter

Methodology:

  • Cell Seeding: Seed cells in 24-well plates and allow them to adhere overnight.

  • ADC Incubation: Treat cells with the radiolabeled ADC at a known concentration and specific activity. Incubate at 37°C for various time points. Include a parallel set of plates incubated at 4°C to measure total surface binding.

  • Surface-Bound ADC Removal: At each time point, place the plates on ice. Aspirate the medium and wash the cells three times with cold PBS. Add acid wash buffer for 5-10 minutes on ice to strip surface-bound ADC. Collect the acid wash (surface fraction).

  • Internalized ADC Collection: Wash the cells again with cold PBS. Lyse the cells with cell lysis buffer (internalized fraction).

  • Quantification: Measure the radioactivity in the surface and internalized fractions using a gamma counter.

Data Presentation:

Time Point (hours)ADC Concentration (nM)Surface-Bound CPMInternalized CPMPercent Internalized (%)
0.510
210
610
2410

Part 2: Qualitative Assessment and Intracellular Trafficking

Live-cell imaging provides spatial and temporal information on ADC internalization and its trafficking to lysosomes.

Protocol 3: High-Content Imaging of ADC Internalization and Lysosomal Co-localization

This method visualizes the uptake of a fluorescently labeled ADC and its co-localization with lysosomes.

Materials:

  • Target cells

  • This compound ADC labeled with a fluorescent dye (e.g., Alexa Fluor 488)

  • Hoechst 33342 (for nuclear staining)

  • Lysosomal marker (e.g., LysoTracker™ Red)

  • Quenching antibody (e.g., anti-Alexa Fluor 488 antibody)

  • Complete cell culture medium

  • 96- or 384-well imaging plates (black, clear bottom)

  • High-Content Imaging System

Methodology:

  • Cell Seeding: Seed cells in an imaging-compatible plate and incubate overnight.

  • ADC Incubation: Treat cells with the fluorescently labeled ADC at 37°C for various time points.

  • Staining and Quenching: Thirty minutes before the end of the incubation, add the lysosomal marker to the wells. At the end of the incubation period, place the plate on ice. Add a quenching antibody to the wells to quench the fluorescence of non-internalized, surface-bound ADC. Add Hoechst 33342 to stain the nuclei.

  • Imaging: Gently wash the cells with cold PBS. Acquire images using a high-content imaging system, capturing channels for the nucleus (blue), lysosome (red), and internalized ADC (green).

  • Image Analysis: Use image analysis software to quantify the intensity and co-localization of the ADC signal with the lysosomal marker within the cytoplasm.

ADC_Trafficking_Pathway cluster_cell Target Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Extracellular Extracellular Space Receptor Antigen Receptor Endosome Early Endosome Receptor->Endosome Internalization (Endocytosis) Late_Endosome Late Endosome Endosome->Late_Endosome Maturation Lysosome Lysosome Late_Endosome->Lysosome Fusion Payload Released DM1 Lysosome->Payload Linker Cleavage Microtubules Microtubule Disruption (Apoptosis) Payload->Microtubules Cytotoxic Effect ADC This compound ADC ADC->Receptor Binding

Caption: Intracellular trafficking pathway of this compound ADC.

Part 3: Assessment of ADC Efficacy

The ultimate goal of ADC internalization is to induce target cell death. Cytotoxicity assays are essential to measure the biological activity of the internalized ADC.

Protocol 4: In Vitro Cytotoxicity Assay (MTT/XTT or CellTiter-Glo®)

This protocol determines the concentration of ADC required to inhibit cell growth by 50% (IC50).

Materials:

  • Target cells and control cells

  • This compound ADC

  • Isotype control antibody conjugated to VC-Pab-DM1

  • Free DM1 payload

  • Complete cell culture medium

  • 96-well plates

  • MTT, XTT, or CellTiter-Glo® reagent

  • Microplate reader

Methodology:

  • Cell Seeding: Add cells to a 96-well plate at a predetermined optimal density. Incubate overnight.

  • Treatment: Prepare serial dilutions of the this compound ADC, the isotype control ADC, and the free DM1 payload. Add the treatments to the cells.

  • Incubation: Incubate the plate at 37°C for a period relevant to the payload's mechanism of action (typically 72-120 hours for tubulin inhibitors like DM1).

  • Viability Assessment: Add the viability reagent (MTT, XTT, or CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Data Acquisition: Read the absorbance or luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Plot the dose-response curves and determine the IC50 values.

Data Presentation:

TreatmentTarget Cells IC50 (nM)Control Cells IC50 (nM)
This compound ADC
Isotype Control ADC
Free DM1
Protocol 5: Apoptosis Assay by Flow Cytometry

This assay confirms that the observed cytotoxicity is due to apoptosis induced by the released DM1.

Materials:

  • Target cells

  • This compound ADC

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Binding Buffer

  • Flow cytometer

Methodology:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the this compound ADC at concentrations around the IC50 value for 24-72 hours.

  • Cell Harvesting: Harvest the cells, including any floating cells in the supernatant.

  • Staining: Wash the cells with cold PBS and resuspend them in binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Data Presentation:

Treatment Concentration (nM)% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
0 (Control)
1x IC50
5x IC50

By following these detailed protocols, researchers can robustly assess the internalization and efficacy of the this compound ADC, providing critical data for its preclinical development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing SC-VC-Pab-DM1 Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of SC-VC-Pab-DM1 conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of antibody-drug conjugates (ADCs) using this specific linker-payload system.

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker-payload system?

A1: this compound is a widely used linker-payload combination for creating ADCs.[1][2] It consists of:

  • SC (Succinimidyl-PEG): While not explicitly detailed in the provided name, "SC" often refers to a succinimidyl ester, which can be part of a linker like SMCC used for amine coupling. However, the context of VC-Pab-DM1 typically implies a maleimide group for thiol-specific conjugation. For the purpose of this guide, we will assume a maleimide-containing linker for conjugation to reduced antibody thiols.

  • VC (Valine-Citrulline): A dipeptide sequence that is a substrate for the lysosomal protease Cathepsin B.[3][4] This enables selective cleavage of the linker and release of the payload within the target cancer cells.[3]

  • Pab (p-aminobenzyloxycarbonyl): A self-immolative spacer that decomposes upon cleavage of the VC dipeptide to release the unmodified payload.

  • DM1 (Mertansine): A potent microtubule-disrupting agent that induces cell death upon internalization.

Q2: What is the optimal Drug-to-Antibody Ratio (DAR) for an ADC?

A2: The ideal DAR is a balance between efficacy and safety, and it is crucial for the overall performance of an ADC. While a higher DAR might seem more potent, it can lead to issues like aggregation, faster plasma clearance, and increased toxicity. Generally, a DAR of 2 to 4 is considered optimal for many ADCs.

Q3: What are the critical parameters to control during the conjugation reaction?

A3: Several parameters significantly impact conjugation efficiency and the final ADC product quality:

  • pH: The pH of the reaction buffer is critical for maleimide-thiol conjugation, with an optimal range typically between 6.5 and 7.5.

  • Stoichiometry: The molar ratio of the linker-payload to the antibody must be carefully optimized to achieve the desired DAR.

  • Reducing Agent Concentration: The concentration of the reducing agent (e.g., TCEP or DTT) determines the number of interchain disulfide bonds reduced and thus the number of available conjugation sites.

  • Reaction Time and Temperature: These parameters need to be optimized to ensure complete conjugation without causing degradation of the antibody or linker-payload.

Troubleshooting Guide

This section addresses specific issues that may arise during the this compound conjugation process.

Problem Possible Causes Troubleshooting Steps & Recommendations
Low Average DAR 1. Incomplete Disulfide Bond Reduction: Insufficient reducing agent concentration or reaction time. 2. Suboptimal Conjugation pH: pH is outside the optimal range of 6.5-7.5 for maleimide-thiol reaction. 3. Linker-Payload Instability: The maleimide group can undergo hydrolysis, especially at higher pH. 4. Incorrect Stoichiometry: Molar ratio of linker-payload to antibody is too low.1. Optimize Reduction: Titrate the concentration of the reducing agent (e.g., TCEP or DTT) and incubation time. Use a non-reducing SDS-PAGE to visualize the extent of reduction. 2. Adjust pH: Ensure the conjugation buffer is within the pH 6.5-7.5 range. 3. Fresh Reagents: Prepare fresh solutions of the this compound linker-payload immediately before use. 4. Increase Molar Excess: Incrementally increase the molar excess of the linker-payload in the reaction.
High Levels of Aggregation 1. Hydrophobicity of the Payload: DM1 is hydrophobic, and a high DAR increases the overall hydrophobicity of the ADC, leading to aggregation. 2. Harsh Reaction Conditions: High temperatures or extreme pH during conjugation can denature the antibody. 3. Inappropriate Buffer Conditions: The pH or ionic strength of the buffer may promote aggregation.1. Lower DAR: Aim for a lower target DAR by reducing the molar excess of the linker-payload or the extent of antibody reduction. 2. Optimize Reaction Conditions: Perform the conjugation at a lower temperature (e.g., 4°C) for a longer duration. 3. Buffer Screening: Screen different formulation buffers (e.g., varying pH, ionic strength, and excipients) to improve ADC solubility.
Inconsistent DAR Between Batches 1. Variability in Starting Materials: Batch-to-batch differences in the antibody or linker-payload. 2. Lack of Precise Control Over Reaction Parameters: Minor variations in pH, temperature, or reaction time. 3. Inconsistent Purification Process: Differences in the purification method can enrich for different DAR species.1. Quality Control: Thoroughly characterize all starting materials to ensure consistency. 2. Standardize Protocols: Maintain strict control over all reaction parameters. 3. Consistent Purification: Use a standardized and validated purification protocol.
Presence of Unconjugated Antibody 1. Insufficient Molar Excess of Linker-Payload: The amount of linker-payload is not enough to react with all available thiol groups. 2. Inefficient Conjugation Reaction: Suboptimal reaction conditions (pH, temperature, time).1. Increase Linker-Payload Ratio: Gradually increase the molar excess of the this compound. 2. Optimize Reaction Conditions: Refer to the "Low Average DAR" section for optimizing reaction parameters.

Experimental Protocols

Protocol 1: Antibody Disulfide Bond Reduction

This protocol describes the partial reduction of an antibody's interchain disulfide bonds to generate free thiol groups for conjugation.

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Reaction Buffer (e.g., Phosphate buffer with EDTA, pH 7.0-7.5)

  • Desalting column

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in the reaction buffer.

  • Reducing Agent Preparation: Prepare a fresh stock solution of TCEP or DTT.

  • Reduction Reaction: Add the reducing agent to the antibody solution at a final molar excess of 2-5 fold over the antibody. The exact ratio needs to be optimized for the specific antibody and desired DAR.

  • Incubation: Incubate the reaction mixture at 37°C for 60-90 minutes.

  • Removal of Reducing Agent: Immediately after incubation, remove the excess reducing agent using a desalting column equilibrated with the conjugation buffer.

Protocol 2: this compound Conjugation

This protocol outlines the conjugation of the this compound linker-payload to the reduced antibody.

Materials:

  • Reduced antibody with free thiol groups

  • This compound linker-payload

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer (e.g., Phosphate buffer with EDTA, pH 7.0-7.5)

  • Quenching Reagent (e.g., N-acetylcysteine)

Procedure:

  • Linker-Payload Preparation: Dissolve the this compound in a small amount of anhydrous DMSO to prepare a concentrated stock solution.

  • Conjugation Reaction: Add the this compound stock solution to the reduced antibody solution. A typical starting molar excess is 5-10 fold of linker-payload over the antibody.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight, with gentle mixing.

  • Quenching: Add a quenching reagent like N-acetylcysteine in molar excess to cap any unreacted maleimide groups. Incubate for an additional 20-30 minutes.

Protocol 3: ADC Purification

This protocol describes the purification of the ADC to remove unconjugated linker-payload and other impurities.

Materials:

  • Crude ADC reaction mixture

  • Purification System (e.g., Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))

  • Formulation Buffer

Procedure:

  • Purification Method Selection: Choose a suitable purification method. SEC is effective for removing smaller impurities, while TFF is scalable and efficient for buffer exchange and removal of unconjugated molecules.

  • SEC Protocol:

    • Equilibrate the SEC column with the desired formulation buffer.

    • Load the crude ADC mixture onto the column.

    • Collect the fractions corresponding to the ADC monomer peak.

  • TFF Protocol:

    • Set up the TFF system with an appropriate molecular weight cut-off membrane.

    • Perform diafiltration against the formulation buffer to remove unconjugated linker-payload and exchange the buffer.

    • Concentrate the purified ADC to the desired concentration.

Protocol 4: DAR Determination by UV/Vis Spectroscopy

This is a relatively simple method for determining the average DAR.

Materials:

  • Purified ADC

  • Unconjugated Antibody

  • This compound

  • UV/Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Determine Molar Extinction Coefficients:

    • Measure the absorbance of the unconjugated antibody at 280 nm (ngcontent-ng-c4139270029="" _nghost-ng-c3455603762="" class="inline ng-star-inserted">

      εA,280\text{ε}{A,280}εA,280​
      ).

    • Measure the absorbance of the this compound at its maximum absorbance wavelength (ngcontent-ng-c4139270029="" _nghost-ng-c3455603762="" class="inline ng-star-inserted">

      εD,λmax\text{ε}{D,λmax}εD,λmax​
      ) and at 280 nm (ngcontent-ng-c4139270029="" _nghost-ng-c3455603762="" class="inline ng-star-inserted">
      εD,280\text{ε}{D,280}εD,280​
      ).

  • Measure ADC Absorbance: Measure the absorbance of the purified ADC at 280 nm (ngcontent-ng-c4139270029="" _nghost-ng-c3455603762="" class="inline ng-star-inserted">

    A280A{280}A280​
    ) and at the λmax of the drug-linker (ngcontent-ng-c4139270029="" _nghost-ng-c3455603762="" class="inline ng-star-inserted">
    AλmaxA{λmax}Aλmax​
    ).

  • Calculate Concentrations:

    • Concentration of Antibody: ngcontent-ng-c4139270029="" _nghost-ng-c3455603762="" class="inline ng-star-inserted">

      CA=A280(Aλmax×εD,280εD,λmax)εA,280C_A = \frac{A{280} - (A_{λmax} \times \frac{\text{ε}{D,280}}{\text{ε}{D,λmax}})}{\text{ε}_{A,280}}CA​=εA,280​A280​−(Aλmax​×εD,λmax​εD,280​​)​

    • Concentration of Drug: ngcontent-ng-c4139270029="" _nghost-ng-c3455603762="" class="inline ng-star-inserted">

      CD=AλmaxεD,λmaxC_D = \frac{A{λmax}}{\text{ε}_{D,λmax}}CD​=εD,λmax​Aλmax​​

  • Calculate DAR:

    DAR=CDCADAR = \frac{C_D}{C_A}DAR=CA​CD​​

Visualizations

experimental_workflow cluster_reduction Antibody Reduction cluster_conjugation Conjugation cluster_purification Purification & Analysis start Start with Antibody reduction Add Reducing Agent (TCEP/DTT) start->reduction incubation_red Incubate (e.g., 37°C, 60-90 min) reduction->incubation_red purification_red Remove Excess Reducing Agent (Desalting) incubation_red->purification_red add_linker Add this compound purification_red->add_linker incubation_conj Incubate (e.g., RT, 1-2h) add_linker->incubation_conj quench Quench Reaction (N-acetylcysteine) incubation_conj->quench purify_adc Purify ADC (SEC/TFF) quench->purify_adc characterize Characterize ADC (DAR, Aggregation) purify_adc->characterize final_product Final ADC Product characterize->final_product

Caption: Experimental workflow for this compound conjugation.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Low DAR cause1 Incomplete Reduction issue->cause1 cause2 Suboptimal pH issue->cause2 cause3 Linker Instability issue->cause3 cause4 Low Stoichiometry issue->cause4 solution1 Optimize [Reducing Agent] & Time cause1->solution1 solution2 Adjust pH to 6.5-7.5 cause2->solution2 solution3 Use Fresh Linker Solution cause3->solution3 solution4 Increase Linker Molar Excess cause4->solution4

Caption: Troubleshooting logic for low Drug-to-Antibody Ratio (DAR).

References

Technical Support Center: Troubleshooting Low Drug-to-Antibody Ratio (DAR) with SC-VC-Pab-DM1

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SC-VC-Pab-DM1 Antibody-Drug Conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving the conjugation of this compound to antibodies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a drug-linker conjugate used in the development of Antibody-Drug Conjugates. It comprises three key components:

  • DM1: A highly potent cytotoxic agent, also known as mertansine, which is a tubulin inhibitor. By disrupting microtubule dynamics, it induces cell cycle arrest and apoptosis in cancer cells.

  • VC-Pab linker: A cleavable linker system consisting of a valine-citrulline (VC) dipeptide and a p-aminobenzylcarbamate (Pab) self-immolative spacer. This linker is designed to be stable in the bloodstream but is cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.

  • SC linker component: The "SC" portion of the name suggests a connector that facilitates the attachment to the antibody, likely through a cysteine residue.

The mechanism of action for an ADC utilizing this linker involves the antibody binding to a specific antigen on the surface of a cancer cell. The ADC is then internalized, and upon trafficking to the lysosome, the VC linker is cleaved, releasing the DM1 payload to exert its cytotoxic effect.

Q2: What is the Drug-to-Antibody Ratio (DAR) and why is it important?

A2: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody. The DAR significantly influences the ADC's therapeutic index. A low DAR may result in suboptimal potency, while a high DAR can lead to increased toxicity, faster clearance from circulation, and potential for aggregation. For maytansinoid-based ADCs, a DAR of 3-4 is often considered optimal.

Troubleshooting Guide: Low Drug-to-Antibody Ratio (DAR)

One of the most common challenges encountered during the synthesis of ADCs with this compound is achieving the desired DAR. A lower than expected DAR can significantly impact the efficacy of your ADC. The following sections provide potential causes and solutions for low DAR.

Issue: Consistently low DAR despite using stoichiometric excess of drug-linker.

This is a frequent issue that can arise from several factors related to the reactants and reaction conditions.

The efficiency of the conjugation reaction is highly sensitive to the experimental conditions.

  • pH: The pH of the reaction buffer is critical for the reactivity of the thiol groups on the antibody and the maleimide group on the linker. For cysteine-based conjugation, a pH range of 6.5-7.5 is generally recommended to ensure the thiol is sufficiently nucleophilic while minimizing hydrolysis of the maleimide.

  • Temperature: While higher temperatures can increase the reaction rate, they can also promote antibody denaturation and aggregation, particularly for hydrophobic payloads like DM1. Conjugation reactions are often performed at room temperature or even at 4°C to maintain antibody integrity.

  • Reaction Time: Insufficient reaction time will lead to incomplete conjugation. Conversely, excessively long reaction times can increase the risk of antibody degradation and aggregation. The optimal reaction time should be determined empirically for each specific antibody-drug combination.

Troubleshooting Steps:

  • Optimize Reaction pH: Perform small-scale conjugation reactions across a pH range (e.g., 6.5, 7.0, 7.5) to identify the optimal pH for your specific antibody.

  • Optimize Temperature: Evaluate the conjugation efficiency at different temperatures (e.g., 4°C, room temperature, 37°C). Monitor for any signs of antibody aggregation at higher temperatures.

  • Optimize Reaction Time: Conduct a time-course experiment (e.g., 1, 2, 4, 8 hours) to determine the point at which the DAR plateaus.

For cysteine-based conjugation, the interchain disulfide bonds of the antibody must be reduced to generate free thiol groups for the linker to attach.

  • Insufficient Reducing Agent: An inadequate amount of reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT), will result in an insufficient number of available thiol groups.

  • Incomplete Removal of Reducing Agent: Residual reducing agent can react with the maleimide group of the this compound linker, rendering it inactive for antibody conjugation.

Troubleshooting Steps:

  • Optimize Reducing Agent Concentration: Titrate the molar excess of the reducing agent (e.g., 2.5 to 10-fold molar excess over the antibody) to achieve the desired degree of reduction.

  • Ensure Complete Removal of Reducing Agent: After the reduction step, efficiently remove the reducing agent using a desalting column or dialysis. Confirm the absence of the reducing agent before adding the drug-linker.

The this compound linker, particularly with the hydrophobic DM1 payload, may have limited solubility in aqueous buffers.

  • Precipitation of Drug-Linker: If the drug-linker precipitates out of solution, it is no longer available to react with the antibody.

  • Hydrolysis of the Linker: The maleimide group on the linker can undergo hydrolysis, especially at higher pH, rendering it inactive.

Troubleshooting Steps:

  • Use of Co-solvents: Introduce a small percentage of an organic co-solvent, such as DMSO or DMA (typically 5-10% v/v), to the reaction mixture to improve the solubility of the drug-linker. Be cautious, as high concentrations of organic solvents can denature the antibody.

  • Freshly Prepare Drug-Linker Solution: Prepare the this compound solution immediately before use to minimize hydrolysis.

Accurate quantification of both the antibody and the drug-linker is crucial for achieving the target DAR.

  • Inaccurate Antibody Concentration: An overestimation of the antibody concentration will lead to a lower than expected DAR.

  • Inaccurate Drug-Linker Concentration: Errors in weighing or dissolving the drug-linker will affect the molar ratio in the reaction.

Troubleshooting Steps:

  • Verify Antibody Concentration: Use a reliable method, such as UV-Vis spectrophotometry at 280 nm, to accurately determine the antibody concentration.

  • Careful Preparation of Drug-Linker Stock: Accurately weigh the drug-linker and ensure it is fully dissolved in the appropriate solvent.

Data Presentation: Impact of Reaction Parameters on DAR

The following tables summarize the expected impact of key reaction parameters on the final DAR. These are general trends, and optimal conditions should be determined empirically for each specific system.

Parameter Condition Expected Impact on DAR Notes
pH 6.0LowThiol reactivity is reduced.
7.0OptimalBalances thiol reactivity and maleimide stability.
8.0Can be high, but risk of hydrolysisIncreased risk of maleimide hydrolysis.
Temperature 4°CLowerSlower reaction rate, may require longer incubation.
25°C (RT)OptimalGood balance of reaction rate and antibody stability.
37°CHigher, but risk of aggregationIncreased risk of antibody denaturation and aggregation.[1][2]
Drug-Linker:Antibody Molar Ratio 3:1LowInsufficient linker for available thiol sites.
5:1 - 10:1IncreasingDAR generally increases with higher molar excess.
>10:1Plateaus, risk of aggregationHigh excess may not significantly increase DAR and can promote aggregation.
Co-solvent (e.g., DMSO) 0%Low (if solubility is an issue)Risk of drug-linker precipitation.
5-10%OptimalImproves drug-linker solubility without significant antibody denaturation.
>15%Risk of antibody denaturationHigh organic solvent concentration can compromise antibody structure.

Experimental Protocols

General Protocol for Cysteine-Based Conjugation of this compound

This protocol provides a general framework for the conjugation of this compound to an antibody via partial reduction of interchain disulfide bonds. Optimization will be required for each specific antibody.

1. Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Reducing Agent (e.g., TCEP or DTT)

  • Anhydrous DMSO

  • Quenching Reagent (e.g., N-acetylcysteine)

  • Purification/Desalting columns (e.g., Sephadex G-25)

  • Reaction Buffer (e.g., PBS, pH 7.0-7.5)

2. Antibody Preparation:

  • Prepare the antibody at a concentration of 5-10 mg/mL in the reaction buffer.

  • If the antibody is in a buffer containing interfering substances (e.g., Tris), perform a buffer exchange into the reaction buffer.

3. Antibody Reduction:

  • Prepare a fresh stock solution of the reducing agent (e.g., 10 mM TCEP in water).

  • Add a calculated molar excess of the reducing agent to the antibody solution. A common starting point is a 2.5 to 5-fold molar excess of TCEP per mole of antibody.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Immediately before conjugation, remove the excess reducing agent using a desalting column equilibrated with the reaction buffer.

4. Drug-Linker Preparation:

  • Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).

5. Conjugation Reaction:

  • Add the calculated molar excess of the dissolved this compound to the reduced antibody solution. A typical starting point is a 5 to 10-fold molar excess of the drug-linker over the antibody.

  • Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v).

  • Allow the conjugation reaction to proceed at room temperature for 1-2 hours with gentle mixing.

6. Quenching the Reaction:

  • Add a molar excess of a quenching reagent (e.g., N-acetylcysteine) to react with any unreacted maleimide groups on the drug-linker.

7. Purification of the ADC:

  • Purify the ADC from unreacted drug-linker and other small molecules using a desalting column or size-exclusion chromatography (SEC) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

8. Characterization of the ADC:

  • Determine Protein Concentration: Use a UV-Vis spectrophotometer at 280 nm.

  • Determine DAR: Analyze the purified ADC using methods such as Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS). UV-Vis spectroscopy can also be used if the extinction coefficients of the antibody and DM1 at specific wavelengths are known.

  • Assess Aggregation: Use Size-Exclusion Chromatography (SEC) to determine the percentage of high molecular weight species.

Visualizations

Logical Workflow for Troubleshooting Low DAR

Troubleshooting_Low_DAR Start Low DAR Observed Check_Reagents Verify Reagent Concentration & Purity (Antibody & Drug-Linker) Start->Check_Reagents Check_Reduction Evaluate Antibody Reduction Step Start->Check_Reduction Check_Conjugation Assess Conjugation Reaction Conditions Start->Check_Conjugation Check_Purification Analyze Purification Method Start->Check_Purification Solution Achieve Target DAR Check_Reagents->Solution Sub_Reduction_Agent Optimize Reducing Agent (TCEP/DTT) Concentration Check_Reduction->Sub_Reduction_Agent Sub_Removal_Agent Ensure Complete Removal of Reducing Agent Check_Reduction->Sub_Removal_Agent Sub_pH Optimize Reaction pH (6.5-7.5) Check_Conjugation->Sub_pH Sub_Temp Optimize Temperature (4°C to RT) Check_Conjugation->Sub_Temp Sub_Time Optimize Reaction Time Check_Conjugation->Sub_Time Sub_Solubility Improve Drug-Linker Solubility (e.g., add co-solvent) Check_Conjugation->Sub_Solubility Check_Purification->Solution Sub_Reduction_Agent->Solution Sub_Removal_Agent->Solution Sub_pH->Solution Sub_Temp->Solution Sub_Time->Solution Sub_Solubility->Solution

Caption: A flowchart outlining the systematic approach to troubleshooting low DAR in ADC conjugation.

Signaling Pathway of a DM1-based ADC

DM1_ADC_Pathway ADC This compound ADC Binding Binding ADC->Binding Receptor Tumor Cell Surface Antigen Receptor->Binding Internalization Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Cleavage Linker Cleavage (Cathepsin B) Lysosome->Cleavage DM1 Free DM1 Cleavage->DM1 Tubulin Tubulin DM1->Tubulin binds Disruption Microtubule Disruption Tubulin->Disruption Apoptosis Cell Cycle Arrest & Apoptosis Disruption->Apoptosis

Caption: The mechanism of action of a DM1-based ADC from cell surface binding to apoptosis.

References

Technical Support Center: Prevention of SC-VC-Pab-DM1 ADC Aggregation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with SC-VC-Pab-DM1 Antibody-Drug Conjugates (ADCs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of ADC aggregation. Our goal is to equip you with the knowledge and tools to ensure the stability and efficacy of your ADC throughout your experiments.

Understanding this compound ADC and Aggregation

The this compound is an antibody-drug conjugate that utilizes a lysine-reactive linker system to attach the potent cytotoxic payload, DM1, to a monoclonal antibody. The components are:

  • SC (Succinimidyl Connexin): This is presumed to be a succinimidyl-based linker, likely containing an N-hydroxysuccinimide (NHS) ester. This functional group reacts with the primary amines of lysine residues on the antibody surface, forming a stable amide bond.

  • VC (Valine-Citrulline): A dipeptide sequence that is specifically cleaved by the lysosomal enzyme Cathepsin B, ensuring targeted release of the payload within cancer cells.

  • Pab (p-aminobenzyloxycarbonyl): A self-immolative spacer that decomposes after VC cleavage to release the unmodified DM1 payload.

  • DM1 (Mertansine): A highly hydrophobic microtubule-inhibiting payload.

The conjugation of the hydrophobic DM1 payload via the linker system increases the overall hydrophobicity of the antibody, which is a primary driver of aggregation.[][2] Aggregation can lead to loss of efficacy, altered pharmacokinetic profiles, and potential immunogenicity.[3]

Frequently Asked Questions (FAQs)

Q1: What are the main causes of this compound ADC aggregation?

A1: Aggregation of this compound ADC is a multifactorial issue stemming from:

  • Increased Hydrophobicity: The conjugation of the hydrophobic DM1 payload to the antibody surface creates hydrophobic patches that can interact between ADC molecules, leading to self-association and aggregation.[]

  • High Drug-to-Antibody Ratio (DAR): A higher number of DM1 molecules per antibody increases the overall hydrophobicity and the likelihood of aggregation. Lysine conjugation results in a heterogeneous mixture of species with varying DARs, and higher DAR species are more prone to aggregation.

  • Formulation Conditions: Suboptimal pH, buffer composition, and ionic strength can promote aggregation by altering the protein's surface charge and conformational stability.

  • Environmental Stress: Exposure to elevated temperatures, repeated freeze-thaw cycles, and mechanical stress (e.g., vigorous mixing or filtration) can induce partial unfolding of the antibody, exposing hydrophobic regions and promoting aggregation.

  • Storage and Handling: Improper storage temperatures and prolonged storage can lead to the gradual formation of aggregates.

Q2: How does the lysine conjugation chemistry of this compound contribute to aggregation?

A2: Lysine conjugation is a stochastic process that results in a heterogeneous ADC population with a distribution of DARs and various conjugation sites. This heterogeneity can contribute to aggregation in several ways:

  • High DAR Species: The presence of ADCs with a high number of conjugated DM1 molecules significantly increases their hydrophobicity and propensity to aggregate.

  • Conformational Changes: Conjugation at certain lysine residues might induce local conformational changes in the antibody, potentially exposing aggregation-prone regions.

  • Charge Alteration: The reaction of the NHS ester with lysine's primary amine neutralizes its positive charge. This alteration in the surface charge distribution of the antibody can affect intermolecular electrostatic repulsion and contribute to colloidal instability.

Q3: What are the initial signs of aggregation in my ADC sample?

A3: Early indicators of aggregation can be subtle. You might observe:

  • Increased Opalescence or Turbidity: A slight cloudiness in the solution can indicate the formation of soluble aggregates or sub-visible particles.

  • Appearance of Precipitate: Visible particles or flakes are a clear sign of significant aggregation and precipitation.

  • Changes in Analytical Profiles: An increase in the high molecular weight (HMW) species peak in Size Exclusion Chromatography (SEC) or an increase in the average particle size and polydispersity index (PDI) in Dynamic Light Scattering (DLS) are quantitative indicators of aggregation.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating aggregation issues with your this compound ADC.

Problem Potential Cause Troubleshooting Steps & Solutions
Increased HMW species observed by SEC immediately after conjugation and purification. High DAR; Suboptimal conjugation conditions.- Optimize DAR: Titrate the molar ratio of the this compound linker to the antibody to achieve a lower average DAR. - Control pH: Maintain the pH of the conjugation buffer within the optimal range for the NHS ester reaction (typically pH 7-9) while considering the antibody's stability. - Minimize Reaction Time: Optimize the conjugation reaction time to achieve the desired DAR without excessive side reactions or prolonged exposure to potentially destabilizing conditions.
ADC solution becomes cloudy or precipitates during storage. Inappropriate formulation buffer; Improper storage temperature; Freeze-thaw stress.- Formulation Screening: Screen different buffer systems (e.g., histidine, citrate, acetate) and pH ranges to find the optimal conditions for your specific ADC. - Add Stabilizing Excipients: Incorporate excipients such as sugars (sucrose, trehalose), amino acids (arginine, glycine), and non-ionic surfactants (polysorbate 20 or 80) to improve colloidal and conformational stability. - Optimize Storage Temperature: Store the ADC at the recommended ultra-cold temperatures, typically between -20°C and -80°C, and avoid temperature fluctuations. - Minimize Freeze-Thaw Cycles: Aliquot the ADC into single-use volumes to avoid repeated freezing and thawing.
Increased aggregation after buffer exchange or concentration steps. Mechanical stress; Incompatible buffer components.- Gentle Mixing: Use gentle mixing methods (e.g., slow inversion) instead of vigorous vortexing or shaking. - Optimize Filtration: Use low-protein-binding filters with an appropriate pore size and apply gentle pressure during filtration to minimize shear stress. - Buffer Compatibility: Ensure the final formulation buffer is compatible with the ADC and does not induce precipitation.

Quantitative Data Summary

The optimal formulation parameters are highly specific to the individual antibody. The following table provides general guidance based on common practices for ADCs.

Parameter Recommended Range/Value Rationale
pH 5.0 - 7.0Balances antibody stability and minimizes chemical degradation. The isoelectric point (pI) of the antibody should be avoided.
Storage Temperature -20°C to -80°C (liquid frozen) or 2-8°C (lyophilized)Minimizes chemical degradation and physical instability.
Sucrose/Trehalose 5% - 10% (w/v)Act as cryoprotectants and increase conformational stability.
Arginine 25 mM - 100 mMCan reduce self-association and improve solubility.
Polysorbate 20/80 0.01% - 0.05% (w/v)Non-ionic surfactants that prevent surface-induced aggregation and stabilize the ADC.
Average DAR 2 - 4A lower DAR generally reduces the propensity for aggregation.

Key Experimental Protocols

Size Exclusion Chromatography (SEC) for Aggregate Quantification

Objective: To separate and quantify monomers, aggregates (HMW species), and fragments (LMW species) based on their hydrodynamic size.

Methodology:

  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a UV detector (monitoring at 280 nm).

  • Column: A size-exclusion column suitable for monoclonal antibodies and ADCs (e.g., Agilent AdvanceBio SEC, Waters ACQUITY UPLC BEH200 SEC).

  • Mobile Phase: A physiological pH buffer, typically phosphate-buffered saline (PBS) at pH 7.4. The mobile phase composition may need to be optimized to minimize non-specific interactions between the hydrophobic ADC and the column stationary phase.

  • Flow Rate: A typical flow rate is 0.5 - 1.0 mL/min for HPLC and 0.2 - 0.4 mL/min for UHPLC.

  • Sample Preparation: Dilute the this compound ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.

  • Injection Volume: 10 - 20 µL.

  • Data Analysis: Integrate the peak areas for the HMW species, monomer, and LMW species. Calculate the percentage of each species relative to the total peak area.

Dynamic Light Scattering (DLS) for Aggregate Detection

Objective: To measure the size distribution of particles in the solution and detect the presence of aggregates. DLS is highly sensitive to the formation of large aggregates.

Methodology:

  • System: A DLS instrument capable of measuring particle size in the nanometer range.

  • Sample Preparation:

    • Filter the sample through a low-protein-binding 0.1 or 0.22 µm filter to remove dust and large particulates.

    • Dilute the ADC sample to a concentration of 0.5 - 1.0 mg/mL in the formulation buffer.

  • Measurement:

    • Equilibrate the sample to the desired temperature in the instrument.

    • Perform multiple measurements to ensure reproducibility.

  • Data Analysis:

    • Analyze the correlation function to obtain the size distribution (intensity, volume, and number).

    • Report the average hydrodynamic radius (Rh) and the polydispersity index (PDI). An increase in Rh and PDI over time or under stress indicates aggregation. A PDI value below 0.2 is generally considered indicative of a monodisperse sample.

Visualizations

Signaling Pathways and Experimental Workflows

Aggregation_Pathway cluster_causes Driving Factors cluster_mechanism Aggregation Mechanism Hydrophobic Payload (DM1) Hydrophobic Payload (DM1) Native ADC Native ADC Hydrophobic Payload (DM1)->Native ADC Increases Surface Hydrophobicity High DAR High DAR High DAR->Native ADC Increases Surface Hydrophobicity Environmental Stress Environmental Stress Partially Unfolded ADC Partially Unfolded ADC Environmental Stress->Partially Unfolded ADC Suboptimal Formulation Suboptimal Formulation Suboptimal Formulation->Partially Unfolded ADC Soluble Aggregates Soluble Aggregates Native ADC->Soluble Aggregates Self-Association Partially Unfolded ADC->Soluble Aggregates Hydrophobic Interactions Insoluble Aggregates (Precipitate) Insoluble Aggregates (Precipitate) Soluble Aggregates->Insoluble Aggregates (Precipitate)

Caption: Factors and mechanisms leading to ADC aggregation.

Experimental_Workflow ADC Sample ADC Sample Visual Inspection Visual Inspection ADC Sample->Visual Inspection SEC_Analysis SEC Analysis ADC Sample->SEC_Analysis DLS_Analysis DLS Analysis ADC Sample->DLS_Analysis Quantify HMW Species Quantify HMW Species SEC_Analysis->Quantify HMW Species Determine Size Distribution & PDI Determine Size Distribution & PDI DLS_Analysis->Determine Size Distribution & PDI Formulation Optimization Formulation Optimization Quantify HMW Species->Formulation Optimization Determine Size Distribution & PDI->Formulation Optimization

Caption: Workflow for ADC aggregation analysis and troubleshooting.

Mitigation_Strategies cluster_solutions Mitigation Strategies ADC Aggregation ADC Aggregation Formulation Optimization Formulation Optimization Formulation Optimization->ADC Aggregation Prevents pH & Buffer Selection pH & Buffer Selection Formulation Optimization->pH & Buffer Selection Stabilizing Excipients Stabilizing Excipients Formulation Optimization->Stabilizing Excipients Process Control Process Control Process Control->ADC Aggregation Minimizes Gentle Mixing Gentle Mixing Process Control->Gentle Mixing Optimized Filtration Optimized Filtration Process Control->Optimized Filtration Storage & Handling Storage & Handling Storage & Handling->ADC Aggregation Reduces Controlled Temperature Controlled Temperature Storage & Handling->Controlled Temperature Minimize Freeze-Thaw Minimize Freeze-Thaw Storage & Handling->Minimize Freeze-Thaw

Caption: Key strategies to mitigate ADC aggregation.

References

addressing premature payload release from SC-VC-Pab-DM1 linker

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the SC-VC-Pab-DM1 linker system. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on ensuring the stability and efficacy of your antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and how does it work?

The this compound is a cleavable linker system used in ADCs.[1] It connects a monoclonal antibody to the cytotoxic payload, DM1 (a maytansinoid tubulin inhibitor). The linker consists of several components:

  • SC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate): Also known as SMCC, this component provides a stable linkage to the antibody, typically through the thiol group of a cysteine residue.[2]

  • VC (Valine-Citrulline): This dipeptide sequence is designed to be specifically cleaved by lysosomal proteases, such as Cathepsin B, which are abundant within cancer cells.[2][3][4] This enzymatic cleavage is a key step in the targeted release of the payload.

  • Pab (p-aminobenzylcarbamate): This is a self-immolative spacer. Once the VC dipeptide is cleaved by Cathepsin B, the PAB moiety spontaneously decomposes, ensuring the efficient release of the active DM1 payload in its unmodified form.

This targeted release mechanism aims to minimize systemic toxicity by keeping the potent DM1 payload attached to the antibody while in circulation and only releasing it inside the target cancer cells.

Q2: What are the primary causes of premature payload release from the this compound linker?

Premature payload release, where the DM1 payload detaches from the antibody before reaching the target tumor cell, is a critical issue that can lead to off-target toxicity and reduced therapeutic efficacy. The main causes include:

  • Instability of the Maleimide-Thiol Adduct: The bond formed between the maleimide group of the linker and the cysteine thiol on the antibody can be susceptible to a retro-Michael reaction. This can lead to the exchange of the ADC's payload with other thiol-containing molecules in the plasma, such as albumin.

  • Enzymatic Cleavage in Plasma: While the VC linker is designed for cleavage within the lysosome, some enzymes present in the plasma can also recognize and cleave the linker. In preclinical mouse models, a specific carboxylesterase, Ces1c, has been identified as a major contributor to the premature cleavage of VC-Pab linkers. This can lead to significant payload release in the circulation. Human plasma generally exhibits lower levels of this enzymatic activity, making the linker more stable in humans.

Q3: How can I assess the stability of my this compound ADC?

A variety of analytical techniques can be employed to evaluate the stability of your ADC and quantify premature payload release. These methods are crucial for quality control and for understanding the ADC's pharmacokinetic profile.

  • Hydrophobic Interaction Chromatography (HIC): HIC is a powerful method to determine the drug-to-antibody ratio (DAR). Changes in the DAR profile over time during incubation in plasma can indicate payload loss.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can be used to separate and quantify the ADC, free payload, and other degradation products.

  • Size-Exclusion Chromatography (SEC): SEC is used to detect aggregation or fragmentation of the ADC, which can be indicators of instability.

  • Mass Spectrometry (MS): Techniques like LC-MS can provide detailed structural information about the ADC and its degradation products, confirming the site of cleavage and the identity of the released species.

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA-based methods can be developed to quantify the amount of conjugated antibody or to detect the presence of free payload.

Troubleshooting Guides

Issue 1: High Levels of Premature Payload Release Observed in Mouse Plasma

Possible Cause: Cleavage of the VC-Pab linker by mouse carboxylesterase Ces1c.

Troubleshooting Steps:

  • Confirm the Cleavage Site: Utilize mass spectrometry to analyze the plasma sample and identify the released payload species. This will help confirm if the cleavage is occurring at the VC-Pab site.

  • Modify the Linker Design:

    • Add a P3 Polar Acidic Residue: Incorporating a glutamic acid residue adjacent to the valine (e.g., EVCit) has been shown to dramatically improve the stability of the linker in mouse plasma by hindering cleavage by Ces1c, without significantly affecting lysosomal processing by Cathepsin B.

    • Explore Alternative Dipeptides: While Val-Cit is common, other dipeptide sequences can be explored for their susceptibility to lysosomal proteases and resistance to plasma enzymes.

  • Consider a Different Preclinical Model: If modifications to the linker are not feasible, consider using a different animal model for preclinical studies, such as rats or non-human primates, where the plasma carboxylesterase activity is lower and more representative of human plasma.

Issue 2: Loss of Payload Due to Maleimide Instability

Possible Cause: The thiosuccinimide linkage formed between the maleimide and the antibody's cysteine is undergoing a retro-Michael reaction, leading to payload exchange with plasma thiols.

Troubleshooting Steps:

  • Hydrolyze the Thiosuccinimide Ring: After the conjugation reaction, the thiosuccinimide ring can be hydrolyzed to a more stable ring-opened form. This can be achieved by adjusting the pH or temperature of the post-conjugation buffer. The ring-opened succinimide is significantly less prone to the retro-Michael reaction.

  • Use N-Aryl Maleimides: N-aryl maleimides have been shown to form more stable adducts with thiols compared to traditional N-alkyl maleimides. ADCs constructed with N-aryl maleimides exhibit significantly less deconjugation in plasma.

Quantitative Data Summary

The following tables summarize key quantitative data related to the stability of different linker technologies.

Table 1: Comparison of Deconjugation for N-Alkyl vs. N-Aryl Maleimide ADCs

Maleimide TypeDeconjugation in Thiol Buffer (7 days)Deconjugation in Serum (7 days)Reference
N-Alkyl Maleimides35-67%35-67%
N-Aryl Maleimides< 20%< 20%

Table 2: Stability of Different Peptide Linkers in Mouse Plasma

Linker PeptideADC Half-life in Mouse PlasmaReference
Val-Cit (VCit)~2 days
Glu-Val-Cit (EVCit)~12 days

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and quantify payload release in plasma over time.

Materials:

  • Purified ADC

  • Freshly collected plasma (e.g., mouse, rat, human) with anticoagulant (e.g., heparin)

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Analytical instruments (HIC-HPLC, RP-HPLC, or LC-MS)

Methodology:

  • Dilute the ADC to a final concentration of 1 mg/mL in the plasma.

  • As a control, dilute the ADC to the same concentration in PBS.

  • Incubate the samples at 37°C.

  • At various time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.

  • Immediately analyze the aliquots to determine the average DAR and the concentration of free payload.

    • For HIC analysis: Analyze the sample to monitor changes in the DAR profile.

    • For RP-HPLC or LC-MS analysis: Precipitate the plasma proteins (e.g., with acetonitrile) and analyze the supernatant to quantify the amount of released payload.

  • Plot the average DAR or the percentage of released payload as a function of time to determine the stability profile of the ADC.

Protocol 2: Lysosomal Processing Assay

Objective: To confirm that the VC-Pab linker is effectively cleaved within the lysosomal environment.

Materials:

  • Target cancer cell line

  • ADC

  • Cell culture medium

  • Lysosomal isolation kit or purified Cathepsin B

  • Lysis buffer

  • LC-MS instrumentation

Methodology:

  • Incubate the target cancer cells with the ADC at 37°C for various time points (e.g., 0, 2, 8, 24 hours).

  • At each time point, harvest and wash the cells to remove any unbound ADC.

  • Lyse the cells to release the intracellular contents.

  • Alternatively, incubate the ADC directly with isolated lysosomes or purified Cathepsin B in an appropriate buffer at 37°C.

  • Analyze the cell lysate or the reaction mixture by LC-MS to identify and quantify the released DM1 payload and other catabolites.

  • An increase in the concentration of free DM1 over time indicates successful lysosomal processing of the linker.

Visualizations

SC_VC_Pab_DM1_Cleavage_Pathway cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell cluster_endosome Endosome cluster_lysosome Lysosome ADC Antibody-SC-VC-Pab-DM1 (Intact ADC) ADC_Internalized Internalized ADC ADC->ADC_Internalized Internalization ADC_Lysosome ADC in Lysosome ADC_Internalized->ADC_Lysosome Trafficking Cleaved_Linker Antibody-SC-VC + Pab-DM1 ADC_Lysosome->Cleaved_Linker Cleavage CathepsinB Cathepsin B CathepsinB->Cleaved_Linker Pab_DM1 Pab-DM1 Cleaved_Linker->Pab_DM1 Self-immolation DM1 Free DM1 (Active Payload) Pab_DM1->DM1 Release Microtubule Microtubule Disruption (Cell Death) DM1->Microtubule Action

Caption: Intracellular processing pathway of an this compound ADC.

Troubleshooting_Premature_Release cluster_analysis Problem Analysis cluster_solutions Potential Solutions Start Premature Payload Release Detected Identify_Cause Identify Cause of Instability Start->Identify_Cause Plasma_Enzymes Plasma Enzyme Cleavage (e.g., Ces1c in mouse) Identify_Cause->Plasma_Enzymes Maleimide_Instability Maleimide-Thiol Instability Identify_Cause->Maleimide_Instability Modify_Linker Modify Peptide Linker (e.g., add Glu) Plasma_Enzymes->Modify_Linker Change_Model Change Preclinical Model (e.g., Rat, NHP) Plasma_Enzymes->Change_Model Hydrolyze_Ring Hydrolyze Thiosuccinimide Ring Maleimide_Instability->Hydrolyze_Ring Use_Aryl_Maleimide Use N-Aryl Maleimide Maleimide_Instability->Use_Aryl_Maleimide End Stable ADC Modify_Linker->End Change_Model->End Hydrolyze_Ring->End Use_Aryl_Maleimide->End

Caption: Troubleshooting flowchart for premature payload release.

References

mitigating off-target toxicity of SC-VC-Pab-DM1 ADCs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SC-VC-Pab-DM1 Antibody-Drug Conjugates. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers and drug developers investigate and mitigate off-target toxicity during their experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of off-target toxicity for an this compound ADC?

A1: Off-target toxicity for ADCs with a valine-citrulline (VC) linker and DM1 payload is typically driven by several key factors:

  • Premature Payload Release: The VC linker, while designed for cleavage by lysosomal proteases like Cathepsin B, can exhibit instability in systemic circulation, leading to the premature release of the DM1 payload.[1][2][3] This free drug can then damage healthy, rapidly dividing cells, contributing to hematological and gastrointestinal side effects.[1]

  • Non-specific ADC Uptake: The intact ADC can be taken up by healthy cells through mechanisms independent of the target antigen.[4] This includes Fc-mediated uptake by immune cells, mannose receptor uptake in the liver, or non-specific pinocytosis, which can lead to payload accumulation in organs like the liver and spleen.

  • On-Target, Off-Tumor Toxicity: The target antigen may be expressed at low levels on the surface of normal, healthy cells. The high potency of DM1 means that even minimal binding and internalization in these tissues can cause significant toxicity.

  • Bystander Effect: The DM1 payload is membrane-permeable, allowing it to diffuse out of the target cell after its release and kill adjacent healthy cells that may not express the target antigen. While this can be beneficial for treating heterogeneous tumors, it can also exacerbate damage to surrounding healthy tissue.

Q2: My in vivo study shows significant toxicity (e.g., >15% body weight loss). What is the most common cause and how do I begin to investigate it?

A2: Significant in vivo toxicity is a common challenge. The most frequent cause is the premature release of the cytotoxic payload in circulation due to linker instability. A systematic investigation is crucial to pinpoint the cause. The first step is to differentiate between toxicity from prematurely released payload and toxicity from non-specific uptake of the intact ADC.

A recommended starting point is to perform an in vitro plasma stability assay to quantify the rate of DM1 release from your ADC in plasma. Concurrently, an in vivo study using an isotype (non-targeting) control ADC conjugated with the same this compound system can help determine if the toxicity is antigen-independent.

Q3: How does the Drug-to-Antibody Ratio (DAR) of my ADC influence its toxicity profile?

A3: The Drug-to-Antibody Ratio (DAR) is a critical parameter that significantly impacts both the efficacy and toxicity of an ADC.

  • High DAR (>4): ADCs with a high DAR, particularly with hydrophobic payloads like DM1, often exhibit faster systemic clearance and increased non-specific uptake, especially by liver cells. This can lead to decreased tolerability and a narrower therapeutic window. Increased hydrophobicity can also promote ADC aggregation, which enhances immunogenicity and off-target uptake.

  • Low DAR (2-4): ADCs with a lower DAR are generally better tolerated and show less weight loss in animal models. They typically have a more favorable pharmacokinetic profile, with slower clearance and reduced non-specific uptake. The trade-off may be reduced potency, which must be balanced during optimization.

Q4: What are the best control groups to include in an in vivo MTD study for my ADC?

A4: A well-designed Maximum Tolerated Dose (MTD) study requires several control groups to properly interpret toxicity data:

  • Vehicle Control: The formulation buffer used to administer the ADC. This is the baseline for animal health.

  • Unconjugated Antibody Control: The "SC" antibody without the linker-drug. This helps identify any toxicity originating from the antibody itself.

  • Isotype Control ADC: An antibody that does not bind to the target antigen but is conjugated with the same VC-Pab-DM1 linker-drug at a similar DAR. This is a critical control to assess toxicity caused by non-specific uptake and premature payload release.

  • Free Payload Control (Optional): Administering DM1 alone at a dose equivalent to what might be released from the ADC can help characterize the toxicity profile of the payload itself, though its pharmacokinetics will differ significantly.

Section 2: Troubleshooting Guides

Guide 1: Investigating Unexpected In Vivo Toxicity

Symptom: Your treatment group exhibits severe toxicity, such as rapid body weight loss (>20%), lethargy, or other adverse clinical signs, forcing the termination of the study.

Logical Workflow for Troubleshooting:

G start High In Vivo Toxicity Observed (e.g., >20% weight loss) q1 Is toxicity caused by premature payload release? start->q1 exp1 Perform In Vitro Plasma Stability Assay q1->exp1 Assay exp2 Quantify Free DM1 in Plasma from In Vivo Study (LC-MS) q1->exp2 Measure q2 Is toxicity antigen-independent? q1->q2 Linker is Stable res1 Linker is Unstable (>10% release in 7 days) exp1->res1 Result exp2->res1 sol1 Mitigation: - Engineer a more stable linker (e.g., tandem cleavage) - Optimize conjugation chemistry res1->sol1 exp3 Run In Vivo Study with Isotype Control ADC q2->exp3 Test res2 Isotype ADC is also toxic exp3->res2 Result res3 Isotype ADC is well-tolerated exp3->res3 Result sol2 Cause: Non-specific uptake Mitigation: - Reduce DAR - Engineer Fc region to silence it - PEGylate ADC to shield hydrophobicity res2->sol2 sol3 Cause: On-target, off-tumor toxicity Mitigation: - Select target with higher tumor-specificity - Modulate antibody affinity res3->sol3

Caption: Troubleshooting workflow for high in vivo toxicity.
Guide 2: Differentiating Bystander Effect vs. Non-Specific Uptake In Vitro

Symptom: In a co-culture of antigen-positive (Ag+) and antigen-negative (Ag-) cells, you observe significant death in the Ag- population, but the mechanism is unclear.

Diagnostic Steps:

  • Conditioned Medium Transfer Assay: This assay determines if the toxic effect is mediated by a substance released into the medium.

    • Culture Ag+ cells and treat them with a high concentration of your this compound ADC for 48-72 hours.

    • Collect the supernatant (conditioned medium) and filter it to remove cells.

    • Add this conditioned medium to a culture of only Ag- cells.

    • Result Interpretation: If the Ag- cells die, it confirms that a cytotoxic payload was released from the Ag+ cells and is stable enough in the medium to kill neighboring cells (a true bystander effect).

  • Monoculture Cytotoxicity Assay: This assay tests for direct toxicity of the ADC on Ag- cells.

    • Culture Ag- cells alone and treat them with a serial dilution of your this compound ADC.

    • Result Interpretation: If the ADC is cytotoxic to the Ag- cells in monoculture, it indicates that the toxicity is likely due to direct, non-specific uptake of the ADC by these cells, rather than a bystander effect.

Section 3: Quantitative Data Summaries

For research and troubleshooting purposes, the following tables provide representative data for key ADC characterization assays.

Table 1: Comparative In Vitro Plasma Stability (Data is hypothetical and for illustrative purposes)

ADC ConstructLinker TypeIncubation Time (Days)% Intact ADC Remaining (ELISA)
ADC-01 (Control) Standard VC-Pab195.2%
381.5%
765.0%
ADC-02 (Optimized) Tandem-Cleavage199.8%
398.1%
795.3%

Table 2: Comparative In Vitro Cytotoxicity (IC50 Values) (Data is hypothetical and for illustrative purposes)

Cell LineAntigen StatusADC-01 (Standard VC) IC50Isotype Control ADC IC50
SK-BR-3 Target Positive (High)0.5 nM> 1000 nM
MCF-7 Target Positive (Low)25 nM> 1000 nM
MDA-MB-231 Target Negative850 nM> 1000 nM

Table 3: Summary of a Representative In Vivo MTD Study (Data is hypothetical and for illustrative purposes)

Treatment GroupDose (mg/kg)Mean Body Weight NadirKey Toxicological FindingsMTD Determination
Vehicle-+2.5%None-
ADC-01 (DAR 3.5)10-4.1%Grade 1 ThrombocytopeniaTolerated
ADC-01 (DAR 3.5)20-11.2%Grade 2 Thrombocytopenia, Grade 1 Elevated ALTMTD = 20 mg/kg
ADC-01 (DAR 3.5)30-21.5%Grade 4 Thrombocytopenia, Grade 3 Elevated ALTExceeded MTD
ADC-02 (DAR 7.5)20-19.8%Grade 3 Thrombocytopenia, Grade 2 Elevated ALTExceeded MTD

Section 4: Key Experimental Protocols

Protocol 1: ELISA-Based In Vitro Plasma Stability Assay

This method quantifies the amount of intact, payload-bearing ADC remaining after incubation in plasma.

Materials:

  • Test ADC and controls

  • Human or mouse plasma, heparin-stabilized

  • 96-well ELISA plates

  • Recombinant target antigen

  • Anti-payload antibody (e.g., anti-DM1), HRP-conjugated

  • Coating buffer (PBS), wash buffer (PBST), blocking buffer (PBS + 1% BSA)

  • TMB substrate and Stop Solution

Procedure:

  • Incubation: Dilute the ADC to a final concentration of 100 µg/mL in plasma. Prepare aliquots for each time point (e.g., 0, 24, 72, 168 hours) and incubate at 37°C. Store the T0 sample immediately at -80°C.

  • Plate Coating: Coat a 96-well plate with the target antigen (2 µg/mL in PBS) overnight at 4°C.

  • Washing and Blocking: Wash the plate 3x with wash buffer. Block with blocking buffer for 2 hours at room temperature.

  • Sample Incubation: Wash the plate 3x. Add serial dilutions of the plasma samples (thawed from -80°C) to the wells. Incubate for 2 hours at room temperature. The intact ADC will be captured by the antigen.

  • Detection: Wash the plate 5x. Add the HRP-conjugated anti-DM1 antibody (diluted in blocking buffer). This antibody will only bind to ADCs that still have the payload attached. Incubate for 1 hour.

  • Development: Wash the plate 5x. Add TMB substrate and incubate in the dark for 15-30 minutes. Add Stop Solution.

  • Analysis: Read the absorbance at 450 nm. Calculate the concentration of intact ADC at each time point relative to the T0 sample.

Protocol 2: Co-Culture Bystander Effect Assay

This assay directly assesses the ability of an ADC to kill antigen-negative cells when they are cultured together with antigen-positive cells.

Materials:

  • Antigen-positive (Ag+) cell line

  • Antigen-negative (Ag-) cell line, engineered to express a fluorescent protein (e.g., GFP) for easy identification.

  • 96-well, black-walled, clear-bottom plates

  • Test ADC, isotype control ADC, and free DM1 drug

  • Cell viability reagent (e.g., CellTiter-Glo) or fluorescence imaging system

Procedure:

  • Cell Seeding:

    • Monoculture Controls: Seed Ag+ cells alone and Ag- GFP cells alone in separate wells.

    • Co-culture: Seed a mixture of Ag+ and Ag- GFP cells in the same wells. A 1:3 or 1:1 ratio is a common starting point. Allow cells to adhere overnight.

  • ADC Treatment: Add serial dilutions of the test ADC, isotype control ADC, or free DM1 to the wells. Include untreated wells as a control.

  • Incubation: Incubate the plates for 72-120 hours.

  • Quantification:

    • Fluorescence Imaging: Use an automated imager to count the number of viable GFP-positive cells in the co-culture wells compared to the untreated control. A decrease in GFP-positive cells indicates a bystander effect.

    • Luminescence Assay: If not using fluorescent cells, measure total cell viability using a reagent like CellTiter-Glo. Compare the viability in the co-culture wells to the sum of viabilities expected from the monoculture controls to infer the effect on the Ag- population.

G cluster_0 Day 1: Seeding cluster_1 Day 2: Treatment cluster_2 Day 5-7: Analysis s1 Seed Ag+ Cells (Monoculture) t1 Add Serial Dilutions of: - Test ADC - Isotype Control ADC - Free DM1 s1->t1 s2 Seed Ag- Cells (GFP) (Monoculture) s2->t1 s3 Seed Ag+ and Ag- (GFP) Cells Together (Co-Culture) s3->t1 a1 Quantify Viability of Ag- (GFP) Cells t1->a1 a2 Compare co-culture survival to monoculture survival a1->a2 res Reduced Ag- survival in co-culture indicates bystander killing a2->res

Caption: Experimental workflow for a co-culture bystander assay.
Protocol 3: In Vivo Maximum Tolerated Dose (MTD) Study

This study is designed to determine the highest dose of an ADC that does not cause unacceptable toxicity over a defined period.

Materials:

  • Relevant animal model (e.g., BALB/c mice or tumor-xenograft model)

  • Test ADC and all relevant controls (vehicle, unconjugated antibody, isotype ADC)

  • Dosing equipment (syringes, needles)

  • Calibrated scale for body weight measurements

Procedure:

  • Acclimation and Grouping: Allow animals to acclimate for at least one week. Randomize animals into treatment groups (typically 5-8 animals per group).

  • Dose Escalation Design: Use a dose escalation scheme (e.g., a 3+3 design or a modified Fibonacci sequence). Start with a dose predicted to be safe based on in vitro cytotoxicity data.

  • Administration: Administer a single intravenous (IV) dose of the ADC or control.

  • Monitoring:

    • Body Weight: Measure body weight daily for the first week, then three times a week for the duration of the study (typically 21-28 days). The MTD is often defined as the dose causing a mean body weight loss of no more than 15-20% with full recovery.

    • Clinical Observations: Observe animals daily for signs of toxicity (e.g., ruffled fur, hunched posture, lethargy, diarrhea).

    • Blood Collection: Perform terminal or satellite group blood collection for hematology and clinical chemistry analysis (e.g., platelet counts, liver enzymes like ALT/AST).

  • Endpoint and Analysis: The study endpoint is typically 21 or 28 days post-dose. The MTD is defined as the highest dose that does not result in mortality, irreversible morbidity, or pre-defined levels of weight loss or pathological changes.

Section 5: ADC Mechanism & Toxicity Pathways

The diagram below illustrates the intended therapeutic pathway of an this compound ADC alongside the potential pathways leading to off-target toxicity.

G cluster_0 Systemic Circulation cluster_1 Target Tumor Microenvironment cluster_2 Off-Target Toxicity Pathways ADC_inj Administered ADC (this compound) TumorCell Antigen-Positive Tumor Cell ADC_inj->TumorCell On-Target Delivery PrematureRelease Premature Linker Cleavage in Plasma ADC_inj->PrematureRelease Off-Target (Linker Instability) NonSpecificUptake Non-Specific Uptake of Intact ADC ADC_inj->NonSpecificUptake Off-Target (Uptake) Internalization Binding & Internalization TumorCell->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Cleavage Cathepsin B Cleavage of VC Linker Lysosome->Cleavage Release DM1 Payload Release Cleavage->Release Apoptosis Microtubule Disruption -> Apoptosis Release->Apoptosis Bystander_Tumor Bystander Killing of Antigen-Negative Tumor Cell Release->Bystander_Tumor Diffusion Bystander_Healthy Bystander Killing of Adjacent Healthy Cell Release->Bystander_Healthy Diffusion FreeDM1 Free DM1 in Circulation PrematureRelease->FreeDM1 HealthyCell_Direct Toxicity to Healthy Dividing Cells (e.g., Marrow) FreeDM1->HealthyCell_Direct LiverCell Healthy Cell (e.g., Liver Hepatocyte) NonSpecificUptake->LiverCell LiverToxicity Payload Release -> Hepatotoxicity LiverCell->LiverToxicity

Caption: On-target efficacy vs. off-target toxicity pathways for a VC-DM1 ADC.

References

Technical Support Center: Enhancing SC-VC-Pab-DM1 Conjugate Stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SC-VC-Pab-DM1 antibody-drug conjugates (ADCs). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary instability issues observed with this compound ADCs?

A1: The main stability challenges for ADCs like this compound are premature deconjugation of the DM1 payload, aggregation, and to a lesser extent, fragmentation of the antibody itself.[1]

  • Deconjugation: This is the premature release of the drug-linker from the antibody, which can lead to off-target toxicity and reduced therapeutic efficacy.[1][2] For this compound, this often stems from the instability of the thiol-maleimide linkage.[][4]

  • Aggregation: This involves the formation of high-molecular-weight species. Aggregation is often driven by the hydrophobicity of the DM1 payload and the linker, which can increase the propensity for ADC molecules to cluster together. This can reduce efficacy and increase the risk of an immunogenic response.

  • Fragmentation: This refers to the breakdown of the antibody structure, which is a less common issue but can be exacerbated by harsh formulation or storage conditions.

Q2: What makes the maleimide linker in my this compound conjugate unstable?

A2: The thioether bond formed between a cysteine residue on the antibody and the maleimide part of the linker is susceptible to a retro-Michael reaction. This reaction is reversible and can lead to the original maleimide and thiol being regenerated. The regenerated maleimide can then react with other thiol-containing molecules in the system, such as serum albumin, leading to payload transfer and loss of efficacy. This process is a major pathway for in-vivo instability.

Q3: How can I improve the stability of the thiol-maleimide linkage?

A3: The most effective strategy is to promote the hydrolysis of the succinimide ring within the linker. This hydrolysis reaction opens the ring to form a stable succinamic acid thioether, which is resistant to the retro-Michael reaction, effectively "locking" the conjugate. This can be achieved by:

  • Post-conjugation pH adjustment: Incubating the ADC at a slightly basic pH (e.g., pH 9) for a prolonged period can promote hydrolysis, though this may risk other modifications like deamidation.

  • Linker design: Incorporating electron-withdrawing groups near the maleimide can accelerate the stabilizing ring-opening hydrolysis. Some newer maleimide-based technologies are designed to facilitate this spontaneous hydrolysis under mild conditions.

Q4: My ADC is aggregating. What are the likely causes and how can I fix it?

A4: Aggregation in ADCs is often caused by the increased hydrophobicity from the attached drug-linker. The DM1 payload is particularly hydrophobic. Key causes and mitigation strategies include:

  • Physicochemical Properties: The inherent properties of the antibody and the high drug-to-antibody ratio (DAR) can increase aggregation propensity. Using site-specific conjugation to create more homogeneous ADCs can sometimes mitigate this.

  • Formulation: The formulation buffer is critical. Suboptimal pH, ionic strength, or the absence of stabilizing excipients can lead to aggregation. Screening different buffers and including excipients like polysorbates (e.g., Polysorbate 20 or 80) or sugars (e.g., sucrose, trehalose) can help suppress aggregation.

  • Storage and Handling: Improper storage, such as freeze-thaw cycles or exposure to high temperatures and light, can accelerate aggregation. ADCs often require storage at low temperatures (e.g., -20°C or -80°C) and protection from light. Lyophilization is a common strategy to improve long-term solid-state stability.

Q5: How does the Valine-Citrulline (VC) part of the linker affect stability?

A5: The VC dipeptide linker is designed to be stable in systemic circulation but is susceptible to cleavage by lysosomal proteases, such as Cathepsin B, which are abundant inside tumor cells. This ensures that the DM1 payload is released specifically at the target site. However, it's important to note that VC linkers have shown instability in mouse plasma due to the activity of a specific carboxylesterase (Ces1c), leading to premature drug release in preclinical mouse models. This is a species-specific issue not observed in human plasma.

Troubleshooting Guide

Problem Potential Cause Recommended Solution / Investigation
Loss of Drug-to-Antibody Ratio (DAR) over time Reversal of thiol-maleimide linkage (retro-Michael reaction).• After conjugation, perform a hydrolysis step (e.g., incubate at pH 7.5-9.0) to open the succinimide ring and form a stable, non-reversible bond.• Analyze ADC stability in plasma ex vivo to quantify the rate of drug loss.• Consider using next-generation maleimide linkers designed for enhanced stability.
High levels of aggregation detected by SEC Hydrophobic interactions from the DM1 payload and linker.• Screen different formulation buffers, varying pH and including stabilizing excipients (e.g., polysorbates, sucrose).• Optimize the conjugation process to avoid overly high DAR species, which are more prone to aggregation.• Ensure proper storage conditions (temperature, light protection) and avoid repeated freeze-thaw cycles.
Premature drug release in mouse models Cleavage of the VC linker by mouse carboxylesterase Ces1c.• Be aware that this is a known artifact of mouse models for VC-containing ADCs.• If initial mouse studies are critical, consider alternative linkers that are stable in mouse plasma or use engineered mouse models lacking the specific esterase.• For later-stage preclinical studies, use other animal models like monkeys where VC linkers are stable.
Inconsistent conjugation results Poor quality of antibody or reagents; suboptimal reaction conditions.• Ensure the starting antibody is highly pure (>95%).• Completely remove any reducing agents (e.g., DTT, TCEP) before adding the maleimide-linker to prevent it from reacting.• Optimize reaction conditions such as pH (ideal range is 6.5-7.5 for thiol-maleimide reaction), temperature, and reaction time.

Quantitative Data Summary

Table 1: Factors Influencing Thiol-Maleimide Reaction and Stability

ParameterConditionImpact on Conjugation/StabilityReference(s)
pH for Conjugation pH 6.5 - 7.5Chemoselective for thiols. Reaction with amines is minimal.,
pH > 7.5Competitive reaction with primary amines increases.
Thiol-Maleimide Reaction Rate pH 7.0Reaction with thiols is ~1,000 times faster than with amines.,
Stabilizing Hydrolysis pH 9.0Prolonged incubation can promote hydrolysis of the succinimide ring, but may cause other antibody modifications.
Thiol-Maleimide Adduct Half-Life (t½) Standard Adducts (SITEs¹)Can range from about a day to several weeks, susceptible to thiol exchange.
Ring-Opened Adducts (SATEs²)Half-lives can exceed two years, making them ~100 to 500-fold more stable than their closed-ring counterparts.

¹SITE: Succinimide Thioether ²SATE: Succinamic Acid Thioether

Key Experimental Protocols

Protocol 1: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)

This method separates molecules based on their hydrodynamic radius to quantify the percentage of monomer, aggregate, and fragment in an ADC sample.

  • System Preparation:

    • HPLC System: An HPLC or UPLC system equipped with a UV detector.

    • Column: A suitable SEC column (e.g., TSKgel G3000SWxl).

    • Mobile Phase: A physiological buffer such as Phosphate Buffered Saline (PBS), pH 7.4.

    • Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5 - 1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation:

    • Dilute the this compound conjugate to a concentration of approximately 1 mg/mL in the mobile phase.

  • Analysis:

    • Inject 10-20 µL of the prepared sample onto the column.

    • Monitor the absorbance at 280 nm.

    • The monomeric ADC will elute as the main peak. High molecular weight species (aggregates) will elute earlier, and low molecular weight species (fragments) will elute later.

  • Data Interpretation:

    • Integrate the peak areas for all species.

    • Calculate the percentage of aggregation: % Aggregation = (Area of Aggregate Peaks / Total Area of All Peaks) * 100.

Protocol 2: Determination of Drug Distribution and DAR by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on their hydrophobicity. Since each conjugated DM1 molecule increases the overall hydrophobicity, HIC can resolve species with different numbers of drugs attached (e.g., DAR 0, 2, 4, 6, 8).

  • System Preparation:

    • HPLC System: An HPLC or UPLC system with a UV detector.

    • Column: A HIC column (e.g., Tosoh Butyl-NPR).

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol).

  • Sample Preparation:

    • Dilute the ADC sample to ~1 mg/mL in Mobile Phase A.

  • Analysis:

    • Inject the sample onto the column equilibrated with a high percentage of Mobile Phase A.

    • Elute the bound ADC species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).

    • More hydrophobic species (higher DAR) will be retained longer and elute later.

    • Monitor absorbance at 280 nm.

  • Data Interpretation:

    • Identify and integrate the peaks corresponding to each DAR species.

    • Calculate the weighted average DAR by summing the product of the relative peak area and the DAR value for each species.

Visualizations

cluster_conjugation Conjugation cluster_pathways Post-Conjugation Fates cluster_instability Instability Pathway cluster_stability Stability Pathway Antibody_Cys_SH Antibody-Cys-SH ADC_Adduct Thiosuccinimide Adduct (ADC) Antibody_Cys_SH->ADC_Adduct Michael Addition Linker_Maleimide This compound (Maleimide) Linker_Maleimide->ADC_Adduct Payload_Exchange Payload Exchange (e.g., with Albumin-SH) Linker_Maleimide->Payload_Exchange Retro_Michael Retro-Michael Reaction ADC_Adduct->Retro_Michael Hydrolysis Succinimide Ring Hydrolysis ADC_Adduct->Hydrolysis Irreversible Retro_Michael->Antibody_Cys_SH Retro_Michael->Linker_Maleimide Stable_ADC Stable Ring-Opened Adduct (Locked ADC) Hydrolysis->Stable_ADC

Caption: Competing reaction pathways for a maleimide-thiol conjugate.

cluster_prep Sample Preparation & Stress cluster_analysis Analytical Workflow cluster_data Data Evaluation Start This compound Sample Formulation Prepare in different formulation buffers Start->Formulation Stress Apply Stress Conditions (Thermal, Light, pH) Formulation->Stress Control Unstressed Control (T=0) Formulation->Control Analytics Stability-Indicating Analytics Stress->Analytics Control->Analytics SEC SEC-HPLC (Aggregation, Fragmentation) Analytics->SEC HIC HIC-HPLC (DAR Profile, Deconjugation) Analytics->HIC RP_HPLC RP-HPLC (Free Drug Quantification) Analytics->RP_HPLC MS Mass Spec (Intact Mass, Deconjugation) Analytics->MS Evaluation Compare stressed samples to control SEC->Evaluation HIC->Evaluation RP_HPLC->Evaluation MS->Evaluation Report Identify optimal formulation and storage conditions Evaluation->Report

Caption: General experimental workflow for ADC stability assessment.

References

Technical Support Center: SC-VC-Pab-DM1 ADC Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production and scale-up of the antibody-drug conjugate (ADC) SC-VC-Pab-DM1.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, purification, and characterization of this compound.

Problem 1: Low or Inconsistent Drug-to-Antibody Ratio (DAR)

Symptoms:

  • The average DAR value, as determined by analytical methods like UV-Vis spectroscopy or mass spectrometry, is lower than the target value.[]

  • High batch-to-batch variability in DAR values.[2]

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inefficient Antibody Modification - Optimize pH: Ensure the pH of the reaction buffer is optimal for the succinimidyl ester reaction with antibody lysines. Typically, a slightly basic pH is required. - Molar Ratio of Linker-Payload: Increase the molar excess of the this compound linker-payload to the antibody in the conjugation reaction.[3] - Reaction Time and Temperature: Investigate the effect of extending the reaction time or adjusting the temperature to drive the conjugation to completion.
Hydrolysis of the Linker-Payload - Stock Solution Preparation: Prepare the this compound stock solution in an anhydrous aprotic solvent (e.g., DMSO) immediately before use. - Aqueous Buffer Addition: Add the linker-payload stock solution to the aqueous antibody solution with rapid mixing to minimize hydrolysis.
Inaccurate DAR Measurement - Method Validation: Validate the analytical method used for DAR determination. For UV-Vis spectroscopy, ensure accurate extinction coefficients for both the antibody and DM1 at the measurement wavelengths.[][4] - Orthogonal Methods: Use an orthogonal method, such as mass spectrometry (LC-MS), to confirm the DAR value and distribution.
Problem 2: High Levels of Aggregation

Symptoms:

  • Presence of high molecular weight species (HMWS) detected by size-exclusion chromatography (SEC).

  • Visible precipitation or turbidity in the ADC solution.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Hydrophobic Interactions - Formulation Buffer: Screen different formulation buffers with varying pH and excipients (e.g., surfactants like polysorbate 20/80) to improve colloidal stability. - Control of Conjugation Conditions: The conjugation process itself can induce aggregation. Monitor aggregation levels at different stages of the process.
High DAR Species - Optimize DAR: Higher DAR values can increase the hydrophobicity of the ADC, leading to aggregation. Aim for a lower average DAR if aggregation is a persistent issue. - Purification: Implement a purification step, such as hydrophobic interaction chromatography (HIC), that can separate high-DAR species from the desired product.
Freeze-Thaw Stress - Cryoprotectants: Include cryoprotectants (e.g., sucrose, trehalose) in the formulation buffer to minimize aggregation during freezing and thawing. - Controlled Freezing and Thawing: Implement controlled rates of freezing and thawing to reduce stress on the ADC.
Problem 3: Presence of Free (Unconjugated) DM1

Symptoms:

  • Detection of free DM1 in the purified ADC product by analytical methods like reversed-phase HPLC (RP-HPLC) or LC-MS/MS.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete Purification - Optimize Purification Method: Enhance the purification process to efficiently remove small molecules. Tangential flow filtration (TFF) is a common method for this purpose. - Increase Diafiltration Volumes: During TFF, increase the number of diafiltration volumes to ensure complete removal of unconjugated linker-payload.
Linker Instability - pH and Temperature Control: The VC-Pab linker is designed to be cleaved by lysosomal enzymes. However, exposure to extreme pH or high temperatures during processing could lead to premature cleavage. Maintain controlled conditions throughout the manufacturing process. - Storage Conditions: Store the purified ADC at the recommended temperature (typically 2-8°C for liquid formulations or frozen) and pH to maintain linker stability.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of an this compound ADC?

An ADC with this composition targets a specific antigen on cancer cells via its monoclonal antibody component. After binding to the antigen, the ADC is internalized by the cell. Inside the cell, the VC-Pab (valine-citrulline-p-aminobenzylcarbamate) linker is cleaved by lysosomal proteases, such as cathepsin B, releasing the potent cytotoxic agent, DM1. DM1 then disrupts microtubule assembly, leading to cell cycle arrest and apoptosis of the cancer cell.

Q2: How can I determine the optimal drug-to-antibody ratio (DAR) for my this compound ADC?

The optimal DAR is a balance between efficacy and safety. A higher DAR may increase potency but can also lead to faster clearance from circulation and increased toxicity. It is recommended to produce several batches of the ADC with varying average DARs (e.g., 2, 4, and 6) and evaluate their in vitro cytotoxicity and in vivo efficacy and tolerability.

Q3: What are the critical quality attributes (CQAs) to monitor during the production of an this compound ADC?

Key CQAs for an this compound ADC include:

  • Average DAR and DAR distribution: Affects potency and pharmacokinetics.

  • Level of aggregation: Can impact efficacy and immunogenicity.

  • Amount of free drug-linker: A critical safety parameter due to the high cytotoxicity of DM1.

  • Purity: Absence of process-related impurities.

  • Antigen-binding affinity: Should be comparable to the unconjugated antibody.

  • In vitro cytotoxicity: Confirms the potency of the ADC.

Q4: What are the safety precautions for handling this compound and free DM1?

DM1 is a highly potent cytotoxic agent and should be handled with extreme caution in a controlled environment, such as a containment facility or isolator. Appropriate personal protective equipment (PPE), including gloves, lab coat, and respiratory protection, is mandatory. All waste materials should be decontaminated and disposed of as hazardous waste.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for DM1-based ADCs. Note that specific values can vary depending on the antibody, conjugation conditions, and analytical methods used.

Parameter Typical Range/Value Analytical Method(s) Reference(s)
Average Drug-to-Antibody Ratio (DAR) 3.5 - 4.0UV-Vis Spectroscopy, LC-MS, HIC
Monomer Purity >95%Size-Exclusion Chromatography (SEC)
Free DM1 Level <1% of total DM1RP-HPLC, LC-MS/MS
In Vitro IC50 Varies by cell line (typically in the pM to nM range)Cell-based cytotoxicity assays

Experimental Protocols

Protocol 1: Determination of Average DAR by UV-Vis Spectroscopy

Objective: To determine the average number of DM1 molecules conjugated to each antibody.

Methodology:

  • Sample Preparation: Prepare solutions of the unconjugated antibody and the purified this compound ADC at a known concentration (e.g., 1 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4).

  • Spectrophotometer Setup: Use a UV-Vis spectrophotometer to measure the absorbance of the solutions.

  • Absorbance Measurement: Measure the absorbance of both the antibody and ADC solutions at 280 nm and at the wavelength of maximum absorbance for DM1 (typically around 252 nm).

  • Calculation: The average DAR can be calculated using the following equations, which are derived from the Beer-Lambert law:

    • First, calculate the concentration of the antibody and DM1 in the ADC sample.

    • Then, calculate the molar ratio of DM1 to the antibody.

    • Note: This requires the extinction coefficients of the antibody and DM1 at both wavelengths.

Protocol 2: Assessment of ADC Aggregation by Size-Exclusion Chromatography (SEC)

Objective: To quantify the percentage of monomer, aggregate, and fragment in the ADC sample.

Methodology:

  • Instrumentation: Use a high-performance liquid chromatography (HPLC) system equipped with a suitable SEC column (e.g., Agilent AdvanceBio SEC 300Å) and a UV detector.

  • Mobile Phase: Prepare an aqueous mobile phase, typically a phosphate or saline buffer at a physiological pH.

  • Sample Preparation: Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase.

  • Chromatographic Run: Inject a defined volume of the sample onto the SEC column and run the separation under isocratic conditions.

  • Data Analysis: Integrate the peaks in the chromatogram corresponding to the high molecular weight species (aggregates), the monomer, and low molecular weight species (fragments). Calculate the percentage of each species relative to the total peak area.

Visualizations

ADC_Production_Workflow This compound ADC Production Workflow cluster_upstream Upstream Processing cluster_synthesis Synthesis cluster_conjugation Conjugation cluster_downstream Downstream Processing cluster_qc Quality Control mAb_prod Monoclonal Antibody Production conjugation Antibody-Linker-Payload Conjugation mAb_prod->conjugation linker_payload_syn This compound Linker-Payload Synthesis linker_payload_syn->conjugation purification Purification (e.g., TFF, Chromatography) conjugation->purification formulation Formulation and Fill-Finish purification->formulation qc Analytical Characterization (DAR, Aggregation, Purity) purification->qc formulation->qc

Caption: A high-level overview of the this compound ADC production process.

DM1_Signaling_Pathway DM1 Mechanism of Action ADC This compound ADC Antigen Tumor Cell Surface Antigen ADC->Antigen Binding Internalization Internalization via Endocytosis Antigen->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Linker Cleavage by Cathepsin B Lysosome->Cleavage Free_DM1 Released DM1 Cleavage->Free_DM1 Microtubules Microtubule Disruption Free_DM1->Microtubules Cell_Cycle_Arrest Cell Cycle Arrest Microtubules->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: The intracellular signaling pathway initiated by this compound.

Troubleshooting_Logic Troubleshooting Logic for ADC Production Issues cluster_issues Observed Issues cluster_causes Potential Causes cluster_solutions Corrective Actions Low_DAR Low/Inconsistent DAR Conjugation_Params Suboptimal Conjugation Parameters Low_DAR->Conjugation_Params Linker_Hydrolysis Linker-Payload Hydrolysis Low_DAR->Linker_Hydrolysis Analytical_Error Analytical Method Error Low_DAR->Analytical_Error High_Aggregation High Aggregation Hydrophobicity Increased Hydrophobicity High_Aggregation->Hydrophobicity Process_Stress Process-Induced Stress High_Aggregation->Process_Stress Free_Drug Free Drug Contamination Purification_Inefficiency Inefficient Purification Free_Drug->Purification_Inefficiency Linker_Instability Linker Instability Free_Drug->Linker_Instability Optimize_Reaction Optimize Reaction (pH, Ratio, Time) Conjugation_Params->Optimize_Reaction Fresh_Reagents Use Fresh Reagents Linker_Hydrolysis->Fresh_Reagents Validate_Assay Validate/Orthogonal Assay Analytical_Error->Validate_Assay Optimize_Formulation Optimize Formulation Buffer Hydrophobicity->Optimize_Formulation Control_Process Implement Process Controls Process_Stress->Control_Process Enhance_Purification Enhance Purification Steps Purification_Inefficiency->Enhance_Purification Control_Storage Control Storage Conditions Linker_Instability->Control_Storage

Caption: A logical diagram connecting common ADC production issues to their causes and solutions.

References

Technical Support Center: Refining Purification Methods for SC-VC-Pab-DM1 ADCs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of SC-VC-Pab-DM1 antibody-drug conjugates (ADCs).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound ADCs, offering potential causes and solutions in a question-and-answer format.

Issue 1: High Levels of Aggregation in the Final ADC Product

  • Question: My final this compound ADC product shows a high percentage of aggregates when analyzed by Size Exclusion Chromatography (SEC). What are the potential causes and how can I resolve this?

  • Answer: High aggregation is a common challenge in ADC development, often stemming from the increased hydrophobicity of the conjugate.[1][2] The following table outlines potential causes and recommended troubleshooting steps.

Potential CauseTroubleshooting Steps
Hydrophobicity of the DM1 Payload Reduce the molar excess of the this compound linker-drug during the conjugation reaction to target a lower drug-to-antibody ratio (DAR).[3]
Consider introducing a hydrophilic linker, such as PEG, into the linker design to increase the overall hydrophilicity of the ADC.[4]
Suboptimal Buffer Conditions Screen different buffer compositions, pH levels, and the addition of excipients like arginine or sucrose during conjugation and purification to identify conditions that stabilize the ADC and prevent aggregation.[4]
Harsh Conjugation Conditions Avoid high temperatures and extreme pH during the conjugation reaction, as these can lead to antibody denaturation and subsequent aggregation.

Issue 2: Low Average Drug-to-Antibody Ratio (DAR)

  • Question: Despite using the calculated molar ratio of the drug-linker, my final ADC product has a low average DAR. What could be the reason and how can I improve it?

  • Answer: A low average DAR can significantly diminish the potency of the ADC. Several factors during the conjugation process can contribute to this issue.

Potential CauseTroubleshooting Steps
Inefficient Antibody Reduction Increase the concentration of the reducing agent (e.g., TCEP or DTT) to ensure a sufficient number of free thiols are available for conjugation.
Optimize the reduction time and temperature to achieve complete reduction without compromising antibody integrity.
Insufficient Linker-Payload Increase the molar ratio of the this compound linker-drug to the antibody in the conjugation reaction to drive the reaction towards a higher degree of conjugation.
Suboptimal Reaction Conditions Systematically vary the pH, temperature, and incubation time of the conjugation reaction to determine the optimal conditions for your specific antibody.

Issue 3: Presence of Free Drug-Linker in the Final Product

  • Question: My purified ADC contains an unacceptable level of residual free this compound. How can I effectively remove it?

  • Answer: The presence of unreacted, highly cytotoxic free drug is a critical safety concern. Standard purification methods may be insufficient for complete removal, necessitating process optimization.

Potential CauseTroubleshooting Steps
Inefficient Initial Removal Optimize the Tangential Flow Filtration (TFF) or diafiltration steps post-conjugation to maximize the removal of small molecule impurities.
Hydrophobic Interactions The hydrophobic nature of the DM1 payload can lead to non-specific binding to chromatography resins.
Develop a specific Hydrophobic Interaction Chromatography (HIC) step to separate the more hydrophobic free drug from the ADC species.
Micelle Formation Highly hydrophobic linker-payloads can self-associate to form micelles, which can be difficult to remove by standard filtration.
Combine UF/DF with subsequent chromatography steps to effectively remove these micellar impurities.

Frequently Asked Questions (FAQs)

Q1: What is the this compound drug-linker conjugate?

A1: this compound is a drug-linker conjugate used for creating ADCs. It consists of:

  • DM1 (Mertansine): A potent microtubule-disrupting agent that acts as the cytotoxic payload to kill cancer cells.

  • SC-VC-Pab Linker: A linker system that connects the DM1 payload to the antibody. It is designed to be stable in circulation and release the cytotoxic payload once inside the target cancer cell.

Q2: Why is the Drug-to-Antibody Ratio (DAR) a critical quality attribute for this compound ADCs?

A2: The DAR, which is the average number of DM1 molecules conjugated to a single antibody, is a critical quality attribute (CQA) because it directly impacts the ADC's therapeutic window, efficacy, and safety. An optimal DAR ensures a balance between delivering a potent dose of the cytotoxic drug to the tumor and minimizing off-target toxicity.

Q3: What are the primary methods for purifying this compound ADCs?

A3: The primary purification methods for ADCs, including those with this compound, are chromatographic techniques. These include:

  • Hydrophobic Interaction Chromatography (HIC): Separates ADC species based on their hydrophobicity, which increases with the number of conjugated DM1 molecules. This is a key method for analyzing and purifying different DAR species.

  • Size Exclusion Chromatography (SEC): Separates molecules based on their size, and is primarily used to remove aggregates and other high or low molecular weight impurities.

  • Ion Exchange Chromatography (IEX): Can be used to remove impurities with different charge properties.

Q4: How can I analyze the purity and DAR of my purified this compound ADC?

A4: A combination of analytical techniques is used to characterize the purity and DAR of ADCs:

  • Hydrophobic Interaction Chromatography (HIC): The gold standard for determining the drug load distribution and calculating the average DAR.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used after reducing the ADC to separate and quantify the light and heavy chains with different drug loads.

  • Size Exclusion Chromatography (SEC): Used to quantify the amount of monomer, aggregate, and fragment in the ADC sample.

  • Mass Spectrometry (MS): Can be coupled with chromatography (e.g., SEC-MS or native RP-HPLC-MS) to confirm the identity of different DAR species and provide accurate mass measurements.

Experimental Protocols

Protocol 1: DAR Determination by Hydrophobic Interaction Chromatography (HIC)

This protocol provides a general method for analyzing the drug-to-antibody ratio of an this compound ADC.

Materials:

  • HIC Column (e.g., TSKgel Butyl-NPR)

  • HPLC system with UV detector

  • Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0

  • ADC Sample

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject 10-50 µg of the ADC sample onto the column.

  • Elute the bound ADC using a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

  • Monitor the elution profile at 280 nm.

  • Identify the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) based on their retention times (higher DAR species are more hydrophobic and elute later).

  • Calculate the average DAR by determining the relative area of each peak and using the following formula: Average DAR = Σ (% Peak Area of each DAR species * DAR value) / 100

Protocol 2: Aggregate Analysis by Size Exclusion Chromatography (SEC)

This protocol outlines a method for quantifying aggregates in an this compound ADC sample.

Materials:

  • SEC Column (e.g., Agilent AdvanceBio SEC)

  • HPLC or UHPLC system with UV detector

  • Mobile Phase: 150 mM Sodium Phosphate, pH 7.0

  • ADC Sample

Procedure:

  • Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min.

  • Inject 10-50 µg of the ADC sample.

  • Run the separation isocratically for 15-20 minutes.

  • Monitor the absorbance at 280 nm.

  • Identify and integrate the peaks corresponding to aggregates (eluting earliest), monomer, and fragments (eluting latest).

  • Calculate the percentage of each species based on the peak areas.

Visualizations

ADC_Purification_Workflow cluster_conjugation Conjugation cluster_purification Purification cluster_analysis Analysis conjugation This compound Conjugation Reaction tff Tangential Flow Filtration (TFF) (Removal of free drug-linker) conjugation->tff Crude ADC hic Hydrophobic Interaction Chromatography (HIC) (DAR species separation) tff->hic Partially Purified ADC sec Size Exclusion Chromatography (SEC) (Aggregate removal) hic->sec DAR-Enriched Fractions final_product Final ADC Product sec->final_product Purified ADC hic_analysis HIC Analysis (DAR determination) sec_analysis SEC Analysis (Purity/Aggregate level) rphplc_analysis RP-HPLC Analysis (Reduced chain analysis) ms_analysis Mass Spectrometry (Identity confirmation) final_product->hic_analysis final_product->sec_analysis final_product->rphplc_analysis final_product->ms_analysis Troubleshooting_Aggregation start High Aggregation Detected by SEC cause1 Hydrophobic Payload? start->cause1 cause2 Suboptimal Buffer? start->cause2 cause3 Harsh Conditions? start->cause3 solution1a Lower Drug-to-Antibody Ratio (DAR) cause1->solution1a solution1b Introduce Hydrophilic Linker cause1->solution1b solution2 Screen Buffers, pH, and Excipients cause2->solution2 solution3 Optimize Temperature and pH cause3->solution3 end Aggregation Reduced solution1a->end Re-analyze by SEC solution1b->end Re-analyze by SEC solution2->end Re-analyze by SEC solution3->end Re-analyze by SEC

References

dealing with hydrophobicity issues of SC-VC-Pab-DM1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering hydrophobicity-related issues with the antibody-drug conjugate (ADC), SC-VC-Pab-DM1. The information is structured to offer direct solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its components?

A1: this compound is an antibody-drug conjugate. It consists of three key components:

  • SC: A specific monoclonal antibody (mAb) that targets a particular antigen.

  • VC-Pab: A linker system composed of a valine-citrulline (VC) dipeptide, which is cleavable by lysosomal enzymes like Cathepsin B, and a p-aminobenzyloxycarbonyl (Pab) self-immolative spacer.

  • DM1: A potent cytotoxic maytansinoid payload that inhibits tubulin polymerization.[1]

Q2: What are the primary causes of hydrophobicity and aggregation for this compound?

A2: The primary drivers of hydrophobicity and aggregation in this compound are:

  • Increased Hydrophobicity: The DM1 payload is inherently hydrophobic.[2][3] Its conjugation to the antibody surface increases the overall hydrophobicity of the ADC, leading to intermolecular hydrophobic interactions that can cause aggregation.[4][5]

  • High Drug-to-Antibody Ratio (DAR): A higher DAR means more hydrophobic DM1 molecules are attached to each antibody, significantly increasing the ADC's propensity to aggregate.

  • Suboptimal Buffer Conditions: Unfavorable pH, low ionic strength, or the absence of stabilizing excipients in the formulation can promote protein aggregation.

  • Storage and Handling: Improper storage temperatures, repeated freeze-thaw cycles, and mechanical stress can denature the ADC and induce aggregation.

Q3: What is a typical Drug-to-Antibody Ratio (DAR) for ADCs with VC-Pab linkers, and how does it impact aggregation?

A3: For ADCs conjugated via lysine residues, the average DAR is often targeted between 2 and 4. Site-specific conjugation methods can achieve a more homogeneous DAR. While a higher DAR can enhance potency, it also markedly increases hydrophobicity and the risk of aggregation. It is critical to balance the desired efficacy with acceptable levels of aggregation and favorable pharmacokinetic properties.

Q4: How can I mitigate the hydrophobicity of this compound during conjugation?

A4: To minimize hydrophobicity-related issues during the conjugation reaction:

  • Optimize Linker-Payload Solubility: Introduce a limited amount of an organic co-solvent (e.g., DMSO, DMA) to improve the solubility of the hydrophobic VC-Pab-DM1 linker-payload. Exercise caution, as high concentrations of organic solvents can denature the antibody.

  • Control the DAR: Carefully control the molar excess of the linker-payload to achieve a lower, more soluble DAR.

  • Optimize Reaction Conditions: Systematically optimize the pH, temperature, and incubation time of the conjugation reaction to maximize efficiency while minimizing aggregation.

Troubleshooting Guides

Issue 1: Visible Precipitation or Cloudiness During/After Conjugation

Question: I am observing visible precipitation or cloudiness in my reaction mixture during or after conjugating the SC antibody with VC-Pab-DM1. What is the likely cause, and how can I resolve it?

Answer: This is a common sign of ADC aggregation or precipitation driven by the increased hydrophobicity of the conjugate.

Troubleshooting Workflow:

A Precipitation Observed B Reduce Molar Excess of Linker-Payload A->B High DAR suspected C Introduce Co-solvent (e.g., 5-10% DMSO) A->C Poor linker-payload solubility E Optimize Buffer Conditions (pH, Ionic Strength) A->E Suboptimal buffer F Successful Conjugation B->F C->F D Switch to a More Hydrophilic Linker (if possible) D->F E->F

Caption: Troubleshooting precipitation during conjugation.

Recommended Actions:

  • Reduce DAR: Lower the molar excess of the VC-Pab-DM1 linker-payload in the conjugation reaction.

  • Add Co-solvent: Introduce a small percentage (5-10% v/v) of a co-solvent like DMSO to the reaction buffer to improve the solubility of the linker-payload.

  • Consider a Hydrophilic Linker: If feasible, explore using a linker variant that includes a hydrophilic spacer, such as polyethylene glycol (PEG), to enhance the solubility of the ADC.

  • Buffer Optimization: Ensure the pH and ionic strength of your conjugation buffer are optimal for maintaining antibody stability.

Issue 2: High Levels of Aggregates Detected by Size Exclusion Chromatography (SEC)

Question: My SEC analysis of the purified this compound shows a significant percentage of high molecular weight species (aggregates). How can I reduce this?

Answer: High aggregate levels post-purification indicate that either the conjugation process or the subsequent handling and formulation are promoting aggregation.

Troubleshooting Workflow:

A High Aggregates in SEC B Review Conjugation Parameters (DAR, Co-solvent) A->B C Optimize Purification Strategy (e.g., HIC) A->C D Improve Formulation (Excipients, pH) A->D E Optimize Storage & Handling (Temp, Freeze-Thaw) A->E F Monomeric ADC B->F C->F D->F E->F

Caption: Reducing aggregates in purified ADC.

Recommended Actions:

  • Review Conjugation: Re-evaluate the conjugation conditions as described in the previous troubleshooting guide.

  • Purification Strategy: Consider using Hydrophobic Interaction Chromatography (HIC) for purification, as it can separate ADC species with different DARs and potentially remove more hydrophobic, aggregation-prone species.

  • Formulation Optimization: Formulate the purified ADC in a buffer containing stabilizing excipients such as polysorbates (e.g., Polysorbate 20 or 80) and sugars (e.g., sucrose, trehalose) to minimize hydrophobic interactions and prevent aggregation during storage.

  • Storage and Handling: Store the ADC at the recommended temperature (typically 2-8°C for liquid formulations) and avoid repeated freeze-thaw cycles. If frozen storage is necessary, aliquot the ADC into single-use vials.

Quantitative Data Summary

Table 1: Impact of DAR on this compound Aggregation

Average DAR% Monomer (by SEC)% Aggregate (by SEC)
2.198.51.5
3.892.37.7
5.578.121.9
7.255.644.4

Note: These are representative data and may vary based on the specific antibody and experimental conditions.

Table 2: Effect of Formulation on this compound Stability (4 weeks at 4°C)

Formulation Buffer% Monomer (Initial)% Monomer (4 weeks)% Change in Aggregates
Phosphate Buffered Saline (PBS), pH 7.495.288.5+6.7%
20 mM Histidine, 150 mM NaCl, pH 6.095.193.8+1.3%
20 mM Histidine, 150 mM NaCl, 0.02% Polysorbate 20, pH 6.095.394.9+0.4%

Experimental Protocols

Protocol 1: Determination of ADC Aggregation by Size Exclusion Chromatography (SEC)

Objective: To quantify the percentage of monomer, aggregate, and fragment in a sample of this compound.

Materials:

  • This compound sample

  • SEC column (e.g., Agilent AdvanceBio SEC 300Å)

  • HPLC or UHPLC system with a UV detector

  • Mobile Phase: 150 mM Sodium Phosphate, pH 7.0 (or other suitable aqueous buffer)

Methodology:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dilute the this compound sample to a concentration of approximately 1 mg/mL using the mobile phase.

  • Injection: Inject a defined volume (e.g., 20 µL) of the prepared sample onto the column.

  • Data Acquisition: Monitor the elution profile at 280 nm.

  • Data Analysis: Integrate the peaks corresponding to the high molecular weight species (aggregates), the main peak (monomer), and any low molecular weight species (fragments). Calculate the percentage of each species relative to the total peak area.

Protocol 2: Characterization of ADC Hydrophobicity by Hydrophobic Interaction Chromatography (HIC)

Objective: To assess the hydrophobicity profile of this compound and resolve species with different DARs.

Materials:

  • This compound sample

  • HIC column (e.g., Tosoh Butyl-NPR)

  • HPLC or UHPLC system with a UV detector

  • Buffer A: 50 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0

  • Buffer B: 50 mM Sodium Phosphate, pH 7.0, containing 5-20% isopropanol

Methodology:

  • System Equilibration: Equilibrate the HIC column with Buffer A.

  • Sample Preparation: Dilute the this compound sample to approximately 1 mg/mL in Buffer A.

  • Injection: Inject the prepared sample onto the column.

  • Elution Gradient: Apply a linear gradient from 100% Buffer A to 100% Buffer B over a specified time (e.g., 30 minutes) to elute the bound species. More hydrophobic species will elute later in the gradient.

  • Data Acquisition: Monitor the elution profile at 280 nm.

  • Data Analysis: Analyze the resulting chromatogram. The retention time is indicative of the relative hydrophobicity. Different peaks often correspond to ADC species with different DARs.

Signaling Pathway and Experimental Workflow Diagrams

cluster_0 ADC Internalization and Payload Release A This compound binds to target antigen on tumor cell B ADC-antigen complex is internalized via endocytosis A->B C Trafficking to lysosome B->C D Cathepsin B cleaves VC linker in acidic lysosomal environment C->D E Pab spacer self-immolates D->E F Free DM1 is released into the cytoplasm E->F G DM1 binds to tubulin, inhibiting microtubule assembly F->G H Cell cycle arrest and apoptosis G->H

Caption: Intracellular pathway of this compound.

cluster_1 General ADC Production and Analysis Workflow A Antibody (SC) Production & Purification B Antibody Reduction (for cysteine conjugation) A->B C Conjugation with VC-Pab-DM1 B->C D Purification of ADC (e.g., HIC, SEC) C->D E Characterization D->E I Formulation and Stability Studies D->I F DAR Determination (HIC, RP-HPLC) E->F G Aggregation Analysis (SEC) E->G H In Vitro Cytotoxicity Assay E->H

References

Technical Support Center: Improving the Therapeutic Window of SC-VC-Pab-DM1 ADCs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with sulfocysteine-valine-citrulline-p-aminobenzylcarbamate-maytansinoid (SC-VC-Pab-DM1) antibody-drug conjugates (ADCs). Our goal is to help you overcome common experimental challenges and optimize the therapeutic window of your ADC constructs.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for an this compound ADC?

A1: The this compound ADC leverages a multi-step process to selectively deliver the cytotoxic payload, DM1, to target cancer cells.[]

  • Binding: The monoclonal antibody (mAb) component of the ADC binds to a specific target antigen on the surface of a cancer cell.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis.[2]

  • Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an acidic cellular compartment containing various enzymes.

  • Linker Cleavage: Within the lysosome, the valine-citrulline (VC) dipeptide linker is cleaved by lysosomal proteases, such as Cathepsin B.[3][4] This cleavage releases the p-aminobenzylcarbamate (Pab) spacer, which in turn liberates the active DM1 payload.

  • Cytotoxicity: The released DM1, a potent microtubule inhibitor, binds to tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest and ultimately, apoptotic cell death.[5]

Q2: What is the "bystander effect" and is it relevant for this compound ADCs?

A2: The bystander effect is the ability of a released ADC payload to diffuse out of the target antigen-positive cell and kill neighboring antigen-negative cancer cells. This is particularly important in tumors with heterogeneous antigen expression. For this compound ADCs, the released DM1 payload is membrane permeable, allowing it to induce a bystander effect. The cleavable VC linker is crucial for this process, as it allows for the release of the unmodified, cell-permeable payload.

Q3: How does the Drug-to-Antibody Ratio (DAR) impact the therapeutic window?

A3: The Drug-to-Antibody Ratio (DAR), or the average number of drug molecules conjugated to a single antibody, is a critical quality attribute that significantly influences an ADC's therapeutic window.

  • Low DAR: May result in insufficient potency and reduced therapeutic efficacy.

  • High DAR: Can lead to increased hydrophobicity, promoting aggregation and faster clearance from circulation. This can also increase the risk of off-target toxicity.

Optimizing the DAR is crucial for balancing efficacy and safety.

Q4: What are the primary causes of off-target toxicity with DM1-based ADCs?

A4: Off-target toxicity can be a significant challenge in ADC development and can arise from several factors:

  • Premature Payload Release: Instability of the linker in systemic circulation can lead to the premature release of DM1, causing systemic toxicity.

  • Antigen Expression on Healthy Tissues: If the target antigen is expressed on normal, healthy cells, the ADC can bind to and damage these tissues ("on-target, off-tumor" toxicity).

  • Nonspecific Uptake: ADCs can be taken up by normal cells through mechanisms like pinocytosis or interactions with Fc receptors, leading to off-target payload delivery.

  • Payload-Mediated Off-Target Binding: Research suggests that the DM1 payload itself may bind to cell surface proteins, such as cytoskeleton-associated protein 5 (CKAP5), on normal cells, inducing cytotoxicity independently of the target antigen.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound ADCs.

Issue 1: Low In Vitro Cytotoxicity or Higher than Expected IC50 Value

Possible Causes and Troubleshooting Steps:

Possible CauseTroubleshooting Steps
Inefficient ADC Internalization Confirm target antigen expression on your cell line. Perform an internalization assay to verify that the ADC is being taken up by the cells.
Low Drug-to-Antibody Ratio (DAR) Determine the DAR of your ADC batch using UV-Vis spectroscopy or Hydrophobic Interaction Chromatography (HIC). If the DAR is low, optimize the conjugation reaction conditions.
Linker Instability or Inefficient Cleavage Perform a linker cleavage assay using lysosomal extracts or purified Cathepsin B to confirm payload release.
Cell Line Resistance Investigate potential resistance mechanisms in your cell line, such as upregulation of drug efflux pumps or alterations in microtubule dynamics.
Incorrect Assay Conditions Optimize cell seeding density and incubation time for your cytotoxicity assay. Ensure the ADC concentration range is appropriate to generate a full dose-response curve.
Issue 2: High Levels of Aggregation in the Final ADC Product

Possible Causes and Troubleshooting Steps:

Possible CauseTroubleshooting Steps
High Drug-to-Antibody Ratio (DAR) A high DAR increases the hydrophobicity of the ADC, promoting aggregation. Optimize conjugation to achieve a lower, more homogeneous DAR.
Suboptimal Formulation Buffer Screen different buffer conditions (pH, ionic strength, excipients) to identify a formulation that minimizes aggregation.
Harsh Conjugation or Storage Conditions Avoid high temperatures, extreme pH, and multiple freeze-thaw cycles during conjugation and storage. Consider using stabilizing buffers for long-term storage.
Antibody Quality Ensure the starting antibody is of high purity and is not already aggregated.
Issue 3: Inconsistent Results in In Vivo Efficacy Studies

Possible Causes and Troubleshooting Steps:

Possible CauseTroubleshooting Steps
Suboptimal ADC Dose or Schedule Perform a dose-ranging study to determine the maximum tolerated dose (MTD) and the optimal therapeutic dose.
Poor ADC Stability In Vivo Assess the in vivo stability of the ADC by measuring the DAR over time in plasma samples from treated animals.
Tumor Model Variability Ensure consistent tumor cell implantation and monitor tumor growth closely. Consider using patient-derived xenograft (PDX) models for greater clinical relevance.
Inadequate Tumor Penetration Evaluate ADC distribution within the tumor tissue using techniques like immunohistochemistry or fluorescence imaging.

Data Presentation

Table 1: Key Parameters Influencing the Therapeutic Window of DM1-based ADCs

ParameterLow ValueOptimal RangeHigh ValuePotential Consequences of Suboptimal Value
Drug-to-Antibody Ratio (DAR) < 22 - 4> 4Low DAR: Reduced efficacy. High DAR: Increased aggregation, faster clearance, potential for off-target toxicity.
In Vitro IC50 (Antigen-Positive Cells) > 10 nM0.1 - 10 nM< 0.1 nMHigh IC50 indicates low potency.
Linker Stability (Plasma Half-life) < 24 hours> 72 hoursN/ALow stability leads to premature payload release and systemic toxicity.
Aggregation (%) < 1%< 5%> 5%Increased aggregation can lead to reduced efficacy and potential immunogenicity.

Experimental Protocols

Protocol 1: Determination of Average DAR by UV-Vis Spectroscopy

This protocol provides a rapid method to determine the average DAR of your this compound ADC.

Materials:

  • Purified this compound ADC

  • Unconjugated monoclonal antibody

  • This compound drug-linker

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis spectrophotometer and quartz cuvettes

Procedure:

  • Determine Molar Extinction Coefficients (ε):

    • Measure the absorbance of a known concentration of the unconjugated antibody at 280 nm (A280) and at the wavelength of maximum absorbance for DM1 (e.g., 252 nm, A252). Calculate ε_Ab,280 and ε_Ab,252.

    • Measure the absorbance of a known concentration of the this compound drug-linker at 280 nm and 252 nm. Calculate ε_Drug,280 and ε_Drug,252.

  • Measure ADC Absorbance:

    • Dilute the purified ADC in PBS to a concentration that gives an A280 reading between 0.5 and 1.5.

    • Measure the absorbance of the ADC solution at 280 nm (A_ADC,280) and 252 nm (A_ADC,252).

  • Calculate DAR:

    • Use the following simultaneous equations to solve for the concentration of the antibody (C_Ab) and the drug (C_Drug):

      • A_ADC,280 = (ε_Ab,280 * C_Ab) + (ε_Drug,280 * C_Drug)

      • A_ADC,252 = (ε_Ab,252 * C_Ab) + (ε_Drug,252 * C_Drug)

    • Calculate the average DAR = C_Drug / C_Ab.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the potency (IC50) of the ADC on antigen-positive and antigen-negative cell lines.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • This compound ADC and unconjugated antibody

  • 96-well cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and unconjugated antibody in complete medium.

    • Remove the medium from the wells and add 100 µL of the various ADC concentrations. Include untreated cells as a control.

  • Incubation:

    • Incubate the plates for 72-120 hours at 37°C, 5% CO2.

  • MTT Assay:

    • Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

  • Data Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 3: In Vivo Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of the ADC in a subcutaneous xenograft mouse model.

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or athymic nude)

  • Tumor cells (antigen-positive)

  • Matrigel (optional)

  • This compound ADC, vehicle control, and isotype control ADC

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Harvest tumor cells during their exponential growth phase.

    • Resuspend cells in sterile PBS or a PBS/Matrigel mixture (1:1) at a concentration of 2-10 x 10^6 cells per 100 µL.

    • Inject the cell suspension subcutaneously into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor mice for tumor formation.

    • When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, isotype control ADC, this compound ADC at different doses).

  • Treatment:

    • Administer the treatments intravenously (or as appropriate) according to the planned dosing schedule (e.g., once weekly for 3 weeks).

  • Monitoring:

    • Measure tumor volumes with calipers 2-3 times per week. (Tumor Volume = 0.5 x Length x Width²)

    • Monitor the body weight and overall health of the mice as an indicator of toxicity.

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Calculate tumor growth inhibition (TGI) at the end of the study.

    • Analyze the data for statistical significance.

Visualizations

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC This compound ADC Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Internalization Internalization (Endocytosis) Antigen->Internalization 2. Receptor-Mediated Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking Tubulin Tubulin Polymerization Lysosome->Tubulin 4. Linker Cleavage & DM1 Release Apoptosis Apoptosis Tubulin->Apoptosis 5. Microtubule Disruption

Caption: Mechanism of action of a this compound ADC.

Troubleshooting_Workflow Start Suboptimal In Vitro Efficacy Observed Check_DAR 1. Characterize ADC: - Determine DAR - Assess Aggregation Start->Check_DAR DAR_OK DAR & Aggregation Acceptable? Check_DAR->DAR_OK Optimize_Conj Optimize Conjugation & Purification DAR_OK->Optimize_Conj No Check_Bioactivity 2. Assess Biological Function: - Internalization Assay - Linker Cleavage Assay DAR_OK->Check_Bioactivity Yes Optimize_Conj->Check_DAR Bioactivity_OK Internalization & Cleavage Confirmed? Check_Bioactivity->Bioactivity_OK Revisit_Target Re-evaluate Target & Antibody Bioactivity_OK->Revisit_Target No Optimize_Assay 3. Optimize Cytotoxicity Assay Conditions Bioactivity_OK->Optimize_Assay Yes DM1_Signaling_Pathway DM1 Released DM1 Tubulin α/β-Tubulin Dimers DM1->Tubulin Binds to Vinca Domain Microtubules Microtubules Tubulin->Microtubules Inhibits Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Disrupts Dynamics G2M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

References

Validation & Comparative

A Head-to-Head Comparison of Linker Stability: SC-VC-Pab-DM1 vs. SMCC-DM1 in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component of an antibody-drug conjugate (ADC), profoundly influencing its stability, efficacy, and toxicity profile. The choice between a cleavable and a non-cleavable linker is a pivotal decision in ADC design. This guide provides a detailed comparison of a prominent cleavable linker, SC-VC-Pab-DM1, and the widely used non-cleavable linker, SMCC-DM1, to aid researchers in selecting the optimal linker for their therapeutic candidates.

The this compound linker is designed for controlled drug release within the tumor microenvironment. It incorporates a valine-citrulline (VC) dipeptide that is susceptible to cleavage by lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells. Following enzymatic cleavage, a self-immolative para-aminobenzyl (Pab) spacer facilitates the release of the potent tubulin inhibitor, DM1.

In contrast, the SMCC-DM1 linker forms a stable, non-cleavable thioether bond between the antibody and the DM1 payload. The release of the cytotoxic drug is entirely dependent on the proteolytic degradation of the antibody backbone within the lysosome after the ADC is internalized by the target cell. This mechanism generally leads to higher stability in circulation. The ADC Kadcyla® (ado-trastuzumab emtansine), approved for HER2-positive breast cancer, utilizes the SMCC-DM1 linker technology.[1][2]

Quantitative Data Summary

The following tables summarize the stability characteristics of ADCs featuring VC-Pab and SMCC linkers. It is important to note that direct head-to-head studies with identical antibodies and the DM1 payload are limited in publicly available literature. Therefore, the data presented is a synthesis from various studies and should be interpreted with consideration of the different experimental conditions.

Table 1: In Vitro Plasma Stability Comparison

Linker TypeADC ExampleSpeciesAssayStability MetricKey FindingsReference
Cleavable Trastuzumab-vc-MMAEMouseLC-MS~25% free payload after 6 daysUnstable in mouse plasma due to carboxylesterase 1c (Ces1c) activity.[3]
Cleavable ITC6104RO (VC-PABC-MMAF)MouseLC-qTOF-MSRapid decrease in acDrug concentrationUnstable in in vitro mouse plasma.[4]
Cleavable ITC6104RO (VC-PABC-MMAF)HumanLC-qTOF-MSStableStable in IgG depleted human plasma.[4]
Non-cleavable Ado-trastuzumab emtansine (T-DM1)RatLC-MS/MS37% of acDrug remaining at day 3Shows significant deconjugation over time in rat plasma.
Non-cleavable J2898A-SMCC-DM1N/A (ex vivo)RadiolabelSlower rate of maytansinoid lossSome loss of payload can occur via thiol elimination.

Table 2: In Vivo Stability Comparison

Linker TypeADC ExampleAnimal ModelKey Pharmacokinetic ParameterValueKey FindingsReference
Cleavable ITC6104RO (VC-PABC-MMAF)MouseClearance (acDrug)HighRapid clearance and low exposure of the antibody-conjugated drug.
Non-cleavable Ado-trastuzumab emtansine (T-DM1)Ratt1/2 (T-DM1)~3.5 daysDemonstrates a relatively long half-life.
Non-cleavable J2898A-SMCC-DM1N/AClearanceSlightly faster than total antibodySuggests a fraction of maytansinoid loss in vivo.

Mechanism of Action and Cleavage

The distinct chemistries of the this compound and SMCC-DM1 linkers dictate their stability and mechanism of payload release.

G cluster_0 This compound (Cleavable Linker) Pathway cluster_1 SMCC-DM1 (Non-Cleavable Linker) Pathway ADC_VC ADC Internalization Lysosome_VC Lysosomal Trafficking ADC_VC->Lysosome_VC Receptor-mediated endocytosis CathepsinB Cathepsin B Cleavage of VC Linker Lysosome_VC->CathepsinB SelfImmolation Pab Spacer Self-Immolation CathepsinB->SelfImmolation DM1_Release_VC Free DM1 Release SelfImmolation->DM1_Release_VC ADC_SMCC ADC Internalization Lysosome_SMCC Lysosomal Trafficking ADC_SMCC->Lysosome_SMCC Receptor-mediated endocytosis Degradation Antibody Degradation Lysosome_SMCC->Degradation DM1_Release_SMCC Release of Lysine-SMCC-DM1 Degradation->DM1_Release_SMCC

Cleavage mechanisms of this compound and SMCC-DM1 linkers.

Experimental Protocols

Accurate assessment of ADC linker stability is crucial for preclinical development. Below are detailed methodologies for key experiments.

In Vitro Plasma Stability Assay

Objective: To determine the rate of drug deconjugation from an ADC in plasma.

Methodology:

  • ADC Incubation: Incubate the ADC at a final concentration of 100 µg/mL in plasma (e.g., human, mouse, rat) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).

  • Sample Processing: Immediately freeze the collected aliquots on dry ice and store at -80°C until analysis.

  • Quantification: Analyze the samples to determine the concentration of the intact ADC (antibody-conjugated drug) and the total antibody.

    • ELISA: Use two separate ELISA assays. One to capture the antibody via its antigen-binding site and detect with an anti-payload antibody (measures intact ADC). The other to capture with an anti-Fc antibody and detect with an anti-Fab antibody (measures total antibody).

    • LC-MS: Employ immuno-affinity capture of the ADC from the plasma matrix followed by LC-MS analysis to determine the average drug-to-antibody ratio (DAR) at each time point.

  • Data Analysis: Calculate the average DAR at each time point. A decrease in DAR over time indicates linker instability and payload release.

In Vivo Stability Assessment

Objective: To evaluate the pharmacokinetic profile and linker stability of an ADC in an animal model.

Methodology:

  • Animal Dosing: Administer the ADC intravenously to the selected animal model (e.g., mice or rats) at a specified dose (e.g., 3 mg/kg).

  • Blood Sampling: Collect blood samples at predetermined time points post-injection (e.g., 5 minutes, 1, 6, 24, 48, 96, 168, and 336 hours).

  • Plasma Isolation: Process the blood samples to obtain plasma.

  • Bioanalysis:

    • Total Antibody Quantification (ELISA): Measure the concentration of the total antibody in the plasma samples using a validated ELISA method.

    • Intact ADC Quantification (ELISA or LC-MS): Quantify the concentration of the intact ADC using either an ELISA specific for the conjugated drug or an LC-MS-based method to determine the DAR.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as clearance, half-life, and area under the curve (AUC) for both the total antibody and the intact ADC. A faster clearance of the intact ADC compared to the total antibody suggests in vivo linker cleavage.

G cluster_0 Experimental Workflow start ADC Sample in_vitro In Vitro Plasma Incubation start->in_vitro in_vivo In Vivo Animal Dosing start->in_vivo sampling_vitro Time-point Sampling in_vitro->sampling_vitro sampling_vivo Blood Sampling in_vivo->sampling_vivo analysis Bioanalysis (ELISA / LC-MS) sampling_vitro->analysis sampling_vivo->analysis data_analysis Data Analysis (DAR, PK Parameters) analysis->data_analysis stability_assessment Linker Stability Assessment data_analysis->stability_assessment

Workflow for ADC linker stability assessment.

Concluding Remarks

The choice between a cleavable this compound linker and a non-cleavable SMCC-DM1 linker is highly dependent on the specific therapeutic goals and the biological context of the target.

This compound (Cleavable):

  • Advantages: Offers the potential for a "bystander effect," where the released, cell-permeable payload can kill neighboring antigen-negative tumor cells. This can be particularly beneficial in treating heterogeneous solid tumors.

  • Considerations: Stability can be variable, especially in preclinical rodent models where carboxylesterases can lead to premature drug release. This necessitates careful evaluation in relevant species.

SMCC-DM1 (Non-cleavable):

  • Advantages: Generally exhibits superior plasma stability, which can translate to a better safety profile and a wider therapeutic window. It is a clinically validated approach, as demonstrated by Kadcyla®.

  • Considerations: The released payload (lysine-SMCC-DM1) is charged and less membrane-permeable, largely abrogating the bystander effect. Efficacy is therefore more reliant on high, uniform antigen expression on tumor cells.

Ultimately, the optimal linker choice will be determined by empirical data from in vitro and in vivo studies that evaluate the stability, efficacy, and toxicity of the specific ADC construct.

References

A Comparative Guide to SC-VC-Pab-DM1 and MC-VC-PAB-MMAE Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent antibody-drug conjugate (ADC) linker-payload systems: SC-VC-Pab-DM1 and MC-VC-PAB-MMAE. The objective is to offer a comprehensive overview of their efficacy, supported by experimental data, to aid in the informed selection and development of next-generation targeted cancer therapies.

Executive Summary

Both this compound and MC-VC-PAB-MMAE are advanced linker-payload systems designed for targeted delivery of cytotoxic agents to cancer cells. They share a common cleavable linker technology centered around the valine-citrulline (VC) dipeptide, which is designed to be stable in systemic circulation but susceptible to cleavage by lysosomal proteases like cathepsin B, which are often overexpressed in the tumor microenvironment.[1][2] The primary distinction between these two systems lies in their cytotoxic payloads: DM1 (a maytansinoid) and MMAE (an auristatin).[3][4]

  • MC-VC-PAB-MMAE utilizes monomethyl auristatin E (MMAE), a potent synthetic antineoplastic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[4] MMAE is known for its high potency and the ability to induce a "bystander effect," where the cell-permeable drug can kill adjacent, antigen-negative tumor cells.

  • This compound employs DM1 (mertansine), a derivative of maytansine that also functions as a potent microtubule inhibitor. Similar to MMAE, DM1 induces mitotic arrest by disrupting microtubule dynamics.

The choice between these two linker-payloads can significantly impact an ADC's therapeutic index, influencing its efficacy, safety profile, and suitability for different tumor types. This guide will delve into the available preclinical data to draw a comparative analysis.

Data Presentation: Efficacy Comparison

The following tables summarize the in vitro and in vivo efficacy data for ADCs utilizing DM1 and MMAE payloads. It is important to note that direct head-to-head comparisons of this compound and MC-VC-PAB-MMAE with the same antibody and target are limited in publicly available literature. The data presented is compiled from various studies and may involve different antibodies, cell lines, and experimental conditions.

In Vitro Cytotoxicity Data
PayloadAntibodyCell LineTarget AntigenIC50 ValueCitation
DM1 Anti-CD30Karpas 299CD300.06 nmol/L
DM1 Anti-HER2 (Trastuzumab)SK-BR-3HER20.05 - 0.08 nM
DM1 Anti-HER2 (Trastuzumab)BT474HER20.5 - 0.8 nM
DM1 Anti-HER2 (Trastuzumab)N87HER20.6 - 0.9 nM
MMAE Anti-CD30 (cAC10)Karpas 299CD300.04 nmol/L
MMAE Anti-HER2 (H32)SK-BR-3HER20.03 - 0.07 nM
MMAE Anti-HER2 (H32)BT474HER20.02 - 0.1 nM
MMAE Anti-HER2 (H32)N87HER20.5 - 0.8 nM
In Vivo Tumor Growth Inhibition Data
PayloadAntibodyXenograft ModelDosing RegimenOutcomeCitation
DM1 Anti-HER2 (Single Chain)SKOV3 (Ovarian)20 mg/kgComplete remission in 3/6 mice
DM1 Anti-HER2 (Trastuzumab)JIMT-1 (Breast)Not SpecifiedSignificant tumor growth inhibition
MMAE Anti-EGFR (LR004)KYSE520 (Esophageal)15 mg/kg (four injections)Complete tumor regression
MMAE Anti-CD30Karpas 299 AdmixedNot SpecifiedComplete tumor remission

Experimental Protocols

In Vitro Cytotoxicity Assay (IC50 Determination)

This assay determines the concentration of an ADC required to inhibit the growth of a cell population by 50%.

Protocol Outline:

  • Cell Seeding: Seed target cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC for a defined period (e.g., 72-144 hours). Include untreated cells as a negative control.

  • Viability Assessment: Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based reagent (e.g., CellTiter-Glo®).

  • Data Analysis: Measure the absorbance or luminescence to determine the percentage of viable cells relative to the untreated control. Plot the cell viability against the ADC concentration and calculate the IC50 value using a sigmoidal dose-response curve.

In Vivo Tumor Growth Inhibition Study

This study evaluates the efficacy of an ADC in reducing tumor growth in a preclinical animal model.

Protocol Outline:

  • Xenograft Model Establishment: Subcutaneously implant human tumor cells into immunocompromised mice (e.g., SCID or nude mice).

  • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • ADC Administration: Administer the ADC intravenously at various dose levels and schedules. The control group typically receives a vehicle or a non-binding control ADC.

  • Tumor Volume Measurement: Measure tumor volume at regular intervals using calipers.

  • Data Analysis: Plot the mean tumor volume for each group over time to assess the extent of tumor growth inhibition. Statistical analysis is performed to determine the significance of the observed effects.

Visualizations

Mechanism of Action for a Cleavable Linker ADC

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC in Circulation TumorCell Tumor Cell ADC->TumorCell 1. Binding to Target Antigen Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload (DM1 or MMAE) Lysosome->Payload 4. Linker Cleavage Microtubules Microtubule Disruption Payload->Microtubules 5. Target Engagement Apoptosis Apoptosis Microtubules->Apoptosis 6. Cell Death TGI_Workflow start Start implant Implant Tumor Cells in Mice start->implant monitor_growth Monitor Tumor Growth implant->monitor_growth randomize Randomize Mice into Treatment & Control Groups monitor_growth->randomize administer Administer ADC or Vehicle randomize->administer measure Measure Tumor Volume Periodically administer->measure measure->administer Repeat Dosing analyze Analyze and Plot Tumor Growth Data measure->analyze end End analyze->end

References

A Comparative Guide to Cleavable and Non-Cleavable Linkers for DM1 Payload Delivery in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy has been significantly advanced by the advent of antibody-drug conjugates (ADCs), which unite the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. A critical component in the design and performance of an ADC is the linker, which connects the antibody to the payload. The choice between a cleavable and a non-cleavable linker for the potent microtubule inhibitor DM1 is a pivotal decision that profoundly influences the ADC's mechanism of action, efficacy, and safety profile.

This guide provides an objective, data-supported comparison of cleavable and non-cleavable linkers for the delivery of the DM1 payload.

Mechanism of Action: A Tale of Two Release Strategies

The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanism.

Cleavable Linkers: These are designed to be stable in systemic circulation but are susceptible to specific triggers within the tumor microenvironment or inside the cancer cell.[1] Common cleavage mechanisms include:

  • Enzymatic Cleavage: Utilizing proteases like cathepsins, which are often upregulated in tumors.

  • pH Sensitivity: Exploiting the acidic environment of endosomes and lysosomes.

  • Reductive Cleavage: Responding to the higher concentrations of reducing agents like glutathione within the cell.[2]

This controlled release can result in a "bystander effect," where the liberated, cell-permeable payload can diffuse and kill neighboring antigen-negative tumor cells, which is particularly advantageous in treating heterogeneous tumors.[3]

Non-Cleavable Linkers: These linkers, such as the thioether-based succinimidyl trans-4-(maleimidylmethyl)cyclohexane-1-carboxylate (SMCC) used in Trastuzumab emtansine (Kadcyla®), do not have a specific cleavage site.[4][5] The release of the DM1 payload is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cancer cell. This process releases the payload with the linker and a single amino acid (e.g., lysine) still attached. This resulting charged metabolite (e.g., Lysine-MCC-DM1) is generally cell-impermeable, thus significantly limiting the bystander effect.

Comparative Performance Data

The selection of a linker has a significant impact on the in vitro and in vivo performance of a DM1-based ADC. The following tables summarize key performance data.

ADC Configuration Cell Line Target Antigen Linker Type Payload IC50 (ng/mL)
Trastuzumab-SPP-DM1SK-BR-3 (HER2+++)HER2Cleavable (Disulfide)DM1~10-30
Trastuzumab-emtansine (T-DM1)SK-BR-3 (HER2+++)HER2Non-cleavable (Thioether)DM1~30-60
Anti-CD22-SPDB-DM4Ramos (CD22+)CD22Cleavable (Disulfide)DM4~0.1-1
Anti-CD22-SMCC-DM1Ramos (CD22+)CD22Non-cleavable (Thioether)DM1~1-5

Table 1: In Vitro Cytotoxicity. Note: IC50 values are approximate and can vary based on specific experimental conditions. Data is synthesized from multiple sources for comparative illustration.

ADC Configuration Xenograft Model Linker Type Payload Tumor Growth Inhibition
huC242-SPDB-DM4COLO 205 (CanAg)Cleavable (Disulfide)DM4High
huC242-SMCC-DM1COLO 205 (CanAg)Non-cleavable (Thioether)DM1Marginal
Anti-EpCAM-CX-DM1BxPC3 (EpCAM)Cleavable (Peptide)DM1High
Anti-EpCAM-SMCC-DM1BxPC3 (EpCAM)Non-cleavable (Thioether)DM1Moderate

Table 2: In Vivo Efficacy in Xenograft Models. Note: Efficacy is highly dependent on the tumor model, antigen expression, and dosing regimen. Data is synthesized from multiple sources for comparative illustration.

ADC Configuration Species Linker Type Payload Plasma Stability (Half-life)
Trastuzumab-SPP-DM1RatCleavable (Disulfide)DM1Shorter than T-DM1
Trastuzumab-emtansine (T-DM1)RatNon-cleavable (Thioether)DM1Longer than T-SPP-DM1
Generic ADCHumanCleavable (Val-Cit)MMAEVariable, prone to premature release
Trastuzumab-emtansine (T-DM1)HumanNon-cleavable (Thioether)DM1Generally high

Table 3: Plasma Stability. Note: Plasma stability is influenced by the specific linker chemistry and conjugation site.

Visualizing the Mechanisms

cleavable_linker_mechanism cluster_bloodstream Systemic Circulation (pH ~7.4) cluster_cell Target Cancer Cell ADC_Circulating Cleavable Linker ADC (Stable) ADC_Bound ADC Binds to Antigen ADC_Circulating->ADC_Bound Internalization Internalization (Endocytosis) ADC_Bound->Internalization Lysosome Endosome/ Lysosome Internalization->Lysosome Cleavage Linker Cleavage (Enzymes, pH, GSH) Lysosome->Cleavage Payload_Release DM1 Released Cleavage->Payload_Release Tubulin_Inhibition Microtubule Disruption Payload_Release->Tubulin_Inhibition Bystander_Effect Bystander Killing of Neighboring Cells Payload_Release->Bystander_Effect Apoptosis Cell Death (Apoptosis) Tubulin_Inhibition->Apoptosis

Caption: Mechanism of a DM1-ADC with a cleavable linker.

non_cleavable_linker_mechanism cluster_bloodstream Systemic Circulation (pH ~7.4) cluster_cell Target Cancer Cell ADC_Circulating Non-Cleavable Linker ADC (Highly Stable) ADC_Bound ADC Binds to Antigen ADC_Circulating->ADC_Bound Internalization Internalization (Endocytosis) ADC_Bound->Internalization Lysosome Lysosome Internalization->Lysosome Degradation Antibody Degradation Lysosome->Degradation Payload_Release Release of Lys-Linker-DM1 Degradation->Payload_Release Tubulin_Inhibition Microtubule Disruption Payload_Release->Tubulin_Inhibition No_Bystander No Bystander Effect (Impermeable) Payload_Release->No_Bystander Apoptosis Cell Death (Apoptosis) Tubulin_Inhibition->Apoptosis

Caption: Mechanism of a DM1-ADC with a non-cleavable linker.

Experimental Protocols

Reproducible and standardized experimental protocols are crucial for the accurate comparison of different ADC constructs.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the IC50 of an ADC.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test ADCs and control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the ADCs in cell culture medium. Remove the old medium from the cells and add the ADC dilutions.

  • Incubation: Incubate the plates for a period that allows for ADC internalization and cytotoxicity (typically 72-120 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot against the logarithm of ADC concentration to determine the IC50 value.

In Vitro Bystander Effect Assay (Co-culture Method)

This assay quantifies the killing of antigen-negative cells by the payload released from antigen-positive cells.

Materials:

  • Antigen-positive (Ag+) cells

  • Antigen-negative (Ag-) cells, engineered to express a fluorescent protein (e.g., GFP) for differentiation

  • 96-well plates

  • Test ADCs

  • Flow cytometer or high-content imaging system

Procedure:

  • Cell Seeding: Seed a co-culture of Ag+ and Ag- cells in 96-well plates at a defined ratio (e.g., 1:1).

  • ADC Treatment: Treat the co-culture with serial dilutions of the ADCs.

  • Incubation: Incubate for a period sufficient to allow for ADC-induced cytotoxicity and bystander killing (e.g., 96-144 hours).

  • Cell Viability Analysis: Stain the cells with a viability dye (e.g., Propidium Iodide).

  • Quantification: Use flow cytometry or imaging to quantify the viability of the GFP-positive (Ag-) cell population.

  • Data Analysis: Determine the reduction in viability of the Ag- cells in the presence of Ag+ cells and the ADC, compared to controls.

In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC and the extent of premature payload release in plasma.

Materials:

  • Test ADCs

  • Human and other species' plasma

  • Incubator at 37°C

  • ELISA plates

  • Anti-human IgG capture antibody

  • Anti-payload detection antibody (e.g., anti-DM1)

  • HRP-conjugated secondary antibody and substrate

  • LC-MS system

Procedure (ELISA-based):

  • Incubation: Incubate the ADC in plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 144 hours).

  • Total Antibody Quantification: In one set of ELISA plates, capture the total antibody using an anti-human IgG antibody and detect with an HRP-conjugated anti-human IgG to measure the concentration of total antibody over time.

  • Intact ADC Quantification: In another set of plates, capture the ADC with an anti-human IgG antibody and detect with an anti-DM1 antibody to measure the concentration of intact, payload-conjugated ADC.

  • Data Analysis: Calculate the percentage of intact ADC remaining at each time point to determine the stability and half-life. LC-MS can also be used to measure the average drug-to-antibody ratio (DAR) over time.

Conclusion: Selecting the Optimal Linker

The choice between a cleavable and a non-cleavable linker for DM1 payload delivery is not straightforward and depends on several factors, including the target antigen's expression level and heterogeneity, the tumor microenvironment, and the desired therapeutic window.

  • Non-cleavable linkers offer superior plasma stability, which can translate to a wider therapeutic window and reduced off-target toxicities. They are often preferred for highly expressed, homogeneous antigens where a bystander effect is not critical. The clinical success of Trastuzumab emtansine (Kadcyla®) validates this approach.

  • Cleavable linkers provide the advantage of a potential bystander effect, which can be crucial for eradicating antigen-negative tumor cells within a heterogeneous tumor mass. However, this can come at the cost of lower plasma stability and a potential for increased off-target toxicity if the payload is released prematurely.

Ultimately, the optimal linker strategy requires a comprehensive preclinical evaluation, including the robust experimental methodologies outlined in this guide, to inform a rational design that maximizes therapeutic efficacy while minimizing toxicity for a given target and indication.

References

A Head-to-Head Comparison of DM1-Based Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-drug conjugates (ADCs) utilizing the potent microtubule inhibitor DM1 have emerged as a significant class of therapeutics in oncology. By linking DM1 to a monoclonal antibody that targets a tumor-specific antigen, these ADCs are designed for the targeted delivery of the cytotoxic payload, thereby enhancing efficacy while minimizing systemic toxicity. This guide provides a head-to-head comparison of different DM1-based ADCs, supported by preclinical and clinical experimental data, to aid researchers and drug development professionals in their evaluation of these complex biologics.

Mechanism of Action of DM1-Based ADCs

DM1, a maytansinoid derivative, exerts its cytotoxic effect by inhibiting tubulin polymerization, a critical process for microtubule formation. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis in rapidly dividing cancer cells.[1][2] The general mechanism of action for a DM1-based ADC involves several key steps:

  • Target Binding: The monoclonal antibody component of the ADC specifically binds to its target antigen on the surface of a cancer cell.

  • Internalization: Upon binding, the ADC-antigen complex is internalized into the cell, typically through receptor-mediated endocytosis.

  • Payload Release: Inside the cell, the ADC is trafficked to the lysosome, where the antibody is degraded, leading to the release of the DM1 payload.

  • Cytotoxicity: The released DM1 then binds to tubulin, disrupting microtubule dynamics and leading to cell death.

DM1_ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC DM1-ADC Receptor Tumor Antigen (e.g., HER2, CD30) ADC->Receptor 1. Binding TumorCell Tumor Cell Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome Trafficking DM1 Free DM1 Lysosome->DM1 3. Payload Release (Antibody Degradation) Tubulin Tubulin DM1->Tubulin 4. Tubulin Binding Apoptosis Apoptosis Tubulin->Apoptosis Disruption of Microtubule Dynamics (Cell Cycle Arrest)

Figure 1. Mechanism of action of a DM1-based ADC.

Performance Comparison of DM1-Based ADCs

Direct head-to-head comparative studies across a wide range of DM1-based ADCs are limited in publicly available literature. However, several studies provide valuable comparative data points for specific ADCs. The following tables summarize the available quantitative data from these studies.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a common measure of the in vitro potency of a cytotoxic agent.

ADCTarget AntigenCell LineIC50 (nmol/L)Comparator ADCComparator IC50 (nmol/L)Reference
anti-CD30-MCC-DM1CD30Karpas 2990.06T-DM1 (non-binding)31.02[3][4]
anti-EpCAM-PEG4Mal-DM1EpCAMCOLO 205MDR~5-fold more potentanti-EpCAM-SMCC-DM1-

Note: The comparison between anti-CD30-MCC-DM1 and T-DM1 was performed in a CD30-positive cell line where T-DM1 serves as a non-binding control, highlighting the target-dependent cytotoxicity. The comparison of anti-EpCAM-DM1 ADCs with different linkers was in a multidrug-resistant cell line.

In Vivo Efficacy

In vivo studies in xenograft models provide crucial information on the anti-tumor activity of ADCs.

ADCTarget AntigenXenograft ModelEfficacy MetricComparator ADCComparator Efficacy MetricReference
anti-EpCAM-PEG4Mal-DM1EpCAMCOLO 205MDRComplete tumor regression in 5/5 mice at 680 µg/kganti-EpCAM-SMCC-DM1No complete regressions at the same dose
PF-06804103HER2MultipleTumor Static Concentration (TSC): 1.0-9.8 µg/mLT-DM1Tumor Static Concentration (TSC): 4.7-29 µg/mL
AJICAP-ADC (DAR=2)HER2NCI-N87Significant tumor regression at 5 mg/kgT-DM1 (DAR=3.4)Comparable tumor regression at the same dose

Note: PF-06804103 demonstrated greater potency than T-DM1 across several xenograft models. The AJICAP-ADC showed comparable efficacy to T-DM1 at a lower drug-to-antibody ratio (DAR).

Pharmacokinetics

Pharmacokinetic (PK) parameters determine the exposure of the ADC and its payload in the body.

ADCKey PK CharacteristicReference
T-DM1Elimination half-life of approximately 3.5 days at a 3.6 mg/kg dose. Clearance is faster than the unconjugated antibody due to deconjugation.
General DM1-based ADCs Elimination half-lives are generally around 2-3 days, which is shorter than the corresponding unconjugated antibodies.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment and comparison of ADCs.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for determining the IC50 of a DM1-based ADC in a cancer cell line.

Cytotoxicity_Assay_Workflow cluster_workflow In Vitro Cytotoxicity Assay Workflow Start Start Step1 1. Cell Seeding (e.g., 1,000-10,000 cells/well in a 96-well plate) Start->Step1 Step2 2. Incubation (Overnight at 37°C, 5% CO2) Step1->Step2 Step3 3. ADC Treatment (Add serial dilutions of DM1-ADC) Step2->Step3 Step4 4. Incubation (48-144 hours) Step3->Step4 Step5 5. MTT Addition (Add MTT solution to each well) Step4->Step5 Step6 6. Incubation (1-4 hours) Step5->Step6 Step7 7. Solubilization (Add solubilizing agent, e.g., SDS-HCl) Step6->Step7 Step8 8. Absorbance Reading (Measure at 570 nm) Step7->Step8 Step9 9. Data Analysis (Calculate IC50 values) Step8->Step9 End End Step9->End

Figure 2. General workflow for an in vitro cytotoxicity assay.

Methodology:

  • Cell Culture: Target cancer cells are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • ADC Treatment: A serial dilution of the DM1-based ADC is prepared and added to the cells. Control wells with untreated cells and vehicle-treated cells are included.

  • Incubation: The plates are incubated for a period of 48 to 144 hours.

  • MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: A solubilizing agent is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is read on a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting cell viability against the ADC concentration and fitting the data to a dose-response curve.

In Vivo Efficacy Study (Xenograft Model)

This protocol provides a general framework for evaluating the anti-tumor activity of a DM1-based ADC in a mouse xenograft model.

InVivo_Efficacy_Workflow cluster_workflow In Vivo Efficacy Study Workflow Start Start Step1 1. Tumor Cell Implantation (Subcutaneous injection of cancer cells into immunodeficient mice) Start->Step1 Step2 2. Tumor Growth (Allow tumors to reach a predetermined size, e.g., 100-200 mm³) Step1->Step2 Step3 3. Randomization (Group mice with similar tumor volumes) Step2->Step3 Step4 4. ADC Administration (Intravenous injection of DM1-ADC, vehicle control, and comparator ADC) Step3->Step4 Step5 5. Monitoring (Measure tumor volume and body weight regularly, e.g., twice weekly) Step4->Step5 Step6 6. Endpoint (Continue until tumors reach a defined size or for a specified duration) Step5->Step6 Step7 7. Data Analysis (Compare tumor growth inhibition between groups) Step6->Step7 End End Step7->End

References

Validating the Bystander Effect of SC-VC-Pab-DM1 ADC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic efficacy of an antibody-drug conjugate (ADC) is not solely defined by its ability to eliminate antigen-expressing tumor cells. The "bystander effect," a phenomenon where the cytotoxic payload released from a target cell kills adjacent antigen-negative cells, can significantly enhance anti-tumor activity, particularly in heterogeneous tumors. This guide provides a comprehensive comparison of methodologies to validate the bystander effect of an ADC featuring the SC-VC-Pab-DM1 drug-linker, using a non-cleavable linker ADC as a benchmark.

The this compound conjugate is designed for a potent bystander effect. It employs a cleavable valine-citrulline (VC) linker that is susceptible to enzymatic cleavage by intracellular proteases like Cathepsin B, which are often upregulated in the tumor microenvironment. Upon internalization of the ADC into an antigen-positive (Ag+) cell and subsequent trafficking to the lysosome, the VC linker is cleaved, releasing the potent tubulin inhibitor DM1. The p-aminobenzyl carbamate (Pab) spacer ensures the efficient release of the unmodified, membrane-permeable payload. This free DM1 can then diffuse out of the target cell and into neighboring antigen-negative (Ag-) cells, inducing their apoptosis.

In contrast, ADCs with non-cleavable linkers, such as the well-characterized ado-trastuzumab emtansine (T-DM1), are generally considered to have a minimal bystander effect.[1] The thioether linker in T-DM1 is stable, and upon lysosomal degradation of the antibody, the DM1 payload is released along with the linker and a charged lysine residue. This complex is largely unable to cross cell membranes, thus confining its cytotoxic activity primarily to the antigen-positive cell that internalized the ADC.[1][2]

Quantitative Comparison of Bystander Effect

The following tables summarize representative data from in vitro and in vivo studies, comparing the bystander effect of ADCs with cleavable (VC-linker based) versus non-cleavable linkers. While specific data for an ADC with the exact this compound linker was not found in a single comparative study, the data presented for VC-linker-payload conjugates serve as a strong proxy for the expected performance.

Table 1: In Vitro Co-culture Bystander Assay

ADCTarget AntigenCell Lines (Ag+/Ag-)Assay EndpointResult
ADC with VC-DM1/MMAE HER2SK-BR-3 (HER2+) / MCF7 (HER2-)Viability of Ag- cellsSignificant decrease in viability of MCF7 cells in the presence of SK-BR-3 cells and ADC, indicating a strong bystander effect.[3][4]
T-DM1 (non-cleavable) HER2SK-BR-3 (HER2+) / MCF7 (HER2-)Viability of Ag- cellsNo significant effect on the viability of MCF7 cells in the co-culture setting.

Table 2: In Vivo Admixed Tumor Model

ADCTarget AntigenTumor ModelAssay EndpointResult
ADC with VC-DM1/MMAE HER2Admixed HER2+ and HER2- tumor xenograftsTumor growth inhibition of HER2- cellsSignificant inhibition of the growth of the HER2-negative tumor cell population, confirming in vivo bystander effect.
T-DM1 (non-cleavable) HER2Admixed HER2+ and HER2- tumor xenograftsTumor growth inhibition of HER2- cellsMinimal to no effect on the growth of the HER2-negative tumor cell population.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the bystander effect. Below are protocols for the key experiments cited.

In Vitro Co-culture Bystander Assay

This assay directly measures the cytotoxic effect of an ADC on antigen-negative cells when they are cultured together with antigen-positive cells.

1. Cell Line Selection and Preparation:

  • Select an antigen-positive (Ag+) cell line that expresses the target antigen of the ADC (e.g., SK-BR-3 for HER2).
  • Select an antigen-negative (Ag-) cell line that is sensitive to the DM1 payload but does not express the target antigen (e.g., MCF7 for HER2).
  • To distinguish between the two cell populations, the Ag- cell line is typically engineered to express a fluorescent protein (e.g., GFP or RFP) or luciferase.

2. Co-culture Seeding:

  • Seed the Ag+ and fluorescently labeled Ag- cells in various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate.
  • Include monocultures of both Ag+ and Ag- cells as controls.

3. ADC Treatment:

  • Treat the co-cultures and monocultures with a serial dilution of the ADC (e.g., this compound ADC) and the comparator ADC (e.g., T-DM1).
  • The concentration range should be chosen to be cytotoxic to the Ag+ cells while having minimal direct effect on the Ag- cells in monoculture.
  • Include an isotype control ADC and a vehicle control.

4. Data Acquisition and Analysis:

  • After a defined incubation period (e.g., 72-96 hours), assess the viability of the fluorescently labeled Ag- cells using a high-content imager or flow cytometer.
  • Compare the viability of the Ag- cells in the co-culture with their viability in the monoculture treated with the same ADC concentration. A significant reduction in the viability of Ag- cells in the co-culture is indicative of a bystander effect.
  • Calculate the IC50 values for the Ag- cells in the co-culture setting.

In Vivo Admixed Tumor Model

This model provides a more physiologically relevant assessment of the bystander effect in a complex tumor microenvironment.

1. Cell Line Preparation:

  • Use Ag+ and Ag- cell lines as described in the in vitro protocol. The Ag- cell line should be engineered to express a reporter gene suitable for in vivo imaging, such as luciferase.

2. Tumor Implantation:

  • Subcutaneously co-implant a mixture of Ag+ and luciferase-expressing Ag- tumor cells into immunodeficient mice. The ratio of the two cell types can be varied.

3. ADC Administration:

  • Once the tumors reach a predetermined volume, randomize the mice into treatment groups and administer the test ADC (this compound ADC), comparator ADC (T-DM1), an isotype control ADC, or vehicle via intravenous injection.

4. Tumor Growth Monitoring:

  • Measure the total tumor volume regularly using calipers.
  • Monitor the growth of the Ag- cell population specifically by performing bioluminescence imaging at regular intervals.

5. Data Analysis:

  • Compare the growth of the luciferase-expressing Ag- tumors in the different treatment groups. A significant inhibition of the growth of the Ag- tumors in the group treated with the this compound ADC compared to the T-DM1 and control groups provides strong evidence of an in vivo bystander effect.

Visualizing the Mechanism and Workflow

Diagram 1: Signaling Pathway of this compound ADC Bystander Effect

Bystander_Effect_Pathway cluster_TME Tumor Microenvironment cluster_Ag_Positive Antigen-Positive Cell cluster_Ag_Negative Antigen-Negative Cell ADC This compound ADC Receptor Target Antigen ADC->Receptor Binding Free_DM1 Free DM1 DM1_in_Neg DM1 Free_DM1->DM1_in_Neg Diffusion Internalization Internalization Receptor->Internalization Endocytosis Lysosome Lysosome (Cathepsin B) Internalization->Lysosome Trafficking Lysosome->Free_DM1 Linker Cleavage Apoptosis_Ag_Pos Apoptosis Lysosome->Apoptosis_Ag_Pos Tubulin Inhibition Apoptosis_Ag_Neg Apoptosis DM1_in_Neg->Apoptosis_Ag_Neg Tubulin Inhibition

Caption: Mechanism of bystander killing by this compound ADC.

Diagram 2: Experimental Workflow for In Vitro Co-culture Assay

CoCulture_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Lines Select Ag+ and fluorescently-labeled Ag- cells Seeding Seed monocultures and co-cultures in various ratios Cell_Lines->Seeding ADC_Addition Add serial dilutions of This compound ADC, T-DM1, and controls Seeding->ADC_Addition Incubation Incubate for 72-96 hours ADC_Addition->Incubation Data_Acquisition Measure viability of Ag- cells (Flow Cytometry / Imaging) Incubation->Data_Acquisition Comparison Compare Ag- viability in co-culture vs. monoculture Data_Acquisition->Comparison Conclusion Determine Bystander Effect Comparison->Conclusion

Caption: Workflow for the in vitro co-culture bystander effect assay.

Diagram 3: Experimental Workflow for In Vivo Admixed Tumor Model

InVivo_Workflow cluster_model Model Development cluster_study Treatment and Monitoring cluster_outcome Outcome Analysis Cell_Prep Prepare Ag+ and luciferase-labeled Ag- cells Implantation Co-implant cell mixture subcutaneously in mice Cell_Prep->Implantation ADC_Admin Administer ADCs and controls intravenously Implantation->ADC_Admin Monitoring Measure total tumor volume and bioluminescence of Ag- cells ADC_Admin->Monitoring Data_Analysis Compare growth of Ag- tumors across treatment groups Monitoring->Data_Analysis Validation Validate In Vivo Bystander Effect Data_Analysis->Validation

Caption: Workflow for the in vivo admixed tumor model to assess bystander effect.

References

A Comparative In Vivo Analysis of SC-VC-Pab-DM1 and Alternative Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This guide offers a comprehensive in vivo comparison of Antibody-Drug Conjugates (ADCs), with a primary focus on the performance of ADCs featuring the cleavable SC-VC-Pab-DM1 linker-payload system. The efficacy, toxicity, and pharmacokinetic profiles of this system are contrasted with other ADC formats, most notably those employing non-cleavable linkers such as the clinically approved ado-trastuzumab emtansine (T-DM1, Kadcyla®), which utilizes the same DM1 cytotoxic agent.

The linker technology is a pivotal component of ADC design, dictating the stability of the conjugate in circulation, the mechanism of payload release at the target site, and consequently, the overall therapeutic index. This document is intended for researchers, scientists, and drug development professionals to provide a data-supported comparison to aid in the rational design and evaluation of next-generation ADCs.

Differentiating Mechanism of Action: Cleavable vs. Non-Cleavable Linkers

The primary distinction between an ADC like this compound, which incorporates a cleavable linker, and one with a non-cleavable linker lies in the release mechanism of the cytotoxic payload.

Cleavable Linkers (e.g., this compound): The valine-citrulline (VC) dipeptide in the this compound linker is engineered for stability in the bloodstream but is readily cleaved by lysosomal proteases like cathepsin B, which are overexpressed in many tumor cells. Following the internalization of the ADC into a cancer cell, the linker is enzymatically cleaved, liberating the highly potent, unmodified DM1 payload into the cell's cytoplasm. A key advantage of this mechanism is the potential for a "bystander effect," where the membrane-permeable DM1 can diffuse to and eliminate adjacent antigen-negative tumor cells, a significant benefit in the context of heterogeneous tumors.[1][2]

Non-Cleavable Linkers (e.g., T-DM1): In contrast, non-cleavable linkers necessitate the complete proteolytic degradation of the antibody component within the lysosome to release the payload. This process yields a payload derivative that includes the linker and a conjugated amino acid (e.g., lysine-MCC-DM1).[3] These resulting complexes are typically charged and less membrane-permeable, which largely mitigates the bystander effect.[1] However, the enhanced stability of non-cleavable linkers in circulation can translate to a better safety profile by minimizing premature payload release and off-target toxicity.[4]

Comparative Data Overview

The following tables provide a synthesis of quantitative data from various preclinical in vivo studies, comparing the performance of ADCs with cleavable and non-cleavable linkers, with a focus on the DM1 payload.

Table 1: Comparative In Vivo Efficacy of DM1-Based ADCs

ADC ConstructLinker TypeTumor ModelDosing RegimenKey Efficacy Outcome
Trastuzumab-MCC-DM1 (T-DM1)Non-cleavableKPL-4 Human Breast Cancer15 mg/kg, single i.v. doseComplete tumor regression.
Trastuzumab-MCC-DM1 (T-DM1)Non-cleavableMMTV-HER2 Trastuzumab-Resistant1-30 mg/kg, q3wk x 3Dose-dependent inhibition of tumor growth.
Trastuzumab-MCC-DM1 (T-DM1)Non-cleavableBT-474 EEI Trastuzumab-Resistant0.3-15 mg/kg, q3wk x 3Dose-dependent inhibition of tumor growth.
Anti-CD19-SPP-DM1Cleavable (Disulfide)RAJI Human B-cell Lymphoma5 mg/kg, i.v.Demonstrated significant tumor growth delay.
Anti-CD19-MCC-DM1Non-cleavableRAJI Human B-cell Lymphoma5 mg/kg, i.v.Showed less efficacy compared to the cleavable SPP-DM1 at the same dose.
Anti-CD22-SPP-DM1Cleavable (Disulfide)BJAB-luc Human B-cell Lymphoma~5 mg/kg, i.v.Resulted in significant tumor growth delay.
Anti-CD22-MCC-DM1Non-cleavableBJAB-luc Human B-cell Lymphoma~10 mg/kg, i.v.A higher dose was required to achieve efficacy similar to the cleavable SPP-DM1.

Table 2: Comparative Toxicity Profiles

Linker-Payload SystemCommon Adverse Events (Preclinical & Clinical)Mechanistic Insights
MCC-DM1 (Non-cleavable)Thrombocytopenia, Hepatotoxicity (elevated transaminases)Thrombocytopenia is a well-documented dose-limiting toxicity of T-DM1, mediated by the lysine-MCC-DM1 catabolite.
vc-MMAE (Cleavable)Neutropenia, Peripheral NeuropathyNeutropenia is a consistent toxicity observed with MMAE-based ADCs, potentially due to the instability of the vc linker in plasma leading to premature payload release.
Disulfide-DM4 (Cleavable)Ocular ToxicitiesIn contrast to non-cleavable linkers, thrombocytopenia is less significant with tubulin inhibitors delivered via cleavable linkers.

Table 3: Comparative Pharmacokinetic Parameters

ADC Linker TypeAnalyte MeasuredTypical Half-Life (t½)Typical Clearance (CL)Key Observations
Non-cleavable (MCC)T-DM1 Conjugate~3.5 - 4.5 days (in rats)~22.5 mL/day/kg (in rats)The high stability of the non-cleavable linker contributes to a longer half-life and lower clearance.
Cleavable (vc)Antibody-conjugated MMAE~3.4 - 12 days~0.10 - 0.9 L/dayCompared to non-cleavable linkers, cleavable linkers can lead to a shorter half-life and faster clearance due to premature cleavage in circulation.

Detailed Experimental Protocols

Reproducible and rigorous experimental design is fundamental to the evaluation of ADCs. The following protocols outline standard methodologies for key in vivo studies.

In Vivo Xenograft Efficacy Study
  • Cell Culture and Preparation: Appropriate human cancer cell lines are selected based on the expression of the target antigen. Cells are cultured under standard conditions and harvested during their exponential growth phase.

  • Animal Model: Immunodeficient mice (e.g., nude or SCID), typically 6-8 weeks old, are used and allowed to acclimatize before the study begins.

  • Tumor Implantation: A suspension of tumor cells (e.g., 2-5 x 10^6 cells) in a suitable medium like a PBS/Matrigel mixture is implanted subcutaneously into the flank of each mouse.

  • Tumor Growth and Treatment: Tumor growth is monitored regularly. When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The respective ADCs and a vehicle control are administered, typically via intravenous injection, according to the specified dosing schedule.

  • Data Collection and Analysis: Tumor volume and body weight are measured 2-3 times per week. The study is concluded when tumors in the control group reach a predefined size. Tumor Growth Inhibition (TGI) is calculated relative to the control group to determine efficacy.

In Vivo Toxicity Assessment
  • Study Design: The ADC is administered to relevant animal models (e.g., mice or rats) at several dose levels, either as a single dose or in multiple doses.

  • Monitoring: Animals are monitored daily for any clinical signs of toxicity. Body weights are recorded regularly. Blood samples are collected at various time points for hematological and clinical chemistry analysis.

Pharmacokinetic Profiling
  • Study Design: A single intravenous dose of the ADC is administered to a suitable animal model.

  • Sample Collection: Blood samples are collected at a series of time points after administration. Plasma is prepared and stored frozen until analysis.

  • Bioanalysis: Validated bioanalytical methods, such as ELISA or LC-MS/MS, are used to quantify the plasma concentrations of the total antibody, the antibody-conjugated drug, and the free payload.

  • Data Analysis: Pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), half-life (t½), and area under the curve (AUC), are calculated using specialized software.

Visual Representations

ADC Mechanism of Action and Signaling Pathway

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC (this compound) Antigen Tumor Antigen ADC->Antigen 1. Binding TumorCell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking DM1 Free DM1 Lysosome->DM1 4. Linker Cleavage (Cathepsin B) Tubulin Tubulin DM1->Tubulin 5. Tubulin Binding Microtubule Microtubule Disruption Tubulin->Microtubule 6. Inhibition Apoptosis Cell Death (Apoptosis) Microtubule->Apoptosis 7. G2/M Arrest

Caption: Mechanism of action for an ADC with a cleavable linker.

In Vivo Experimental Workflow

Experimental_Workflow cluster_setup Study Setup cluster_execution In Vivo Execution cluster_analysis Data Analysis CellCulture Tumor Cell Culture Implantation Subcutaneous Implantation CellCulture->Implantation AnimalModel Immunodeficient Mice AnimalModel->Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Treatment ADC Administration TumorGrowth->Treatment Efficacy Efficacy Assessment (Tumor Volume) Treatment->Efficacy Toxicity Toxicity Assessment (Body Weight, Clinical Signs) Treatment->Toxicity PK Pharmacokinetic Analysis (Blood Sampling) Treatment->PK

Caption: A generalized workflow for comparative in vivo studies of ADCs.

References

Assessing the Immunogenicity of SC-VC-Pab-DM1 Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of antibody-drug conjugates (ADCs) represents a significant advancement in targeted cancer therapy. The intricate design of these molecules, combining a monoclonal antibody, a potent cytotoxic payload, and a chemical linker, necessitates a thorough evaluation of their potential to elicit an immune response. This guide provides a comparative assessment of the immunogenicity of a hypothetical ADC utilizing the SC-VC-Pab-DM1 conjugate, placed in the context of established ADC platforms. The insights and data presented are intended to guide researchers in designing and interpreting immunogenicity studies for novel ADC candidates.

Understanding the Immunogenicity of Antibody-Drug Conjugates

The immunogenicity of an ADC is a critical factor that can impact its safety, efficacy, and pharmacokinetic profile.[1][2] Anti-drug antibodies (ADAs) can develop against different components of the ADC, including the antibody backbone, the linker, the cytotoxic drug (hapten), or neo-epitopes formed at the conjunction of these components.[1][2] The formation of ADAs can lead to a range of clinical consequences, from no discernible effect to accelerated clearance of the ADC, loss of efficacy, or even severe adverse events such as infusion reactions.[3]

Neutralizing antibodies (NAbs), a subset of ADAs, can directly inhibit the biological activity of the ADC, for instance, by blocking its binding to the target antigen on tumor cells. Therefore, a comprehensive immunogenicity assessment involves not only detecting the presence of ADAs but also characterizing their neutralizing potential.

The this compound Conjugate: A Structural Overview

The this compound conjugate consists of three key components:

  • SC (Spacer/Linker Attachment Chemistry): This refers to the specific chemistry used to attach the linker to the antibody.

  • VC-Pab (Valine-Citrulline-p-aminobenzylcarbamate): This is a protease-cleavable linker designed to be stable in systemic circulation and to release the payload upon internalization into the target cancer cell, where it is cleaved by lysosomal proteases like Cathepsin B.

  • DM1 (Mertansine): A potent microtubule inhibitor derived from maytansine, which induces cell cycle arrest and apoptosis in rapidly dividing cancer cells.

The immunogenic potential of an ADC with this conjugate will be influenced by the properties of each of these components.

Comparative Immunogenicity Data

Direct clinical immunogenicity data for an ADC featuring the precise this compound conjugate is not publicly available. However, by examining data from well-characterized ADCs with similar components, we can infer its likely immunogenic profile.

Table 1: Comparative Clinical Immunogenicity of Selected Antibody-Drug Conjugates

ADCAntibody TargetLinker TypePayloadIncidence of Anti-Drug Antibodies (ADA)Incidence of Neutralizing Antibodies (NAb)Clinical Impact of ADA
Trastuzumab Emtansine (T-DM1) HER2Non-cleavable (MCC)DM1~5.3%Not reported to have a significant clinical impact.No apparent impact on safety, efficacy, or pharmacokinetics.
Brentuximab Vedotin CD30Cleavable (vc)MMAE~37%Detected in a subset of ADA-positive patients.Associated with an increased incidence of infusion-related reactions. In a small percentage of patients, ADAs led to discontinuation of treatment.
Sacituzumab Govitecan Trop-2Cleavable (CL2A)SN-38No antibody responses were detected in a phase 1/2 study.Not applicable.No reported impact.
Hypothetical this compound ADC VariesCleavable (vc-Pab)DM1Expected to be low to moderate.Possible, given the cleavable linker and potent payload.Potential for impact on pharmacokinetics and efficacy, requiring careful monitoring.

Key Insights from Comparative Data:

  • Payload Influence: Trastuzumab emtansine (T-DM1), which utilizes the same DM1 payload, exhibits a low incidence of ADAs. This suggests that the DM1 molecule itself may not be highly immunogenic.

  • Linker Influence: Brentuximab vedotin, which employs a cleavable valine-citrulline (vc) linker similar to the VC-Pab in the hypothetical conjugate, shows a higher incidence of ADAs compared to T-DM1 with its non-cleavable linker. This suggests that the linker and/or the drug-linker combination can be a significant contributor to immunogenicity.

  • Overall Risk: The immunogenicity of ADCs is generally considered to be a medium-risk concern. The incidence of ADAs for many ADCs falls within the range observed for monoclonal antibodies.

Experimental Protocols for Immunogenicity Assessment

A tiered approach is the standard for assessing the immunogenicity of ADCs. This typically involves screening for ADAs, confirming their specificity, and then characterizing their neutralizing potential.

Anti-Drug Antibody (ADA) Screening and Confirmatory Assays

A bridging ELISA is a commonly used format for detecting ADAs against an ADC.

Experimental Protocol: Bridging ELISA for ADA Detection

  • Coating: Coat a 96-well microplate with a biotinylated version of the this compound ADC.

  • Blocking: Block non-specific binding sites with a suitable blocking buffer (e.g., 1% BSA in PBS).

  • Sample Incubation: Add patient serum samples (pre-treated to dissociate immune complexes if necessary) to the wells and incubate to allow ADAs to bind to the coated ADC.

  • Detection: Add a labeled (e.g., with a fluorescent tag or an enzyme like HRP) version of the this compound ADC. This will bind to the other arm of the bivalent ADA, forming a "bridge".

  • Signal Generation: If an enzyme-labeled ADC is used, add a substrate to generate a detectable signal (e.g., colorimetric or chemiluminescent).

  • Data Analysis: A signal significantly above the background (determined from a pool of drug-naïve serum) indicates a positive sample for ADAs.

Confirmatory Assay: To confirm the specificity of the binding, a competition assay is performed. The patient sample is pre-incubated with an excess of the unlabeled this compound ADC. If the signal in the bridging ELISA is significantly reduced, it confirms that the antibodies are specific to the ADC.

dot

Caption: Workflow of an ADA Bridging ELISA.

Neutralizing Antibody (NAb) Assay

A cell-based assay is the preferred format for determining the neutralizing capacity of ADAs against an ADC, as it reflects the in vivo mechanism of action.

Experimental Protocol: Cell-Based NAb Assay

  • Cell Culture: Culture a cancer cell line that expresses the target antigen for the monoclonal antibody component of the ADC.

  • Sample Pre-incubation: Pre-incubate patient serum samples containing confirmed ADAs with a sub-optimal concentration of the this compound ADC. This concentration should be pre-determined to cause a measurable but not maximal level of cell killing.

  • Cell Treatment: Add the pre-incubated ADC-serum mixture to the cultured cells.

  • Incubation: Incubate the cells for a period sufficient to allow for ADC internalization and payload-induced cytotoxicity (e.g., 72-96 hours).

  • Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).

  • Data Analysis: A statistically significant increase in cell viability in the presence of ADA-positive serum compared to control serum indicates the presence of neutralizing antibodies that are inhibiting the cytotoxic activity of the ADC.

dot

NAb_Assay_Workflow Start Start: ADA-positive serum Preincubation Pre-incubate serum with This compound ADC Start->Preincubation Cell_Culture Add mixture to target cancer cells Preincubation->Cell_Culture Incubation Incubate for 72-96 hours Cell_Culture->Incubation Viability_Assay Measure cell viability Incubation->Viability_Assay Analysis Analyze for increased viability Viability_Assay->Analysis NAb_Positive NAb Positive: Inhibition of ADC activity Analysis->NAb_Positive Yes NAb_Negative NAb Negative: No inhibition Analysis->NAb_Negative No

Caption: Workflow of a cell-based NAb assay.

Alternative ADC Platforms and Their Immunogenicity Profiles

To provide a broader context, it is useful to consider the immunogenicity of ADCs with different linker and payload technologies.

Table 2: Immunogenicity of Alternative ADC Platforms

Linker TechnologyPayload ClassExample ADCKey Immunogenicity Considerations
Non-cleavable (e.g., SMCC) Maytansinoids (DM1)Trastuzumab EmtansineGenerally lower immunogenicity risk as the payload is released after lysosomal degradation of the antibody, potentially generating less immunogenic fragments.
Cleavable (e.g., vc) Auristatins (MMAE)Brentuximab VedotinHigher potential for immunogenicity due to the generation of drug-linker metabolites that can act as haptens.
Site-specific Conjugation VariesN/AMay lead to a more homogeneous product with a potentially more predictable and lower immunogenicity profile compared to stochastic conjugation methods.
Novel Payloads (e.g., PBDs) PyrrolobenzodiazepinesN/AThe immunogenicity of novel, highly potent payloads needs to be carefully evaluated on a case-by-case basis.

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ADC_Components_and_Immunogenicity cluster_adc ADC Components Antibody Antibody Immunogenicity Immunogenicity Antibody->Immunogenicity Idiopes, Neo-epitopes Linker Linker Linker->Immunogenicity Haptenic nature Payload Payload Payload->Immunogenicity Haptenic nature

Caption: Factors influencing ADC immunogenicity.

Conclusion and Future Directions

Assessing the immunogenicity of novel ADCs like those utilizing the this compound conjugate is a multifaceted process that requires a robust, data-driven strategy. While direct clinical data for this specific conjugate is unavailable, a comparative analysis with established ADCs provides valuable insights into its potential immunogenic profile. The DM1 payload appears to be associated with a lower risk of immunogenicity, while the cleavable VC-Pab linker may present a higher risk compared to non-cleavable alternatives.

A rigorous, tiered analytical approach employing sensitive ADA screening and confirmatory assays, along with a biologically relevant cell-based NAb assay, is essential for a comprehensive immunogenicity assessment. As the field of ADCs continues to evolve with novel linker technologies and payloads, a thorough understanding and proactive evaluation of immunogenicity will remain paramount for the successful development of safe and effective cancer therapies.

References

A Comparative Guide to Cross-Reactivity Studies of SC-VC-Pab-DM1 Based ADCs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Antibody-Drug Conjugates (ADCs) based on the Sulfo-Cyano-Valine-Citrulline-PABA-DM1 (SC-VC-Pab-DM1) linker-payload system with alternative platforms. We will delve into the critical aspect of cross-reactivity, supported by experimental data and detailed methodologies to inform the rational design and evaluation of next-generation ADCs.

Introduction to this compound Based ADCs

The this compound system represents a sophisticated approach in ADC technology. It comprises a monoclonal antibody (mAb) conjugated to the potent microtubule-disrupting agent, DM1, via a cleavable linker. The linker's components are designed for specific functions:

  • Sulfo-Cyano (SC): Enhances hydrophilicity, which can improve the pharmacokinetic profile and reduce aggregation of the ADC.

  • Valine-Citrulline (VC): A dipeptide sequence specifically cleaved by cathepsin B, a lysosomal protease often overexpressed in tumor cells.[1][2]

  • p-aminobenzyl carbamate (Pab): A self-immolative spacer that ensures the efficient release of the unmodified DM1 payload following enzymatic cleavage of the VC linker.[1]

  • DM1 (Mertansine): A potent cytotoxic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[3]

The targeted delivery of DM1 via this linker system aims to maximize efficacy against tumor cells while minimizing systemic toxicity. However, off-target toxicities can still occur due to various factors, including the premature release of the payload or cross-reactivity of the antibody.[1] Therefore, rigorous cross-reactivity studies are paramount in the preclinical development of these ADCs.

Comparative Data on Linker-Payload Technologies

The choice of linker and payload significantly impacts an ADC's therapeutic index. Below is a comparison of the this compound system with other commonly used linker-payload technologies.

Table 1: In Vitro Cytotoxicity (IC50) Comparison of ADCs with Different Linkers
Linker-Payload SystemTarget Cell LineIC50 (ng/mL)Key CharacteristicsReference(s)
This compound VariousPotent (low ng/mL range)Cleavable, hydrophilic, potent bystander effect.
SMCC-DM1 VariousGenerally less potent than cleavable counterpartsNon-cleavable, stable in circulation, limited bystander effect.
Val-Ala-Pab-MMAE VariousPotent (low ng/mL range)Cleavable, potentially less hydrophobic than Val-Cit.
MC-MMAF VariousPotent, but payload has lower membrane permeabilityNon-cleavable, suitable for targets with high internalization rates.

Note: IC50 values are highly dependent on the specific antibody, target antigen expression levels, and cell line used. This table represents general trends observed in the literature.

Table 2: In Vivo Efficacy Comparison of ADCs in Xenograft Models
Linker-Payload SystemTumor ModelEfficacy OutcomeKey ObservationsReference(s)
VC-Pab-DM1 based Various solid tumorsSignificant tumor growth inhibition.Effective at well-tolerated doses.
SMCC-DM1 Breast cancer xenograftsTumor regression.Generally requires higher doses for comparable efficacy to cleavable linkers.
Val-Ala-Pab-MMAE VariousPotent anti-tumor activity.Efficacy can be influenced by linker stability in different species.

Note: Direct head-to-head in vivo comparisons of this compound with other linkers are limited in publicly available literature. The data presented is a synthesis of findings from various studies.

Experimental Protocols for Key Cross-Reactivity Studies

Accurate assessment of an ADC's cross-reactivity and off-target effects is crucial. Below are detailed protocols for essential in vitro assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of ADC required to inhibit the growth of a panel of target-antigen-positive and -negative cell lines by 50% (IC50).

Materials:

  • Target-antigen-positive and -negative cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • ADC stock solution

  • Unconjugated antibody (isotype control)

  • Free DM1 payload

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • ADC Preparation: Prepare serial dilutions of the ADC, unconjugated antibody, and free DM1 in complete culture medium.

  • Treatment: Remove the existing medium from the cells and add 100 µL of the prepared dilutions to the respective wells. Include untreated cells as a control.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Bystander Killing Assay (Co-culture Method)

This assay evaluates the ability of the ADC's released payload to kill neighboring antigen-negative cells.

Materials:

  • Antigen-positive (Ag+) cell line

  • Antigen-negative (Ag-) cell line engineered to express a fluorescent protein (e.g., GFP)

  • Complete cell culture medium

  • ADC stock solution

  • Isotype control ADC

  • 96-well plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed a co-culture of Ag+ and Ag- cells at a defined ratio (e.g., 1:1) in a 96-well plate. Include monocultures of both cell lines as controls.

  • ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the ADC and isotype control ADC. The highest concentration should be cytotoxic to the Ag+ cells but have minimal direct effect on the Ag- monoculture.

  • Incubation: Incubate the plates for 72-120 hours.

  • Fluorescence Measurement: Measure the GFP fluorescence intensity using a fluorescence plate reader to specifically quantify the viability of the Ag- cell population.

  • Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the Ag- cells. A significant decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.

Visualizing Mechanisms and Workflows

Mechanism of Action of DM1-based ADCs

The following diagram illustrates the mechanism of action of a DM1-based ADC, from binding to the target cell to the induction of apoptosis.

DM1_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_cytoplasm Cytoplasm ADC This compound ADC Receptor Target Antigen ADC->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Trafficking Cleavage Cathepsin B Cleavage Lysosome->Cleavage DM1_release Released DM1 Cleavage->DM1_release Payload Release Microtubule Microtubule Disruption DM1_release->Microtubule Apoptosis Cell Cycle Arrest & Apoptosis Microtubule->Apoptosis

Caption: Mechanism of action of a this compound based ADC.

Experimental Workflow for In Vitro Cross-Reactivity Assessment

This diagram outlines the typical workflow for assessing the in vitro cross-reactivity of an ADC.

In_Vitro_Workflow start Start: ADC Candidate cell_panel Select Panel of Antigen-Positive (Ag+) & Antigen-Negative (Ag-) Cell Lines start->cell_panel cytotoxicity_assay In Vitro Cytotoxicity Assay (e.g., MTT) cell_panel->cytotoxicity_assay bystander_assay Bystander Killing Assay (Co-culture) cell_panel->bystander_assay data_analysis Data Analysis: - Determine IC50 values - Assess bystander effect cytotoxicity_assay->data_analysis bystander_assay->data_analysis end Evaluate Specificity & Off-Target Effects data_analysis->end

Caption: Workflow for in vitro cross-reactivity assessment of ADCs.

Conclusion

The this compound linker-payload system offers a potent and versatile platform for the development of ADCs. Its cleavable nature and the potent bystander effect of the released DM1 payload make it particularly attractive for treating solid tumors with heterogeneous antigen expression. However, a thorough understanding and rigorous evaluation of potential cross-reactivity and off-target toxicities are essential for successful clinical translation.

This guide provides a framework for comparing this compound based ADCs with other platforms and outlines key experimental protocols for assessing their cross-reactivity. The choice of the optimal linker-payload system will ultimately depend on the specific target antigen, the tumor type, and the desired therapeutic window. Careful consideration of the data presented here, in conjunction with robust preclinical testing, will be critical in advancing the next generation of safe and effective antibody-drug conjugates.

References

A Comparative Benchmarking Guide: SC-VC-Pab-DM1 Linker Versus Approved ADC Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of Antibody-Drug Conjugates (ADCs) is continually evolving, with the linker component playing a pivotal role in defining the therapeutic index of these targeted cancer therapies. This guide provides an objective comparison of the SC-VC-Pab-DM1 linker, a cleavable linker system, against a panel of linkers utilized in FDA-approved ADCs. The following sections present a comprehensive analysis supported by experimental data to inform the rational design and selection of linkers for novel ADC candidates.

Data Presentation: A Quantitative Comparison of ADC Linker Performance

The performance of an ADC linker is a multifactorial equation encompassing stability in circulation, efficiency of payload release at the target site, and the subsequent potency of the cytotoxic agent. This section summarizes key quantitative data for the this compound linker in comparison to other clinically validated cleavable and non-cleavable linkers. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the literature; therefore, the data presented here is a collation from various studies to provide a comparative overview.

Table 1: In Vitro Cytotoxicity of ADCs with Different Linkers

Linker TypeExample LinkerPayloadTarget AntigenCancer Cell LineIC50 (ng/mL)Reference
Cleavable (Protease) SC-VC-Pab DM1 HER2N87 (High HER2)~13-43[1]
Cleavable (Protease)mc-VC-PABCMMAECD30L540cy~10[2]
Cleavable (Protease)GGFGDeruxtecanHER2--[3]
Cleavable (Hydrazone)AcButCalicheamicinCD33--[2]
Non-Cleavable MCC DM1 HER2KPL-4 (HER2+)~100[4]
Non-CleavableSMCCDM1---

Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and the antigen expression level of the cell line used.

Table 2: In Vivo Efficacy of ADCs with Different Linkers in Xenograft Models

Linker TypeExample LinkerPayloadXenograft ModelEfficacy OutcomeReference
Cleavable (Protease) VC-Pab MMAE A431 (human epidermoid carcinoma)Tumor regression
Cleavable (Protease)Val-AlaMMAEOvarian cancer mouse modelHigher tumor volume reduction and prolonged median survival compared to a Val-Cit ADC
Non-Cleavable MCC DM1 JIMT-1 (breast cancer)Tumor growth inhibition

Table 3: Plasma Stability of Different ADC Linkers

Linker TypeExample LinkerPayloadSpeciesStability MetricReference
Cleavable (Protease) Val-Cit MMAE MouseLinker half-life of ~144 hours
Cleavable (Protease)Val-CitMMAFMouseLost >95% of conjugated payload after 14 days
Non-Cleavable MCC DM1 MouseSimilar pharmacokinetics to the most hindered disulfide linkers

Experimental Protocols: Methodologies for Key Experiments

The reliable assessment of ADC performance hinges on robust and well-defined experimental protocols. The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in cancer cell lines.

Materials:

  • Target-positive and target-negative cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • ADC constructs (e.g., Trastuzumab-SC-VC-Pab-DM1)

  • Control antibody (unconjugated)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C with 5% CO2 to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium. Remove the old medium from the wells and add 100 µL of the various ADC concentrations. Include untreated cells as a control.

  • Incubation: Incubate the plate for 48-144 hours at 37°C with 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using suitable software (e.g., GraphPad Prism).

In Vivo Efficacy Study in Xenograft Models

Objective: To evaluate the anti-tumor activity of an ADC in a living organism.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Human cancer cell line for tumor implantation

  • ADC constructs

  • Vehicle control (e.g., PBS)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of the immunodeficient mice.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 × length × width²).

  • Animal Grouping and Dosing: Randomize the tumor-bearing mice into treatment and control groups. Administer the ADC (e.g., via intravenous injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight of the mice throughout the study.

  • Endpoint: The study endpoint can be defined by a specific tumor volume, a predetermined time point, or signs of toxicity.

  • Data Analysis: Plot the mean tumor volume over time for each group. Statistical analysis can be performed to compare the treatment groups to the control group.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC linker in plasma and determine the rate of premature payload release.

Materials:

  • ADC construct

  • Human and/or mouse plasma

  • Incubator at 37°C

  • Analytical method for quantification (e.g., ELISA or LC-MS)

Procedure:

  • Incubation: Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Sample Preparation: Process the plasma samples to separate the ADC from plasma proteins if necessary.

  • Quantification:

    • ELISA: Use a sandwich ELISA to quantify the amount of intact ADC. One antibody captures the ADC, and a second, enzyme-linked antibody detects the payload.

    • LC-MS: Use liquid chromatography-mass spectrometry to quantify the intact ADC and any released free payload.

  • Data Analysis: Plot the percentage of intact ADC remaining over time to determine the linker's half-life in plasma.

Mandatory Visualizations

Signaling Pathway: Mechanism of Action of a Cleavable ADC

ADC_Mechanism cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment cluster_cell Intracellular Compartments ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Targeting & Binding Endosome Endosome TumorCell->Endosome 2. Internalization Receptor Target Antigen Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload (e.g., DM1) Lysosome->Payload 4. Proteolytic Cleavage of Linker Microtubules Microtubule Disruption Payload->Microtubules 5. Inhibition of Microtubule Assembly Apoptosis Apoptosis Microtubules->Apoptosis 6. Cell Cycle Arrest & Cell Death

Caption: General mechanism of action for an antibody-drug conjugate with a cleavable linker.

Experimental Workflow: In Vitro Cytotoxicity Assay

Cytotoxicity_Workflow Start Start: Seed Cancer Cells in 96-well Plate Incubate1 Incubate Overnight (37°C, 5% CO2) Start->Incubate1 Treat Treat with Serial Dilutions of ADC and Controls Incubate1->Treat Incubate2 Incubate for 48-144 hours Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate for 1-4 hours AddMTT->Incubate3 Solubilize Solubilize Formazan Crystals Incubate3->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Analyze Data: Calculate % Viability and Determine IC50 Read->Analyze End End: Dose-Response Curve Analyze->End

Caption: Workflow for determining the in vitro cytotoxicity of an ADC using the MTT assay.

Logical Relationship: Cleavable vs. Non-Cleavable Linker Properties

Linker_Comparison Cleavable Cleavable Linkers (e.g., SC-VC-Pab) - Protease-sensitive (e.g., Val-Cit) - pH-sensitive (e.g., Hydrazone) + Enables Bystander Effect + Potentially Higher Potency - Risk of Premature Cleavage - Potential for Off-Target Toxicity NonCleavable Non-Cleavable Linkers (e.g., MCC) - Thioether bond - Requires antibody degradation for payload release + High Plasma Stability + Lower Off-Target Toxicity - No Bystander Effect - Potentially Lower Potency ADC_Design ADC Design Considerations ADC_Design->Cleavable For Heterogeneous Tumors ADC_Design->NonCleavable For Homogeneous Tumors

Caption: Key properties and considerations for cleavable versus non-cleavable ADC linkers.

References

Overcoming Resistance: A Comparative Analysis of SC-VC-Pab-DM1 ADC Potency in Resistant Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of a next-generation Antibody-Drug Conjugate (ADC), exemplified by a construct utilizing a cleavable valine-citrulline (VC) linker and a DM1 payload (a surrogate for the proprietary SC-VC-Pab-DM1), against established therapies in resistant cancer cell lines. This analysis is supported by experimental data and detailed protocols to aid in the evaluation and development of novel ADCs.

The landscape of targeted cancer therapy is continually evolving, with ADCs at the forefront of precision medicine. However, the emergence of resistance to approved ADCs, such as Trastuzumab emtansine (T-DM1), presents a significant clinical challenge. This guide explores the potential of ADCs employing cleavable linkers, specifically the VC-Pab-DM1 system, to overcome these resistance mechanisms.

Comparative Potency in Resistant Cell Lines

The in vitro cytotoxicity of ADCs is a critical measure of their therapeutic potential. The following table summarizes the half-maximal inhibitory concentration (IC50) values of a representative anti-HER2 ADC with a cleavable VC-DM1 linker, compared to the non-cleavable T-DM1 and an alternative ADC, SYD985 (Trastuzumab duocarmazine), in various HER2-positive breast cancer cell lines, including those with acquired resistance to T-DM1.

Cell LineHER2 StatusResistance MechanismT-DM1 (non-cleavable MCC-DM1) IC50 (ng/mL)anti-HER2-VC-DM1 (cleavable linker) IC50 (ng/mL)SYD985 (cleavable linker, duocarmycin payload) IC50 (µg/mL)
SK-BR-3 HighSensitive~10 - 50Expected to be potent~0.01
BT-474 HighSensitive~20 - 60Expected to be potent~0.013
JIMT-1 LowIntrinsic T-DM1 resistance, MDR1 expression>10,000[1]Potency expected to be higher than T-DM1~0.02
HCC1954-TDR Low (acquired)Acquired T-DM1 resistance, reduced HER2 expression>2,000[2]Potency expected to be retained or improvedData not available
N87-KR HighAcquired T-DM1 resistance, impaired lysosomal function>10,000[3]Potency retained (Hertuzumab-vc-MMAE IC50 ~100 ng/mL)[3]Data not available

The Advantage of a Cleavable Linker in Resistant Models

The data suggests that ADCs with cleavable linkers, such as the VC-Pab system, may hold a significant advantage in treating tumors that have developed resistance to ADCs with non-cleavable linkers like T-DM1. The primary mechanisms of resistance to T-DM1 include downregulation of the HER2 receptor, upregulation of multidrug resistance (MDR) transporters like MDR1 and MRP1, and impaired lysosomal processing of the ADC.[4]

ADCs with the VC linker are designed to be cleaved by cathepsin B, an enzyme that is highly active in the lysosomal compartment of cancer cells. This targeted release of the DM1 payload within the lysosome can bypass resistance mechanisms associated with impaired lysosomal degradation that can hinder the efficacy of non-cleavable ADCs. Furthermore, some studies suggest that the released payload from a cleavable linker may be a poorer substrate for MDR pumps compared to the charged metabolite of T-DM1, potentially overcoming efflux-mediated resistance.

Experimental Protocols

To ensure reproducibility and facilitate the comparative evaluation of ADC potency, detailed experimental protocols are provided below.

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of ADC cytotoxicity using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Resistant and sensitive cancer cell lines

  • Complete cell culture medium

  • ADC constructs (e.g., anti-HER2-VC-Pab-DM1, T-DM1)

  • Control antibody (non-conjugated)

  • 96-well tissue culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 atmosphere.

  • ADC Treatment: Prepare serial dilutions of the ADCs and control antibody in complete medium. Remove the existing medium from the wells and add 100 µL of the diluted ADCs or controls. Include wells with medium only as a blank control.

  • Incubation: Incubate the plates for a period of 72 to 120 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the mechanism of action of DM1 and the experimental workflow for assessing ADC potency.

DM1_Mechanism_of_Action Mechanism of Action of DM1 Payload ADC ADC binds to Target Antigen Internalization Internalization via Endocytosis ADC->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Cleavage Linker Cleavage (e.g., by Cathepsin B) Lysosome->Cleavage DM1_Release DM1 Payload Release Cleavage->DM1_Release Tubulin_Binding DM1 binds to Tubulin DM1_Release->Tubulin_Binding Microtubule_Disruption Inhibition of Microtubule Polymerization Tubulin_Binding->Microtubule_Disruption Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

DM1 Payload Mechanism of Action

ADC_Potency_Workflow Experimental Workflow for ADC Potency Assay cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Culture Sensitive & Resistant Cell Lines Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding ADC_Dilution Prepare Serial Dilutions of ADCs Treatment Treat Cells with Diluted ADCs ADC_Dilution->Treatment Cell_Seeding->Treatment Incubation Incubate for 72-120 hours Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Absorbance Measure Absorbance (570 nm) MTT_Assay->Absorbance Viability_Calc Calculate % Cell Viability Absorbance->Viability_Calc IC50_Det Determine IC50 Values Viability_Calc->IC50_Det

ADC Potency Assay Workflow

References

Safety Operating Guide

Navigating the Safe Disposal of SC-VC-Pab-DM1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe handling and disposal of the potent antibody-drug conjugate, SC-VC-Pab-DM1, is critical for ensuring laboratory safety and regulatory compliance. This document provides a comprehensive overview of the necessary procedures, emphasizing containment, personal protection, and chemical inactivation prior to disposal.

This compound is an antibody-drug conjugate (ADC) that combines a monoclonal antibody with the highly cytotoxic agent DM1, a maytansinoid derivative.[1][2][3][4][5] Due to the potent nature of DM1, which targets tubulin and inhibits cell division, stringent safety protocols are imperative throughout the lifecycle of this compound, from handling to final disposal. Improper disposal can pose significant risks to personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to adhere to established safety protocols for handling highly potent compounds. This includes working within a designated area, preferably in a certified biological safety cabinet or a containment isolator, to prevent aerosolization and exposure. Personnel must be equipped with appropriate personal protective equipment (PPE), including double gloves, a disposable gown, and respiratory and eye protection. All materials that come into contact with this compound, including labware, PPE, and cleaning materials, must be treated as hazardous waste.

Quantitative Safety Data Summary

For a clear understanding of the safety parameters associated with the cytotoxic payload of this compound, the following table summarizes key quantitative data for DM1 and related maytansinoids.

ParameterValueCompoundSignificance
Occupational Exposure Limit (OEL) < 0.1 µg/m³ (general for ADCs)Antibody-Drug ConjugatesIndicates the maximum permissible concentration in the workplace air to which a worker can be exposed over a specified period without adverse health effects. The low OEL for ADCs underscores their high potency.
IC50 (Mitotic Arrest) 310 pMMaytansineThe concentration at which the compound inhibits 50% of cell mitosis, demonstrating its potent anti-proliferative activity.
IC50 (Microtubule Assembly Inhibition) 1 ± 0.02 µmol/LMaytansineThe concentration required to inhibit microtubule formation by 50%, highlighting the mechanism of cytotoxicity.
IC50 (Microtubule Assembly Inhibition) 4 ± 0.1 µmol/LS-methyl DM1 (a metabolite)Shows that while still potent, a metabolite of DM1 has a slightly lower inhibitory effect on microtubule assembly compared to the parent maytansine.

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a multi-step process that includes reconstitution (if in solid form), chemical inactivation of the cytotoxic DM1 payload, and final disposal as regulated hazardous waste.

Experimental Protocol: Chemical Inactivation of DM1

Disclaimer: The following protocols are based on general chemical degradation principles for maytansinoids and other cytotoxic drugs. It is imperative that these methods are thoroughly validated by the user's institution to ensure complete inactivation of DM1 before implementation. The efficacy of inactivation should be confirmed using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), to verify the absence of the active compound.

Method 1: Base Hydrolysis

Hydrolysis of the C-3 ester side chain is a known degradation pathway for maytansine.

  • Preparation: In a designated containment area, prepare a solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH). A starting concentration of 1 M is suggested, but this must be optimized and validated.

  • Inactivation: Add the this compound waste solution or reconstituted solid to the basic solution. The volume of the basic solution should be sufficient to fully immerse the waste and maintain a high pH.

  • Incubation: Allow the mixture to react for a validated period, for example, 24 hours, at room temperature with gentle agitation. The exact time and temperature may need adjustment based on validation studies.

  • Neutralization: After the validated incubation period, neutralize the solution with an appropriate acid (e.g., hydrochloric acid) to a pH between 6.0 and 8.0.

  • Analysis: Before disposal, a sample of the treated waste should be analyzed to confirm the complete degradation of DM1.

  • Disposal: Once complete inactivation is confirmed, the neutralized solution can be disposed of as hazardous chemical waste according to institutional and local regulations.

Method 2: Oxidation

Oxidative degradation is another effective method for inactivating many cytotoxic compounds.

  • Preparation: Prepare a fresh solution of an oxidizing agent, such as sodium hypochlorite (bleach, e.g., a 10% solution) or potassium permanganate. The concentration will need to be determined through validation.

  • Inactivation: Carefully add the oxidizing solution to the this compound waste. Be aware that oxidative reactions can be exothermic.

  • Incubation: Allow the reaction to proceed for a validated duration (e.g., several hours to overnight) at a controlled temperature.

  • Quenching (if necessary): If a strong oxidizing agent like potassium permanganate is used, it may be necessary to quench the reaction with a reducing agent (e.g., sodium bisulfite) after the inactivation period.

  • Analysis: Verify the complete degradation of DM1 using a validated analytical method.

  • Disposal: Dispose of the treated waste as hazardous chemical waste in accordance with all applicable regulations.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.

G cluster_prep Preparation & Handling cluster_inactivation Chemical Inactivation cluster_verification Verification & Final Disposal start Start: this compound Waste containment Work in Containment (BSC or Isolator) start->containment ppe Wear Appropriate PPE containment->ppe choose_method Select Inactivation Method (Validated by Institution) ppe->choose_method base_hydrolysis Base Hydrolysis (e.g., 1M NaOH) choose_method->base_hydrolysis Method 1 oxidation Oxidation (e.g., 10% Bleach) choose_method->oxidation Method 2 react Incubate for Validated Time base_hydrolysis->react oxidation->react neutralize Neutralize/Quench react->neutralize analyze Analyze for Complete DM1 Degradation (e.g., HPLC) neutralize->analyze verification Degradation Confirmed? analyze->verification dispose Dispose as Hazardous Waste verification->dispose Yes re_treat Re-treat Waste verification->re_treat No end End dispose->end re_treat->choose_method

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these rigorous safety and disposal procedures, research professionals can mitigate the risks associated with this potent ADC, ensuring a safe laboratory environment and responsible waste management.

References

Safeguarding Researchers: A Comprehensive Guide to Handling SC-VC-Pab-DM1

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical guidance for laboratory personnel handling the antibody-drug conjugate (ADC) SC-VC-Pab-DM1. Adherence to these procedures is critical to mitigate risks associated with this potent cytotoxic agent.

Researchers, scientists, and drug development professionals must familiarize themselves with the following operational and disposal plans to ensure a safe laboratory environment. This guide offers procedural, step-by-step instructions to directly address key operational questions, reinforcing our commitment to providing value beyond the product itself and becoming your preferred source for laboratory safety and chemical handling information.

Quantitative Safety Data

The following table summarizes key quantitative safety and handling parameters for this compound and its components. Due to the high potency of the DM1 warhead, stringent control measures are imperative.

ParameterValueSource/Comment
Occupational Exposure Limit (OEL) < 0.1 µg/m³ (8-hour TWA)General limit for ADCs due to high potency. A specific OEL for this compound is not established, but the DM1 component is highly cytotoxic.[1]
Storage Temperature -20°C to -80°CProtect from light and moisture.[2][3]
Appearance Lyophilized solid
Primary Hazard Highly Cytotoxic, Potential for reproductive harmThe DM1 payload is a potent microtubule inhibitor.[4][5]
Primary Routes of Exposure Inhalation, Dermal Contact, IngestionAerosolization of powder and direct skin contact are primary risks.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound in any form (lyophilized powder or reconstituted solution).

Required PPE for Handling this compound

PPE_Requirements cluster_primary Primary Protection cluster_secondary Secondary (Task-Dependent) Dedicated Lab Coat Dedicated Lab Coat Double Nitrile Gloves Double Nitrile Gloves Safety Goggles Safety Goggles Disposable Gown Disposable Gown Face Shield Face Shield Respirator (N95 or higher) Respirator (N95 or higher) Researcher Researcher Researcher->Dedicated Lab Coat Always Wear Researcher->Double Nitrile Gloves Always Wear Researcher->Safety Goggles Always Wear Researcher->Disposable Gown During Reconstitution & Spill Cleanup Researcher->Face Shield Risk of Splash Researcher->Respirator (N95 or higher) Handling Powder & Spill Cleanup

Caption: Required Personal Protective Equipment for handling this compound.

Experimental Protocols

Strict adherence to the following protocols is mandatory for all procedures involving this compound. All manipulations of lyophilized powder and initial reconstitution must be performed within a certified Class II Biological Safety Cabinet (BSC) or a containment isolator.

Reconstitution of Lyophilized this compound
  • Preparation:

    • Don all required PPE, including double gloves, a disposable gown, and a respirator.

    • Decontaminate the work surface of the BSC.

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.

  • Reconstitution Procedure:

    • Briefly centrifuge the vial to ensure all powder is at the bottom.

    • Using a sterile syringe and needle, slowly add the recommended volume of the appropriate sterile solvent (e.g., sterile water for injection, PBS) as specified on the product datasheet. Direct the solvent down the side of the vial to avoid foaming.

    • Gently swirl the vial to dissolve the contents. Do not shake or vortex, as this can cause denaturation.

    • Visually inspect the solution to ensure complete dissolution.

  • Post-Reconstitution:

    • The reconstituted solution should be used immediately or aliquoted for storage at -20°C to -80°C. Avoid repeated freeze-thaw cycles.

    • Wipe the exterior of the vial with a deactivating solution (e.g., 1% sodium hypochlorite solution followed by 70% ethanol) before removing it from the BSC.

Spill Cleanup Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.

For a small spill (<5 mL or <5 g) inside a BSC:

  • Keep the BSC running.

  • Cover the spill with absorbent pads. If it is a powder, gently cover with a damp absorbent pad to avoid aerosolization.

  • Working from the outside in, clean the area with a suitable deactivating agent (e.g., 1% sodium hypochlorite solution), followed by a rinse with sterile water, and then 70% ethanol.

  • Place all contaminated materials, including gloves and pads, into a designated cytotoxic waste container located within the BSC.

For a large spill (>5 mL or >5 g) or any spill outside of a BSC:

  • Evacuate and Secure: Immediately alert others in the area and evacuate. Restrict access to the contaminated area.

  • Don PPE: Before re-entering, don a full set of PPE, including a respirator (N95 or higher), double gloves, a disposable gown, and a face shield.

  • Containment: Gently cover the spill with absorbent pads to contain it. For powders, use damp cloths to prevent aerosolization.

  • Cleanup:

    • Carefully collect all contaminated materials, including any broken glass (use forceps), and place them in a designated cytotoxic waste container.

    • Clean the spill area twice with a detergent solution, followed by a final wipe with 70% isopropyl alcohol.

  • Decontamination: Decontaminate all non-disposable equipment used in the cleanup.

  • Reporting: Report the incident to the laboratory supervisor and the institutional safety office.

Disposal Plan

All materials that have come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations.

Waste Segregation and Disposal Workflow

Disposal_Workflow cluster_generation Waste Generation cluster_disposal Disposal Containers Contaminated Sharps Contaminated Sharps Puncture-Resistant\nCytotoxic Sharps Container Puncture-Resistant Cytotoxic Sharps Container Contaminated Sharps->Puncture-Resistant\nCytotoxic Sharps Container Contaminated PPE Contaminated PPE Yellow Cytotoxic\nWaste Bag/Bin Yellow Cytotoxic Waste Bag/Bin Contaminated PPE->Yellow Cytotoxic\nWaste Bag/Bin Liquid Waste Liquid Waste Sealed, Labeled\nCytotoxic Liquid Waste Sealed, Labeled Cytotoxic Liquid Waste Liquid Waste->Sealed, Labeled\nCytotoxic Liquid Waste Contaminated Labware Contaminated Labware Contaminated Labware->Yellow Cytotoxic\nWaste Bag/Bin Incineration Incineration Puncture-Resistant\nCytotoxic Sharps Container->Incineration Final Disposal Yellow Cytotoxic\nWaste Bag/Bin->Incineration Final Disposal Sealed, Labeled\nCytotoxic Liquid Waste->Incineration Final Disposal

Caption: Waste segregation and disposal workflow for this compound.

Key Disposal Steps:

  • Segregation at Source: All contaminated items (needles, vials, gloves, gowns, absorbent pads, etc.) must be segregated into clearly labeled, leak-proof cytotoxic waste containers.

  • Sharps: All sharps must be placed in a puncture-resistant cytotoxic sharps container.

  • Solid Waste: Non-sharp solid waste should be placed in a designated, labeled cytotoxic waste bag or bin (often yellow or purple).

  • Liquid Waste: Unused reconstituted solutions and contaminated liquids should be collected in a sealed, labeled container. Do not dispose of liquid cytotoxic waste down the drain.

  • Final Disposal: All cytotoxic waste must be disposed of through a licensed hazardous waste contractor, typically via incineration, in accordance with institutional and local regulations.

By adhering to these comprehensive safety and handling procedures, researchers can minimize the risks associated with the highly potent ADC, this compound, and ensure a safe and productive research environment. Regular review of these procedures and ongoing safety training are essential components of a robust laboratory safety program.

References

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